molecular formula C18H20O B1360516 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone CAS No. 898790-81-3

3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Cat. No.: B1360516
CAS No.: 898790-81-3
M. Wt: 252.3 g/mol
InChI Key: JYDJAIRTVJUENM-UHFFFAOYSA-N
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Description

3',4'-Dimethyl-3-(3-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-7,9,11-12H,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJAIRTVJUENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644079
Record name 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-81-3
Record name 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for the synthesis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone, a substituted aromatic ketone with potential applications as a key intermediate in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process centered around the Friedel-Crafts acylation reaction. The narrative elucidates the causal mechanisms behind experimental choices, offering field-proven insights into reaction optimization and execution. Detailed, step-by-step protocols for the preparation of the requisite 3-(3-methylphenyl)propionyl chloride intermediate and its subsequent reaction with 1,2-dimethylbenzene (o-xylene) are provided. This guide includes comprehensive characterization data, troubleshooting advice, and visual diagrams of the reaction workflow and mechanisms to ensure clarity and reproducibility for professionals in drug development and organic synthesis.

Introduction: The Significance of Substituted Propiophenones

Propiophenone derivatives are a critical class of compounds in organic synthesis, serving as versatile scaffolds for the construction of more complex, biologically active molecules. Their structural framework is a common feature in various pharmaceutical agents. The title compound, this compound, incorporates multiple methyl substitutions on its two phenyl rings, offering a unique lipophilic and steric profile that can be leveraged in the design of novel therapeutic agents.

The synthesis of such specific isomers is paramount for establishing clear structure-activity relationships (SAR) during drug discovery. The methodology detailed herein follows a classical and highly reliable approach: the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is exceptionally effective for forming the crucial carbon-carbon bond between an aromatic ring and an acyl group, leading directly to the target ketone.[1][2]

Retrosynthetic Analysis and Strategic Approach

The most logical approach to constructing the target molecule is through a Friedel-Crafts acylation. This involves disconnecting the bond between the aromatic ketone's carbonyl carbon and the 3',4'-dimethylphenyl ring. This retrosynthetic disconnection reveals two key synthons: an acylium cation derived from 3-(3-methylphenyl)propanoic acid and the nucleophilic aromatic compound, 1,2-dimethylbenzene.

G cluster_intermediates cluster_sms TM Target Molecule This compound Disconnect C-C Bond Disconnection (Friedel-Crafts Acylation) TM->Disconnect Acylium 3-(3-methylphenyl)acylium ion Disconnect->Acylium OrthoXylene 1,2-Dimethylbenzene (o-Xylene) Disconnect->OrthoXylene Intermediates Key Intermediates Intermediates->Acylium Intermediates->OrthoXylene SMs Starting Materials SMs->OrthoXylene CarboxylicAcid 3-(3-methylphenyl)propanoic Acid SMs->CarboxylicAcid AcylChloride 3-(3-methylphenyl)propionyl Chloride Acylium->AcylChloride from AcylChloride->CarboxylicAcid from

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous because it avoids carbocation rearrangements, a common side reaction in Friedel-Crafts alkylations, ensuring the formation of a single, well-defined product isomer.[2] The overall workflow is presented below.

Caption: Overall synthetic workflow.

Synthetic Strategy: Mechanism and Rationale

Part 1: Synthesis of 3-(3-methylphenyl)propionyl Chloride

The initial step involves the conversion of 3-(3-methylphenyl)propanoic acid into its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Choice: Thionyl chloride is highly effective and practical for several reasons. The reaction proceeds under relatively mild conditions, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[3] This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.

Mechanism:

  • The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride.

  • A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

  • The intermediate collapses, releasing the stable gaseous byproducts (SO₂ and HCl) to yield the final acyl chloride.

Part 2: Friedel-Crafts Acylation of 1,2-Dimethylbenzene

This core step forms the propiophenone structure. The synthesized 3-(3-methylphenyl)propionyl chloride is reacted with 1,2-dimethylbenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Role of the Catalyst: The Lewis acid is crucial for generating a potent electrophile. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage.[4] This results in the formation of a highly reactive acylium ion, which is the key electrophilic species in the reaction.[5][6]

G start Acyl Chloride + AlCl₃ acylium Acylium Ion Generation R-C≡O⁺ ↔ R-C=O Electrophile start->acylium Coordination & Cleavage sigma Arenium Ion Intermediate (Sigma Complex) Resonance Stabilized acylium:f0->sigma Electrophilic Attack on Aromatic Ring aromatic 1,2-Dimethylbenzene (Nucleophile) aromatic->sigma deprotonation Deprotonation by [AlCl₄]⁻ sigma->deprotonation Loss of Aromaticity product Final Product + HCl + AlCl₃ (Catalyst Regenerated) deprotonation->product Restoration of Aromaticity

Sources

Physicochemical properties of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. In the absence of extensive pre-existing experimental data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required for its thorough evaluation. The guide details the predicted molecular and structural attributes, outlines gold-standard protocols for determining critical parameters such as aqueous solubility, lipophilicity (LogP), and chemical stability, and discusses the application of key spectroscopic techniques for structural verification. This document is intended to serve as a practical and authoritative resource for researchers initiating studies on this and structurally related compounds, ensuring a rigorous and systematic approach to its physicochemical profiling, a critical step in the drug discovery and development pipeline.

Introduction and Compound Overview

The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide focuses on 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one, a compound whose characterization is essential for unlocking its potential applications.

The structure, featuring two substituted aromatic rings and a propanone linker, suggests a landscape of moderate lipophilicity and potentially low aqueous solubility, characteristics that demand careful and precise measurement. As a Senior Application Scientist, the objective of this guide is to not merely list properties but to provide the causal logic behind the selection of experimental methods and to equip the researcher with self-validating protocols for generating high-quality, reliable data.

Molecular and Structural Attributes

A foundational understanding of a molecule begins with its basic structural and computed properties. These in silico-derived values provide an initial assessment and guide the design of subsequent experimental investigations.

Chemical Structure:

(Note: A 2D chemical structure image would be placed here in a formal document.)

Table 1: Computed Molecular and Structural Data

PropertyValueSource
Molecular Formula C18H20OCalculated
Molecular Weight 252.35 g/mol Calculated
CAS Number Not found in available databases.Internal Search
Predicted XLogP3 4.5PubChem (analog-based)
Topological Polar Surface Area 17.1 ŲPubChem (analog-based)
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 1Calculated
Rotatable Bond Count 4Calculated

Note: Predicted values are based on computational models and structural analogs like 1-(3,4-dimethylphenyl)propan-1-one and may differ from experimental results.[1]

The predicted XLogP3 value of 4.5 suggests that 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one is a lipophilic compound, indicating a higher affinity for an organic phase over an aqueous phase.[2][3] This has significant implications for its potential bioavailability and membrane permeability.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[4][5] For compounds with high lipophilicity, poor aqueous solubility is often a primary challenge. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening during early discovery, while thermodynamic solubility represents the true equilibrium solubility and is considered the "gold standard" for lead optimization.[4][5][6]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add pH-specific aqueous buffers (pH 1.2, 4.5, 6.8) prep1->prep2 incubation Agitate at a constant temperature (e.g., 37°C) for 24-72 hours to reach equilibrium prep2->incubation analysis1 Filter or centrifuge to remove undissolved solid incubation->analysis1 analysis2 Quantify solute concentration in the supernatant using a validated HPLC-UV or LC/MS method analysis1->analysis2 analysis3 Compare against a standard calibration curve analysis2->analysis3

Caption: Workflow for the Shake-Flask Method of Thermodynamic Solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from World Health Organization (WHO) guidelines for biopharmaceutics classification.[7]

  • Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

  • Sample Preparation: Add an excess amount of solid 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one to separate vials (in triplicate for each pH). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[7]

  • Equilibration: Add a known volume of each buffer to the respective vials. Seal the vials and place them in a mechanical shaker or agitator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[5][7]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[4][8]

  • Data Analysis: Determine the concentration by comparing the analytical response to a pre-established calibration curve of the compound in a suitable solvent. The average concentration from the triplicate measurements represents the thermodynamic solubility at that specific pH.

Experimental Determination of Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity.[2] It influences membrane permeability, plasma protein binding, and metabolic clearance. A LogP value is the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[2][3]

Workflow for LogP Determination

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Saturate n-octanol with water prep2 Saturate water (pH 7.4 buffer) with n-octanol prep1->prep2 part1 Dissolve the compound in the aqueous phase prep2->part1 part2 Add an equal volume of the octanol phase part1->part2 part3 Shake vigorously for an extended period (e.g., 24 hours) to reach equilibrium part2->part3 analysis1 Centrifuge to separate the two phases part3->analysis1 analysis2 Measure the compound concentration in both the aqueous and octanol phases via HPLC-UV analysis1->analysis2 analysis3 Calculate LogP = log10([Octanol]/[Aqueous]) analysis2->analysis3

Caption: Experimental Workflow for Shake-Flask LogP Determination.

Protocol: LogP Determination via Shake-Flask Method

This method is a widely accepted standard for accurate LogP determination.[2][9]

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (pH 7.4 phosphate buffer is commonly used to ensure the compound is in a neutral state). Allow the phases to separate for at least 24 hours before use.[9]

  • Partitioning: Dissolve a known amount of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one in the aqueous buffer. Add an equal volume of the saturated n-octanol.

  • Equilibration: Seal the container and shake it vigorously for a sufficient time (e.g., 24 hours) at a constant temperature to allow for complete partitioning and equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two immiscible layers.

  • Quantification: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable and validated analytical method like HPLC-UV.[9]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Assessment of Chemical Stability

The chemical stability of a compound determines its shelf-life and dictates the necessary storage conditions.[10][11] Stability studies are crucial for ensuring that a drug candidate maintains its integrity, potency, and safety profile over time.[10][12] Instability can arise from factors like hydrolysis, oxidation, or photodegradation.[11][13]

Workflow for Preliminary Chemical Stability Assessment

G cluster_conditions Incubation Under Stress Conditions start Prepare stock solution of the compound cond1 Acidic (pH 1.2) start->cond1 cond2 Neutral (pH 7.4) start->cond2 cond3 Basic (pH 9.0) start->cond3 cond4 Oxidative (H2O2) start->cond4 cond5 Photolytic (UV/Vis light) start->cond5 cond6 Thermal (e.g., 60°C) start->cond6 analysis Analyze samples by stability-indicating HPLC method at t=0 and subsequent time points (e.g., 1, 4, 8, 24 hours) cond1->analysis cond2->analysis cond3->analysis cond4->analysis cond5->analysis cond6->analysis evaluation Evaluate percentage of parent compound remaining. Identify and quantify major degradants. analysis->evaluation

Caption: Workflow for Forced Degradation and Chemical Stability Studies.

Protocol: General Stability Assessment

This protocol outlines a forced degradation study, which is a common approach in early development to identify potential stability liabilities.[12]

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

  • Sample Preparation: Prepare solutions of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one in various media to assess its stability under different stress conditions:

    • Hydrolytic Stability: Acidic (0.1 N HCl), neutral (water or buffer), and basic (0.1 N NaOH) solutions.

    • Oxidative Stability: A solution containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Photostability: Expose a solution to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples before analysis.

  • Quantification: Analyze the samples using the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify the formation of any new peaks corresponding to degradation products.

Spectroscopic and Structural Characterization

Confirmation of the chemical structure and purity of a newly synthesized compound is non-negotiable. A combination of spectroscopic methods provides a comprehensive structural elucidation.

Table 2: Key Spectroscopic Techniques and Expected Signatures

TechniquePurposeExpected Key Features for 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one
¹H NMR Spectroscopy Proton environment and connectivity- Multiple signals in the aromatic region (~7-8 ppm) showing splitting patterns consistent with di- and tri-substituted benzene rings. - Distinct signals for the two methyl groups on the phenyl rings. - Aliphatic proton signals for the -CH₂-CH₂- chain, likely appearing as triplets.
¹³C NMR Spectroscopy Carbon skeleton- A signal for the carbonyl carbon (~190-200 ppm). - Multiple signals in the aromatic region (~120-150 ppm). - Signals for the aliphatic carbons and the methyl carbons.
Infrared (IR) Spectroscopy Functional group identification- A strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1685 cm⁻¹. - C-H stretching absorptions for the aromatic rings (~3000-3100 cm⁻¹) and aliphatic chains (~2850-3000 cm⁻¹). - C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).
Mass Spectrometry (MS) Molecular weight and fragmentation- A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₂₀O). - Characteristic fragmentation patterns, likely involving cleavage at the bonds adjacent to the carbonyl group, leading to fragments corresponding to the substituted benzoyl and phenylpropyl moieties.

Conclusion

The physicochemical characterization of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one is a critical endeavor for assessing its potential in drug discovery and development. This guide has provided a comprehensive and technically grounded framework for this process. By adhering to the detailed, self-validating protocols for determining aqueous solubility, lipophilicity, and chemical stability, researchers can generate the robust and reliable data necessary for informed decision-making. The integration of predictive data with rigorous experimental work, as outlined herein, represents a best-practice approach to advancing novel chemical entities through the development pipeline.

References

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Ghasemi, J., & Saaidpour, S. (2007). Experimental values of logP O/W for drug organic componds at 25 °C for training set. ResearchGate. [Link]

  • Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Aldlab-chemicals. 1-(3-methylphenyl)propan-1-one. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. [Link]

  • World Health Organization (WHO). (2018). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • Microtrac. Chemical vs. Physical Stability of Formulations. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • Wang, R., Fu, Y., & Lai, L. (2000). Correlation between the experimental and the calculated log P values of the test set. ResearchGate. [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]

Sources

An In-depth Technical Guide to Tolebrutinib (SAR442168): A Novel Bruton's Tyrosine Kinase Inhibitor for Neuro-inflammatory Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolebrutinib, also identified by the development codes SAR442168 and PRN2246, is an orally administered, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] What distinguishes Tolebrutinib in the landscape of BTK inhibitors is its ability to penetrate the blood-brain barrier, enabling it to exert its effects both in the peripheral immune system and within the central nervous system (CNS).[3][4] This dual action makes it a promising therapeutic candidate for neuro-inflammatory conditions, most notably multiple sclerosis (MS), where both peripheral immune cell infiltration and CNS-resident immune cell activity contribute to pathology.[3][5][6] This guide provides a comprehensive overview of Tolebrutinib's chemical properties, mechanism of action, and key experimental insights relevant to its development and application in research.

Chemical Structure and Physicochemical Properties

Tolebrutinib is a complex heterocyclic molecule designed for high potency and selectivity.

IUPAC Name: 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one[4]

Table 1: Physicochemical Properties of Tolebrutinib

PropertyValueSource
CAS Number 1971920-73-6 (Note: CAS 898790-81-3 is associated with a different compound)[7]
Molecular Formula C26H25N5O3[4]
Molecular Weight 455.51 g/mol [4][7]
SMILES C=CC(=O)N1CCCN2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5[4]
InChIKey KOEUOFPEZFUWRF-LJQANCHMSA-N[4]
Solubility Soluble in DMSO[7]

Mechanism of Action: Targeting the BTK Signaling Pathway

Tolebrutinib functions as an irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for the signaling pathways in various immune cells.[6] BTK is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, activation, and proliferation.[4][5] Beyond its role in B-cells, BTK is also expressed in myeloid cells, including macrophages and microglia, the resident immune cells of the CNS.[3][6][8]

Upon administration, Tolebrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its durable and irreversible inhibition.[9] This blockade disrupts the downstream signaling cascade that is triggered by the activation of cell-surface receptors. In B-cells, this prevents the activation of pathways leading to their proliferation and the production of autoantibodies, which are implicated in autoimmune diseases like multiple sclerosis.[5]

Crucially, Tolebrutinib's ability to cross the blood-brain barrier allows it to also target microglia within the CNS.[3][9] By inhibiting BTK in these cells, it can modulate the neuro-inflammatory processes that contribute to the progressive neurodegeneration seen in MS.[4][6] This dual action on both the adaptive (B-cells) and innate (microglia) immune systems, both peripherally and centrally, represents a key therapeutic advantage of Tolebrutinib.[3]

BTK_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NFkB_NFAT NF-κB & NFAT Activation Ca_Release->NFkB_NFAT PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_NFAT->Gene_Expression Tolebrutinib Tolebrutinib Tolebrutinib->BTK Inhibits (Irreversibly)

Caption: Tolebrutinib's mechanism of action via inhibition of the BTK signaling pathway.

Experimental Protocols: In Vitro BTK Inhibition Assay

To assess the potency of Tolebrutinib, an in vitro kinase assay can be performed to determine its IC50 value against BTK.

Objective: To quantify the concentration of Tolebrutinib required to inhibit 50% of BTK activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • Tolebrutinib stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader (luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of Tolebrutinib in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the BTK enzyme, and the Tolebrutinib dilutions.

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Add the kinase detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the Tolebrutinib concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

BTK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Tolebrutinib Serial Dilutions C 3. Add BTK and Tolebrutinib to 384-well Plate A->C B 2. Prepare BTK Enzyme and Substrate Solutions B->C D 4. Pre-incubate C->D E 5. Add ATP/Substrate Mix to Initiate Reaction D->E F 6. Incubate E->F G 7. Add ADP-Glo™ Reagent F->G H 8. Read Luminescence G->H I 9. Plot Data and Calculate IC50 H->I

Caption: Workflow for an in vitro BTK kinase inhibition assay.

Biological Activity and Clinical Significance

Tolebrutinib has demonstrated potent inhibition of BTK in various cell-based assays, with IC50 values in the low nanomolar range.[1][7] For instance, it has shown IC50 values of 0.4 nM in Ramos B cells and 0.7 nM in HMC microglia cells.[7]

Clinical trials have been conducted to evaluate the safety and efficacy of Tolebrutinib in patients with relapsing and progressive forms of multiple sclerosis.[10] Phase II studies have shown that treatment with Tolebrutinib leads to a significant dose-dependent reduction in new active brain lesions on MRI scans.[6][8] The ability of Tolebrutinib to penetrate the CNS and engage with its target in both the periphery and the brain provides a strong rationale for its continued investigation in phase III trials for various forms of MS, including primary progressive and non-relapsing secondary progressive MS.[3][11][12]

Conclusion

Tolebrutinib is a promising, next-generation BTK inhibitor with a unique profile that includes brain penetrance. Its mechanism of action, targeting both adaptive and innate immune cells in the periphery and the CNS, addresses key pathological drivers of multiple sclerosis. The preclinical and clinical data gathered to date support its potential as a transformative therapy for neuro-inflammatory diseases. Further research and ongoing clinical trials will continue to elucidate its full therapeutic potential and place in the clinical landscape.

References

  • Patsnap Synapse. (2024, June 27). What is Tolebrutinib used for?
  • ClinicalTrials.gov. (2025, October 23). Long Term Safety and Efficacy Study of Tolebrutinib (SAR442168) in Participants With Relapsing Multiple Sclerosis.
  • MS Trust. (2025, May 23). Tolebrutinib.
  • Orlandi, R., & Gajofatto, A. (2022). Tolebrutinib. Bruton tyrosine kinase (BTK) inhibitor, Treatment of multiple sclerosis. Drugs of the Future, 47(5), 329.
  • ClinicalTrials.gov. (2026, January 7). Primary Progressive Multiple Sclerosis (PPMS) Study of Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib (SAR442168) (PERSEUS).
  • MedchemExpress. Tolebrutinib (SAR442168) | BTK Inhibitor.
  • Applied Clinical Trials Online. (2025, April 15). Phase III HERCULES Trial Shows Tolebrutinib Significantly Slows Disability Progression in Non-Relapsing Secondary Progressive MS.
  • Selleck Chemicals. Tolebrutinib | BTK inhibitor | CAS 1971920-73-6.
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  • Reich, D. S., Arnold, D. L., Vermersch, P., et al. (2021). Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial. The Lancet Neurology, 20(9), 729-738.
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The Rising Promise of Substituted Propiophenones: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted propiophenone derivatives, a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone, have emerged as a versatile and promising scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by these molecules, with a particular focus on their anticancer, antimicrobial, and antifungal properties. We delve into the mechanistic underpinnings of their actions, provide detailed protocols for their biological evaluation, and present a quantitative analysis of their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Propiophenone Scaffold - A Privileged Structure in Medicinal Chemistry

The propiophenone core, a seemingly simple aromatic ketone, has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active compounds. Its synthetic tractability allows for facile modification of both the aromatic ring and the propionyl side chain, giving rise to a vast chemical space with diverse pharmacological profiles. Among the most studied subclasses are the chalcones, α,β-unsaturated ketones that are biosynthetic precursors to flavonoids, which have demonstrated a broad spectrum of activities including anti-inflammatory, antioxidant, and antiproliferative effects.[1] This guide will systematically explore the therapeutic potential of substituted propiophenone derivatives, moving beyond a mere cataloging of their effects to provide a deeper understanding of their molecular mechanisms and a practical framework for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted propiophenone derivatives, particularly chalcones, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including but not limited to HeLa (cervical cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and K562 (chronic myelogenous leukemia).[2]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are multifaceted, often involving the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Many propiophenone derivatives have been shown to trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute cell death.[3]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. This is often achieved by arresting the cell cycle at the G2/M phase, a critical checkpoint for cell division.[3]

  • Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival, is a key target.[4] Certain propiophenone derivatives have been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[4]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives exert their cytotoxic effects by inducing oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, leading to apoptosis.[1]

Signaling Pathway Diagram: Propiophenone-Induced Apoptosis

apoptosis_pathway Propiophenone Substituted Propiophenone Derivative ROS ↑ Reactive Oxygen Species (ROS) Propiophenone->ROS Bax ↑ Bax Propiophenone->Bax Bcl2 ↓ Bcl-2 Propiophenone->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of propiophenone-induced apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of substituted propiophenone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Bromo-substituted propiophenoneHeLa13.8 ± 0.4[5]
Bromo-substituted propiophenoneMCF-721.11 ± 0.88[5]
Methyl-substituted propiophenoneMCF-747.9 ± 0.7[5]
Chalcone Derivative (General)HeLa, Fem-X, PC-3, MCF-7, LS174, K562Varies[2][6]
Chalcone Derivative 57c TA5493.8 ± 0.1[7]
Chalcone Derivative 57c THeLa3.0 ± 0.5[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted propiophenone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the propiophenone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: MTT Assay

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Serial Dilutions of Propiophenone Derivatives incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

Substituted propiophenone derivatives, particularly chalcones, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[9][10]

Mechanisms of Antimicrobial and Antifungal Action

The primary mechanism of action for the antimicrobial and antifungal effects of these compounds appears to be the disruption of the microbial cell membrane.[11]

  • Membrane Disruption: The amphiphilic nature of some propiophenone derivatives allows them to interact with and disrupt the integrity of the bacterial and fungal cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[11]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Certain propiophenone derivatives have been shown to inhibit the formation of biofilms and even eradicate existing ones.[11]

  • Interaction with Cell Wall Components: Some chalcones may act by damaging the cell wall of bacteria, a mechanism similar to that of some known antibiotics.[12]

  • Inhibition of Key Enzymes: Glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of amino sugars required for microbial cell growth, has been identified as a potential target.[9]

Quantitative Data: In Vitro Antimicrobial and Antifungal Susceptibility

The antimicrobial and antifungal potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound TypeMicroorganismMIC (mg/mL)Reference
Chalcone DerivativesStaphylococcus aureus0.4 - 0.6[9]
Chalcone DerivativesBacillus subtilis0.4 - 0.6[9]
Amphiphilic Chalcone DerivativeGram-positive bacteria0.0005 - 0.001[11]
Amphiphilic Chalcone DerivativeGram-negative bacteria0.001 - 0.032[11]
Fungal Metabolites (general)ESBL-positive E. coli0.4[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[10]

Materials:

  • 96-well microplate

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Substituted propiophenone derivatives

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the propiophenone derivatives in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.

  • Incubate: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Quantitative Structure-Activity Relationship (QSAR): Rationalizing and Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14] For substituted propiophenone derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their anticancer and antimicrobial activities.[2][15]

Key descriptors often considered in QSAR models for these compounds include:

  • Electronic properties: Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.

  • Hydrophobic properties: The partition coefficient (logP), which quantifies the lipophilicity of the molecule.

  • Steric properties: Molar refractivity and Taft's steric parameters, which relate to the size and shape of the substituents.

By developing robust QSAR models, it is possible to predict the biological activity of novel, yet-to-be-synthesized propiophenone derivatives, thereby guiding the rational design of more potent and selective therapeutic agents.

Synthesis of Substituted Propiophenone Derivatives

The synthesis of substituted propiophenone derivatives is typically achieved through well-established organic chemistry reactions.

Friedel-Crafts Acylation

A common method for synthesizing propiophenones is the Friedel-Crafts acylation of a substituted benzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[12]

General Synthetic Scheme: Claisen-Schmidt Condensation

claisen_schmidt acetophenone Substituted Acetophenone chalcone Substituted Chalcone (Propiophenone Derivative) acetophenone->chalcone benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone base Base (e.g., NaOH) base->chalcone Catalyst

Caption: General reaction scheme for the synthesis of chalcones.

Conclusion and Future Directions

Substituted propiophenone derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy against cancer cells, pathogenic bacteria, and fungi, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research in this area should focus on:

  • Lead Optimization: Utilizing QSAR and other computational tools to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of the vast chemical space of substituted propiophenones holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

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  • Wang, Y., et al. (2024). Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria. European Journal of Medicinal Chemistry, 270, 116969. [Link]

  • Ferreira, M. J., et al. (2020). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy, 11(1), 1-6. [Link]

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  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration.... Retrieved from [Link]

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

  • Aksenov, D., et al. (n.d.). IC 50 values of the most potent compounds against additional cancer and normal cell lines. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF. Retrieved from [Link]

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3',4'-Dimethyl-3-(3-methylphenyl)propiophenone discovery and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone: Current Knowledge and Future Prospects

Introduction

This compound is a specific chemical entity within the broader class of propiophenone derivatives. Propiophenones are characterized by a phenyl ring attached to a propan-1-one group. The specific substitutions on both the phenyl ring of the propiophenone core and the additional phenyl group in this particular molecule distinguish it from other members of this chemical family. Its formal IUPAC name is 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. While public-domain information regarding the specific discovery and biological applications of this compound is limited, its structural features suggest potential relevance in medicinal chemistry and materials science, areas where substituted propiophenones often serve as key intermediates. This guide aims to consolidate the available technical data for this compound and to propose a scientifically grounded pathway for its synthesis based on established methodologies for analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, handling, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 898790-81-3[1]
Molecular Formula C18H20O[1]
Formula Weight 252.35 g/mol [1]
Boiling Point 405.1±24.0 °C[1]

Proposed Synthesis of this compound

Step 1: Synthesis of 3-(3-methylphenyl)propionyl chloride

The initial step involves the conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride. This is a standard transformation that activates the carboxylic acid for the subsequent acylation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Protocol:

  • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve 3-(3-methylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with constant stirring. The reaction will evolve sulfur dioxide and hydrogen chloride gas.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours to ensure complete conversion.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propionyl chloride can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

The synthesized 3-(3-methylphenyl)propionyl chloride is then reacted with 1,2-dimethylbenzene (o-xylene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound, this compound.

Protocol:

  • In a separate dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude 3-(3-methylphenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Following the addition of the acyl chloride, add 1,2-dimethylbenzene (1 equivalent) dropwise to the reaction mixture over 30 minutes at 0°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction is then quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation reactant1 3-(3-methylphenyl)propanoic acid product1 3-(3-methylphenyl)propionyl chloride reactant1->product1 DCM, Reflux reactant1->product1 reactant2 Thionyl Chloride (SOCl₂) product2 This compound product1->product2 DCM, 0°C to RT product1->product2 reactant3 1,2-Dimethylbenzene catalyst Aluminum Chloride (AlCl₃)

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Future Research

Given the absence of specific studies on the biological activity of this compound, its potential applications can be inferred from the broader class of propiophenone derivatives. Many substituted propiophenones are valuable intermediates in the synthesis of pharmaceuticals. For instance, propiophenone itself is a precursor in the manufacture of drugs like dextropropoxyphene. The structural motifs within this compound, including the dimethylated phenyl ring and the m-tolyl group, could be of interest in designing molecules with specific steric and electronic properties to interact with biological targets.

Future research should focus on the following areas:

  • Confirmation of Synthetic Route: The proposed synthesis should be experimentally validated, and the reaction conditions optimized for yield and purity.

  • Biological Screening: The compound should be screened against a variety of biological targets to identify any potential pharmacological activity. The structural similarity to some known bioactive molecules suggests that screening for activity in areas such as oncology, neurology, or infectious diseases could be fruitful.

  • Material Science Applications: The photophysical properties of this compound could be investigated to determine its potential use in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a photosensitizer.

Conclusion

This compound is a chemical compound with a well-defined structure but a currently sparse public record regarding its discovery and application. The physicochemical properties available provide a foundation for its study. Based on established chemical principles, a robust synthetic pathway via Friedel-Crafts acylation is proposed. The lack of data on its biological activity presents a clear opportunity for future research. The exploration of this and similar novel chemical entities is crucial for the advancement of drug discovery and materials science.

References

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Solubility and stability of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Executive Summary

This compound (DMPP) is an aromatic ketone with potential applications in chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective handling, formulation, and development. This guide provides a comprehensive framework for characterizing DMPP, intended for researchers, chemists, and formulation scientists. By leveraging established principles of physical organic chemistry and standard pharmaceutical testing methodologies, this document outlines theoretical considerations, detailed experimental protocols, and robust analytical strategies. We present step-by-step procedures for solubility assessment in various solvents and a complete workflow for conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions as guided by the International Conference on Harmonisation (ICH). The causality behind experimental choices is explained, and predictive degradation pathways are proposed. All protocols are designed to be self-validating and are supported by references to authoritative scientific literature.

Introduction to this compound (DMPP)

Chemical Identity

This compound is a complex ketone derivative. Its structure features a central propan-1-one chain with aromatic substitutions on both ends.

  • IUPAC Name: 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

  • Molecular Formula: C₁₉H₂₂O

  • Molecular Weight: 266.38 g/mol

  • Structure:

    (Note: A placeholder for the chemical structure image)

The molecule's architecture, comprising three aromatic rings and a polar ketone functional group, dictates its physicochemical behavior, making it largely lipophilic.

The Critical Role of Physicochemical Characterization

In the realm of drug development and chemical research, early-stage characterization of a compound's solubility and stability is a non-negotiable prerequisite for success.

  • Solubility directly influences bioavailability for pharmaceutical applications and dictates the choice of solvents for reaction chemistry, purification, and formulation. Poor solubility can be a significant barrier to preclinical development.

  • Stability assessment identifies conditions that may lead to degradation, informing storage requirements, shelf-life, and the identification of potential impurities. Forced degradation studies are a regulatory requirement to develop and validate stability-indicating analytical methods.[1][2]

Solubility Profiling of DMPP

Theoretical Assessment and Solvent Selection

The chemical structure of DMPP—rich in hydrocarbon content from its three aromatic rings—suggests a high degree of lipophilicity. The single ketone group provides a site for hydrogen bonding but is unlikely to overcome the non-polar nature of the rest of the molecule. Therefore, high solubility is anticipated in non-polar to moderately polar organic solvents, with poor solubility expected in aqueous media.[3][4]

The selection of solvents for screening should cover a range of polarities. This choice is critical as it establishes the boundaries for formulation and processing. The principle of "like dissolves like" is the primary guide for this selection.[4]

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a rapid, resource-efficient method for estimating the solubility of DMPP, which is invaluable for early-stage research.

Causality of Experimental Choices:

  • DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, making it an ideal choice for creating a high-concentration stock solution.

  • Phosphate-Buffered Saline (PBS): Using a buffer like PBS maintains a physiologically relevant and stable pH, preventing pH-dependent solubility variations that could occur in unbuffered aqueous solutions.

  • Nephelometry: This technique is highly sensitive for detecting turbidity caused by compound precipitation, making it a reliable method for determining the point of insolubility.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of DMPP in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMPP stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add PBS (pH 7.4) to all wells, including controls containing only DMSO and buffer. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effects.

  • Incubation and Measurement: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation: Predicted and Experimental Solubility

Quantitative solubility data should be systematically organized for clear interpretation and comparison across different solvent systems.

SolventTypeDielectric Constant (Approx.)Predicted SolubilityExperimental Value (mg/mL)
HexaneNon-polar1.9HighTo be determined
TolueneNon-polar (Aromatic)2.4HighTo be determined
DichloromethanePolar Aprotic9.1HighTo be determined
AcetonePolar Aprotic21Moderate-HighTo be determined
AcetonitrilePolar Aprotic37.5ModerateTo be determined
EthanolPolar Protic24.5Moderate-LowTo be determined
MethanolPolar Protic33LowTo be determined
WaterPolar Protic80.1Very Low / InsolubleTo be determined
PBS (pH 7.4)Aqueous Buffer~80Very Low / InsolubleTo be determined
Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM DMPP Stock in DMSO plate Create Serial Dilution in 96-Well Plate stock->plate DMSO add_buffer Add PBS (pH 7.4) to all wells plate->add_buffer incubate Incubate at 25°C for 2 hours add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Conc. measure->analyze G DMPP DMPP (Parent Molecule) Oxidation Oxidative Stress (e.g., H₂O₂) DMPP->Oxidation Photo Photolytic Stress (UV/Vis Light) DMPP->Photo Hydrolysis Hydrolytic Stress (Acid/Base) DMPP->Hydrolysis Deg1 Oxidized Product (e.g., Hydroperoxide) Oxidation->Deg1 Deg2 Reduced Product (Alcohol) Oxidation->Deg2 Possible side reaction Deg3 Photodegradation Products Photo->Deg3 NoDeg No Significant Degradation Expected Hydrolysis->NoDeg

Caption: Predicted degradation pathways for DMPP under stress conditions.

Experimental Protocols for Forced Degradation

General Setup:

  • Concentration: A concentration of 1 mg/mL is typically recommended for the study. [5]* Solvents: If the compound is poorly water-soluble, a co-solvent like acetonitrile or methanol can be used, but its own stability under the stress conditions must be considered. [2]* Duration: Stress testing should be conducted for a defined period (e.g., up to 7 days), with samples taken at various time points (e.g., 0, 2, 8, 24, 72 hours). [5]* Target Degradation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is excessive, the stress level should be reduced. [5] Step-by-Step Methodologies:

  • Acid and Base Hydrolysis:

    • Prepare solutions of DMPP in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

    • Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

    • At each time point, withdraw an aliquot and neutralize it (with NaOH for the acid sample, and HCl for the base sample) before dilution for analysis. This step is crucial to halt the degradation reaction. [5]

  • Oxidative Degradation:

    • Prepare a solution of DMPP in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • At each time point, withdraw an aliquot and dilute it for immediate analysis.

  • Thermal Degradation:

    • Expose solid DMPP powder and a solution of DMPP (in a suitable solvent) to elevated temperatures (e.g., 70°C) in a stability chamber. [1] * Samples should be tested at low and high humidity conditions.

    • At each time point, dissolve the solid or dilute the solution for analysis.

  • Photodegradation:

    • Expose solid DMPP and a solution of DMPP to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines. [5] * A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze both the light-exposed and dark control samples at each time point.

Visualization: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis start Prepare DMPP Solution (1 mg/mL) Acid Acidic 0.1 M HCl, 60°C start->Acid Base Basic 0.1 M NaOH, 60°C start->Base Oxidative Oxidative 3% H₂O₂, RT start->Oxidative Thermal Thermal 70°C (Solid/Solution) start->Thermal Photo Photolytic ICH Q1B Light Source start->Photo sample Sample at Time Points (0, 2, 8, 24... hrs) Acid->sample Base->sample Oxidative->sample Thermal->sample Photo->sample quench Neutralize/Quench (as needed) sample->quench analyze Analyze via Stability-Indicating HPLC quench->analyze end Identify Degradants & Calculate Mass Balance analyze->end

Caption: General workflow for forced degradation studies of DMPP.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is required to separate and quantify the parent drug from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose. [6]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating lipophilic molecules like DMPP and its potential (likely more polar) degradants.

  • Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile/methanol) is used to ensure that both early-eluting polar degradants and the late-eluting lipophilic parent compound are resolved with good peak shape in a reasonable runtime.

  • PDA Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector because it acquires the entire UV-Vis spectrum for each peak. This is invaluable for assessing peak purity and helping to identify degradation products that may co-elute.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Select a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Development:

    • Start with a screening gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.

    • Analyze a mixture of all forced degradation samples to create a chromatogram containing the parent and all generated degradants.

    • Optimize the gradient to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

  • Wavelength Selection:

    • Using the PDA detector, determine the UV absorbance maximum (λmax) for DMPP. Set this as the primary monitoring wavelength.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification. [7]

Data Interpretation and Mass Balance

A critical aspect of stability studies is the mass balance calculation. The total amount of drug detected (parent drug + all degradants) should remain consistent across all time points. A significant deviation from 100% may indicate the formation of non-UV active degradants, volatile products, or precipitation.

Summary and Recommendations

This guide provides a foundational strategy for the comprehensive characterization of this compound.

  • Solubility: DMPP is predicted to be highly soluble in non-polar organic solvents and poorly soluble in aqueous media. Experimental verification using the outlined protocols is essential for guiding formulation and synthesis efforts.

  • Stability: The molecule is expected to be stable to hydrolysis but susceptible to oxidative and photolytic degradation. The ketone functional group is the most likely site of transformation.

  • Handling and Storage: Based on the predicted stability profile, DMPP should be stored protected from light and in an environment free of strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) at controlled room temperature or refrigerated conditions is recommended.

The successful execution of these studies will provide the robust, high-quality data necessary to advance any research or development program involving this compound.

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Sources

Theoretical modeling of dimethyl-methylphenyl-propiophenone structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Modeling of Dimethyl-methylphenyl-propiophenone Structures

Abstract

Propiophenone derivatives are significant scaffolds in medicinal chemistry and materials science, serving as building blocks for a wide range of biologically active compounds and functional materials.[1][2] Understanding the three-dimensional structure, conformational preferences, and electronic properties of these molecules is paramount for rational drug design and the development of novel materials. This technical guide provides a comprehensive framework for the theoretical modeling of dimethyl-methylphenyl-propiophenone isomers, aimed at researchers, scientists, and drug development professionals. We will delve into the core principles of computational chemistry, from initial structure generation to the calculation of advanced electronic and spectroscopic properties, emphasizing the synergy between different theoretical methods and the critical importance of experimental validation.

Introduction: The Rationale for Modeling Propiophenones

The propiophenone core, characterized by a phenyl ring attached to a propanone group, is a versatile synthetic intermediate.[3] Its derivatives have been explored for a multitude of applications, including as potential anticancer agents and antidiabetics.[2][4] The specific substitution pattern, such as the placement of dimethyl and methylphenyl groups, introduces significant structural complexity and conformational flexibility. These structural nuances directly influence the molecule's interaction with biological targets or its properties within a material matrix.

Theoretical modeling provides a powerful, cost-effective lens through which we can explore this complexity. By employing computational methods, we can predict stable conformations, understand electronic distributions, and even forecast spectroscopic signatures before a molecule is ever synthesized. This in-silico approach accelerates the design-build-test-learn cycle, allowing researchers to prioritize candidates with the highest probability of success.

This guide will use isomers of dimethyl-methylphenyl-propiophenone as a case study to illustrate a robust and validated theoretical modeling workflow. For instance, we will consider structures such as 1-(3,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one and its various isomers, which present interesting challenges in conformational analysis due to multiple rotatable bonds.[5]

The Computational Toolkit: Selecting the Right Methods

A successful modeling strategy rarely relies on a single computational method. Instead, it leverages a hierarchical approach, combining the speed of less demanding methods with the accuracy of more rigorous ones.

Pillar 1: Molecular Mechanics (MM)

Molecular Mechanics treats molecules as a collection of balls (atoms) connected by springs (bonds). It uses a set of parameters known as a force field to calculate the potential energy of a system based on bond lengths, angles, and torsions.[6]

  • Expertise & Experience: The primary strength of MM is its computational efficiency. It can evaluate thousands of conformations for a medium-sized organic molecule in minutes. This makes it the ideal tool for an initial, broad exploration of the conformational landscape to identify a pool of low-energy candidate structures.[7] The choice of force field (e.g., MMFF94, OPLS) is important and should be selected based on its parameterization for the types of functional groups present in the molecule.

  • Trustworthiness: While fast, MM does not explicitly model electrons. Therefore, it is unsuitable for accurately describing electronic properties, reaction mechanisms, or systems where electronic effects like resonance or hyperconjugation are dominant. Its role is to provide reliable initial geometries for more advanced methods.

Pillar 2: Quantum Mechanics (QM) - Density Functional Theory (DFT)

Quantum mechanics methods solve the Schrödinger equation (or a simplified form of it) to describe the electronic structure of a molecule. Density Functional Theory (DFT) is the most widely used QM method in chemistry today due to its excellent balance of accuracy and computational cost.[8][9] DFT calculates the energy of a molecule based on its electron density, rather than a complex wave function.

  • Expertise & Experience: DFT is the workhorse for obtaining high-accuracy information. After identifying promising conformers with MM, we use DFT to re-optimize their geometries and calculate their relative energies with much greater precision.[10][11] Furthermore, DFT is essential for calculating electronic properties (e.g., orbital energies, charge distribution) and predicting spectroscopic data (NMR, IR). The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVDZ) is a critical decision that balances accuracy with computational time. For molecules with potential non-covalent interactions, dispersion-corrected functionals are often recommended.

  • Trustworthiness: DFT calculations provide a self-validating framework. For example, by calculating NMR chemical shifts and comparing them to experimental data, we can confirm whether the predicted lowest-energy conformation is indeed the one present in solution.[12] A close match between predicted and experimental spectra lends high confidence to the entire theoretical model.

The Modeling Workflow: A Step-by-Step Protocol

This section outlines a detailed, field-proven protocol for modeling the structure of a selected dimethyl-methylphenyl-propiophenone isomer.

G cluster_0 Phase 1: Conformational Space Exploration cluster_1 Phase 2: High-Accuracy Refinement & Analysis cluster_2 Phase 3: Validation A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search A->B Broad Scan C 3. Clustering & Selection of Low-Energy Conformers B->C Energy Window (e.g., < 10 kcal/mol) D 4. DFT Geometry Optimization C->D Refinement E 5. Frequency Calculation (Thermodynamic & IR Data) D->E Verify Minima F 6. Calculation of Properties (NMR, HOMO/LUMO, MEP) E->F Optimized Geometry G 7. Comparison with Experimental Data F->G H Final Validated Model G->H

Caption: A hierarchical workflow for theoretical modeling.

Protocol 1: Conformational Analysis and Geometry Optimization
  • Initial Structure Generation:

    • Using a molecular builder (e.g., Avogadro, ChemDraw), draw the 2D structure of the target isomer, for example, 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one.[13]

    • Convert this 2D representation into an initial 3D structure. This initial geometry is likely far from a stable energy minimum.

  • Molecular Mechanics Conformational Search:

    • Causality: The molecule has several rotatable single bonds (e.g., C-C bonds in the propane chain, C-phenyl bonds). A systematic rotation around these bonds is necessary to find all relevant low-energy shapes (conformers).[14]

    • Method: Submit the initial 3D structure to a conformational search algorithm using a molecular mechanics force field (e.g., MMFF94). The software will systematically rotate bonds and minimize the energy of each resulting structure.

    • Output: A list of hundreds or thousands of conformers, ranked by their MM energy.

  • Clustering and Selection:

    • Filter the results to keep only unique conformers within a specified energy window (e.g., all conformers within 10 kcal/mol of the global minimum).

    • Select a representative set of the lowest-energy conformers (typically 5-10) for the next, more accurate, stage of calculation.

  • DFT Geometry Optimization:

    • Causality: To obtain a highly accurate structure and reliable relative energies, we must refine the MM geometries using a more robust theoretical level.[15]

    • Method: For each selected conformer, perform a full geometry optimization using DFT. A common and reliable choice is the B3LYP functional with the 6-31+G(d) basis set. This level of theory provides a good description of molecular geometry for many organic compounds.[12]

    • Output: A precise 3D structure and electronic energy for each stable conformer.

  • Frequency Calculation:

    • Causality: It is crucial to verify that the optimized structure corresponds to a true energy minimum and not a transition state.

    • Method: Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Trustworthiness: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state), and the geometry must be further optimized. The output also provides thermodynamic data (enthalpy, Gibbs free energy) and the predicted IR spectrum.

Data Analysis: From Geometry to Function

With validated minimum-energy structures, we can compute a wide array of properties to understand the molecule's behavior.

Conformational Energies

The relative Gibbs free energies (calculated from the frequency step) of the different conformers determine their population at a given temperature according to the Boltzmann distribution. This is critical, as the observed properties of a molecule are often an average over the most populated conformers.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%) at 298 K
Conf_10.000.0075.8
Conf_20.850.9515.1
Conf_31.501.625.5
...etc..........
Note: Data is illustrative and would be generated from the DFT frequency calculations.
Electronic Structure Analysis

The electronic landscape of the molecule dictates its reactivity and intermolecular interactions.

G A HOMO (Highest Occupied Molecular Orbital) Electron Donor Site of Oxidation B LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Site of Reduction C Energy Gap (ΔE) (LUMO - HOMO) Correlates with Reactivity & Stability

Caption: Relationship between frontier molecular orbitals (FMOs).

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy gap between them is a measure of chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, e.g., around the carbonyl oxygen) and are susceptible to electrophilic attack. Blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. This is invaluable for predicting non-covalent interactions with a receptor or another molecule.

Spectroscopic Prediction for Model Validation

The ultimate test of a theoretical model is its ability to reproduce experimental results.

  • Protocol 2: NMR Chemical Shift Calculation

    • Use the DFT-optimized geometry of the lowest-energy conformer(s).

    • Perform an NMR calculation using the GIAO (Gauge-Including Atomic Orbital) method.

    • The output provides isotropic shielding values for each nucleus (e.g., ¹³C, ¹H).

    • Convert these shielding values to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ_calc = σ_ref - σ_iso.

    • Compare the calculated shifts (δ_calc) with experimental NMR data. A strong correlation provides high confidence in the computed structure.[12]

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated in Step 5 of the optimization protocol correspond to the peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (e.g., ~0.96 for B3LYP) for better comparison. The predicted spectrum can be used to assign vibrational modes to experimental peaks.

Conclusion

The theoretical modeling of dimethyl-methylphenyl-propiophenone structures is a multi-faceted process that provides profound insights into their conformational behavior, electronic nature, and spectroscopic properties. By adopting a hierarchical workflow that begins with broad molecular mechanics searches and progresses to high-accuracy Density Functional Theory, researchers can build a robust and predictive model. The key to trustworthiness lies in the final step: validation against experimental data. A well-validated model is not just a collection of data points; it is a powerful tool that can guide synthetic efforts, explain structure-activity relationships, and accelerate the discovery process in drug development and materials science.

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Introduction: The Rationale for Diarylpropanones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel ketone, 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. As direct literature on this specific molecule is nascent, this document synthesizes established principles of organic chemistry and extrapolates from robust data on analogous structures to present a reliable framework for its synthesis, characterization, and potential applications in drug development. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities within the diarylpropanone class.

The 1,3-diarylpropan-1-one scaffold is a core structural motif found in a variety of biologically active compounds, often derived from the reduction of chalcones (1,3-diaryl-2-propen-1-ones).[1][2] Chalcones themselves are well-regarded precursors in flavonoid biosynthesis and exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The saturation of the α,β-double bond to form a propan-1-one derivative can modify the molecule's conformational flexibility, metabolic stability, and pharmacokinetic profile, potentially leading to enhanced therapeutic efficacy or novel biological activities.[4]

The title compound, 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one, combines specific substitution patterns on its two aromatic rings. The 3,4-dimethylphenyl moiety (Ring A) and the 3-methylphenyl group (Ring B) are chosen to explore the impact of lipophilicity and electronic effects on biological targets. This guide details a robust and logical pathway for the synthesis and purification of this compound, outlines a comprehensive analytical strategy for its structural verification, and discusses its potential as a lead compound in drug discovery based on the established pharmacology of related structures.

Synthetic Strategy and Experimental Protocols

The most logical and efficient synthetic route to 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one involves a two-step process: a base-catalyzed Claisen-Schmidt condensation to form the intermediate chalcone, followed by a selective catalytic hydrogenation of the alkene double bond.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Catalytic Hydrogenation A 3,4-Dimethylacetophenone C (E)-1-(3,4-dimethylphenyl)-3- (3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate) A->C + B (KOH, Ethanol, rt) B 3-Methylbenzaldehyde D Target Compound: 1-(3,4-dimethylphenyl)-3- (3-methylphenyl)propan-1-one C->D H₂, Pd/C (Ethanol, rt)

Figure 1: Proposed two-step synthesis workflow.
Step 1: Synthesis of (E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core structure from an aromatic ketone and an aromatic aldehyde.[5] The base (potassium hydroxide) deprotonates the α-carbon of the 3,4-dimethylacetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 3-methylbenzaldehyde. Subsequent dehydration yields the chalcone.

Protocol:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylacetophenone (10.0 mmol, 1.48 g) and 3-methylbenzaldehyde (10.0 mmol, 1.20 g) in 50 mL of 95% ethanol. Stir until a homogeneous solution is formed.[6][7]

  • Base Addition: Prepare a solution of potassium hydroxide (20.0 mmol, 1.12 g) in 10 mL of water. Add this aqueous KOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature over 15 minutes.

  • Reaction: A color change and the formation of a precipitate are typically observed. Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture by slowly adding 10% hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. This will cause the chalcone product to precipitate fully.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral. Allow the product to air dry. Recrystallize the crude chalcone from hot ethanol to yield a purified crystalline solid.

Step 2: Synthesis of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

Catalytic transfer hydrogenation is an effective method for the selective reduction of the carbon-carbon double bond in chalcones without affecting the carbonyl group or aromatic rings.[8] Palladium on carbon (Pd/C) is a standard and highly efficient catalyst for this transformation.

Protocol:

  • Reaction Setup: In a hydrogenation flask or a suitable round-bottom flask, dissolve the purified chalcone intermediate (5.0 mmol, 1.32 g) in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 mol %, ~26.6 mg) to the solution. Caution: Pd/C is flammable and may ignite in the presence of solvents and air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) several times to remove air. Pressurize the vessel with H₂ (typically 1-3 atm or balloon pressure) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material spot has completely disappeared. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal and Product Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product.

  • Final Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield the final product.

Structural Elucidation and Characterization

A multi-technique analytical approach is essential for the unambiguous structural confirmation of the synthesized 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. The following section details the predicted spectroscopic data based on established principles and data from similar structures.[9][10][11]

Predicted Spectroscopic Data
Technique Predicted Key Signals/Characteristics
¹H NMR (CDCl₃, 400 MHz)δ ~7.7 ppm (d, 1H): Aromatic H ortho to C=O. δ ~7.6 ppm (s, 1H): Aromatic H ortho to C=O. δ ~7.2-7.0 ppm (m, 5H): Remaining aromatic protons. δ ~3.3 ppm (t, 2H): -CO-CH₂- protons. δ ~3.0 ppm (t, 2H): -CH₂-Ar protons. δ ~2.3 ppm (s, 6H): Two Ar-CH₃ protons on Ring A. δ ~2.35 ppm (s, 3H): Ar-CH₃ proton on Ring B.
¹³C NMR (CDCl₃, 100 MHz)δ ~199 ppm: Carbonyl carbon (C=O). δ ~142-126 ppm: Aromatic carbons. δ ~40 ppm: -CO-C H₂- carbon. δ ~30 ppm: -C H₂-Ar carbon. δ ~21 ppm: Ar-CH₃ carbon on Ring B. δ ~20 ppm: Two Ar-CH₃ carbons on Ring A.
Infrared (IR) (KBr or neat)~1685 cm⁻¹: Strong C=O stretching vibration (aromatic ketone).[12][13] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching. ~1600, 1500 cm⁻¹: C=C stretching vibrations in aromatic rings.
Mass Spec. (EI) m/z 266: Molecular ion peak [M]⁺. m/z 147: Fragment from cleavage at the β-position, [CH₃(CH₃)C₆H₃CO]⁺. m/z 119: Fragment from cleavage at the α-position, [(CH₃)₂C₆H₃]⁺. m/z 105: Tropylium ion from the 3-methylbenzyl moiety, [C₇H₆CH₃]⁺.
Rationale for Predicted Data
  • ¹H NMR: The chemical shifts are predicted based on the known spectra of the starting materials, 3,4-dimethylacetophenone and 3-methylbenzaldehyde.[7][14][15][16] The downfield aromatic protons are those ortho to the electron-withdrawing carbonyl group. The methylene protons adjacent to the carbonyl (-CO-CH₂-) are expected to be slightly further downfield than the benzylic protons (-CH₂-Ar) due to the carbonyl's deshielding effect. Both sets of methylene protons should appear as triplets due to coupling with each other.

  • ¹³C NMR: The carbonyl carbon of an aromatic ketone typically appears around 200 ppm.[11] The aliphatic carbons of the propane chain are expected in the 30-40 ppm range. The methyl and aromatic carbons are predicted based on standard values for substituted benzenes.[17][18]

  • IR Spectroscopy: The key diagnostic peak is the strong carbonyl stretch. For an aromatic ketone, this absorption is typically found at a lower wavenumber (around 1685-1690 cm⁻¹) compared to a saturated aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[9][10]

  • Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 266, corresponding to the molecular weight of the compound. Key fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage and β-cleavage), which would lead to the predicted major fragments.[19][20]

Potential Applications in Drug Development

The 1,3-diarylpropan-1-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][21] The therapeutic potential of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one can be logically inferred from these related compounds.

G cluster_apps Potential Therapeutic Applications center 1-(3,4-dimethylphenyl)-3- (3-methylphenyl)propan-1-one anti_inflammatory Anti-inflammatory Activity (e.g., Inhibition of NO, iNOS, COX-2) center->anti_inflammatory anticancer Anticancer Activity (e.g., Cytotoxicity in cancer cell lines) center->anticancer antioxidant Antioxidant Activity (e.g., Radical Scavenging) center->antioxidant antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) center->antimicrobial antidiabetic Antidiabetic Activity (e.g., α-amylase inhibition) center->antidiabetic

Figure 2: Potential pharmacological activities for investigation.
  • Anti-inflammatory Activity: Many diarylpropane analogs have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[4] This makes the title compound a strong candidate for screening in inflammation-related disease models.

  • Anticancer Properties: Chalcones and their reduced derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[21] The specific substitution pattern of the title compound could modulate its interaction with biological targets involved in cell proliferation and apoptosis, warranting investigation into its anticancer potential.

  • Antioxidant and Antidiabetic Effects: Some 1,3-diaryl-3-(arylamino)propan-1-one derivatives have been identified as potential alpha-amylase inhibitors and antioxidants, suggesting a possible role in managing diabetes and oxidative stress-related conditions.[22]

Conclusion and Future Directions

This guide has outlined a scientifically sound and reproducible pathway for the synthesis and comprehensive characterization of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently produce and verify this novel compound. The strong pharmacological precedent set by structurally related diarylpropanones and chalcones provides a compelling rationale for its evaluation in a range of biological assays. Future research should focus on the execution of this synthetic plan, followed by in vitro screening to explore its anti-inflammatory, anticancer, and antioxidant activities. Subsequent structure-activity relationship (SAR) studies, involving modification of the substitution patterns on both aromatic rings, could lead to the optimization of this scaffold and the development of potent new therapeutic agents.

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Propiophenone and its Analogs: A Comprehensive Technical Guide to Hazard Assessment and Safe Handling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propiophenone, an aromatic ketone, and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1] Their utility in constructing complex molecular architectures makes them indispensable tools for researchers and scientists in drug development.[1] However, the inherent physicochemical and toxicological properties of these compounds necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols to mitigate risks in the laboratory setting. This guide provides an in-depth technical overview of the hazards associated with propiophenone and its analogs, coupled with field-proven safety precautions to ensure the well-being of laboratory personnel.

Section 1: Physicochemical Properties and Hazard Identification

A foundational element of laboratory safety is a comprehensive understanding of the physical and chemical properties of the substances being handled. This knowledge informs the selection of appropriate storage conditions, handling procedures, and emergency response actions.

General Properties of Propiophenone

The key physicochemical properties of propiophenone are summarized in the table below. These values are critical for assessing its behavior under various laboratory conditions.

PropertyValueSource
Chemical Formula C9H10O
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Faint, characteristic[3][4]
Melting Point 17-19 °C (63-66 °F)[5]
Boiling Point 218 °C (424 °F)[2][5]
Flash Point 87-99 °C (188.6-210 °F)[6]
Density 1.009 g/mL at 25 °C[5]
Vapor Pressure 0.23 hPa at 25 °C[2]
Water Solubility 2 g/L[2]
log Pow (Octanol/Water) 2.19[2]
Fire and Explosion Hazards

Propiophenone is classified as a combustible liquid, and some sources indicate it can be highly flammable.[2][7] Its vapor can form flammable or explosive mixtures with air, particularly upon intense heating.[7] Therefore, it is imperative to handle this compound away from open flames, sparks, and other sources of ignition.[8] Proper grounding procedures should be followed to prevent the buildup of static electricity.[7] In the event of a fire, suitable extinguishing media include dry chemical powder, alcohol-resistant foam, and carbon dioxide.[7][9] A heavy water stream should not be used as it may spread the fire.[7]

Chemical Reactivity and Incompatibility

Propiophenone is stable under recommended storage conditions.[2][9] However, it is incompatible with strong oxidizing agents and strong bases.[2][5][9] Contact with these substances should be avoided to prevent vigorous reactions. Additionally, some substituted propiophenones, such as 4'-aminopropiophenone, may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10] Hazardous decomposition products upon combustion include carbon oxides and potentially benzene.[8][9][11]

Section 2: Toxicological Profile and Health Hazards

Understanding the toxicological properties of propiophenone is crucial for preventing occupational exposure and ensuring prompt and appropriate medical attention in case of an incident.

Routes of Exposure

The primary routes of exposure to propiophenone in a laboratory setting are inhalation of its vapor or mist, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure, though less common with proper laboratory practices.[2]

Acute and Chronic Health Effects

Propiophenone is known to cause serious eye irritation.[2][7] It may also cause skin irritation and respiratory tract irritation.[9] While some data suggests it may be harmful if swallowed, inhaled, or absorbed through the skin, other sources classify it as not a hazardous substance.[2][12] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[3][11] It is important to note that the toxicological properties of many propiophenone derivatives have not been fully investigated.[9]

Exposure RoutePotential Health Effects
Inhalation May cause respiratory tract irritation; may be harmful if inhaled.[2][12]
Skin Contact May cause skin irritation; may be harmful if absorbed through the skin.[2][9]
Eye Contact Causes serious eye irritation.[2][7]
Ingestion May be harmful if swallowed.[3][12]

It is noteworthy that certain derivatives, like 4'-aminopropiophenone, can induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[10]

Section 3: Hazard Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential for minimizing the risks associated with handling propiophenone compounds.

Engineering Controls

The primary engineering control for handling propiophenone is a certified laboratory fume hood to minimize the inhalation of vapors.[2][9] Adequate ventilation in the laboratory is also crucial.[2][8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8][13]

Personal Protective Equipment (PPE) Selection

The appropriate PPE must be worn at all times when handling propiophenone and its derivatives. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[2][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[13][14] Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

  • Skin and Body Protection: A laboratory coat or impervious clothing should be worn to prevent skin contact.[2][9] Closed-toe shoes are also required.[14]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a respirator with an appropriate cartridge may be necessary.[2][9]

Standard Operating Procedure (SOP) for Handling Propiophenone
  • Preparation: Before starting any work, review the Safety Data Sheet (SDS) for propiophenone and any other chemicals being used. Ensure all necessary PPE is available and in good condition.

  • Work Area: Conduct all handling and transfers of propiophenone inside a certified chemical fume hood.[2][9]

  • Dispensing: Carefully dispense the required amount of the liquid, avoiding splashing. Use appropriate tools like a pipette or a graduated cylinder.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[7]

  • Storage: Store propiophenone in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9]

  • Waste Disposal: Dispose of propiophenone waste and contaminated materials in accordance with institutional and local regulations.[9]

  • Decontamination: Clean the work area thoroughly after use. Wash hands with soap and water after removing gloves.[9]

Workflow Diagram for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Proceed Dispense Dispense Chemical DonPPE->Dispense Proceed Reaction Perform Reaction Dispense->Reaction Proceed Waste Dispose of Waste Reaction->Waste Complete Decontaminate Decontaminate Work Area Waste->Decontaminate Proceed DoffPPE Doff PPE Decontaminate->DoffPPE Proceed WashHands Wash Hands DoffPPE->WashHands Final Step

Caption: A workflow for the safe handling of propiophenone.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical to minimize harm.

First Aid Measures
  • Inhalation: Move the affected person to fresh air.[2][9] If breathing is difficult, provide oxygen.[10] If not breathing, give artificial respiration.[2][9] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water.[2][9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[2]

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2][9]

  • Collect: Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Fire Extinguishing Measures
  • Suitable Extinguishers: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9][13]

Emergency Response Flowchart

EmergencyResponse cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-Up Incident Incident Occurs AssessScene Assess Scene for Safety Incident->AssessScene IdentifyIncident Identify Incident Type AssessScene->IdentifyIncident Spill Spill IdentifyIncident->Spill Spill Exposure Personal Exposure IdentifyIncident->Exposure Exposure Fire Fire IdentifyIncident->Fire Fire SpillResponse Follow Spill Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid FireResponse Use Appropriate Extinguisher Fire->FireResponse Report Report Incident SpillResponse->Report SeekMedical Seek Medical Attention FirstAid->SeekMedical FireResponse->Report SeekMedical->Report

Caption: A decision-making flowchart for emergency response.

Conclusion

Propiophenone and its derivatives are valuable compounds in the landscape of drug discovery and development. A comprehensive understanding of their potential hazards, coupled with the diligent application of the safety protocols outlined in this guide, is paramount to fostering a safe and productive research environment. By integrating these principles into daily laboratory practice, researchers can confidently harness the synthetic potential of these molecules while prioritizing personal and collective safety.

References

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The Propiophenone Scaffold: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Ketone

In the landscape of organic synthesis, certain molecular frameworks consistently emerge as exceptionally versatile starting points. Propiophenone (1-phenylpropan-1-one), an aromatic ketone, is a prime example of such a foundational precursor.[1][2] Its deceptively simple structure, comprising a phenyl group attached to a propanone core, belies a rich and adaptable reactivity profile that has been exploited in the synthesis of a vast array of more complex molecules.[3][4] For professionals in drug development and medicinal chemistry, the propiophenone scaffold is not merely a common intermediate; it is a strategic building block for constructing numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][3][]

This guide provides a technical deep-dive into the synthetic utility of propiophenones. We will move beyond simple reaction lists to explore the mechanistic underpinnings and strategic considerations that make this scaffold indispensable. We will examine the core reactivity, dissect key transformations, and provide field-proven protocols to illustrate its practical application in the synthesis of high-value compounds, including critical pharmaceutical agents like ephedrine, bupropion, and cathinone derivatives.[3][6][7]

Chapter 1: The Duality of Reactivity

The synthetic versatility of propiophenone stems from two primary reactive sites: the electrophilic carbonyl carbon and the nucleophilic α-carbon (the CH₂ group adjacent to the carbonyl). This duality allows for a wide range of transformations, making it a powerful and flexible synthetic intermediate.

  • The Carbonyl Group (C=O): The polarized carbon-oxygen double bond renders the carbonyl carbon highly electrophilic. This site is the target for nucleophilic attack, forming the basis for reactions like reduction to an alcohol or condensation with amines to form imines, a key step in reductive amination.[8]

  • The α-Carbon: The protons on the carbon adjacent to the carbonyl group are acidic due to resonance stabilization of the resulting enolate anion. This allows the α-carbon to act as a nucleophile in its enol or enolate form, enabling crucial C-C and C-heteroatom bond-forming reactions such as alkylations, aldol condensations, and the Mannich reaction.[9][10]

G Propiophenone Propiophenone Enol Propiophenone (Enol form) (Nucleophile) Propiophenone->Enol Tautomerization Formaldehyde Formaldehyde Iminium_Ion Iminium Ion (Electrophile) Formaldehyde->Iminium_Ion Amine R₂NH (Amine) Amine->Iminium_Ion Mannich_Base β-Amino Ketone (Mannich Base) Iminium_Ion->Mannich_Base Enol->Mannich_Base Nucleophilic Attack

Caption: The Mannich Reaction Pathway.

Reductive Amination: A Direct Route to Bioactive Amines

Reductive amination is a powerful and efficient method for converting the carbonyl group of propiophenone directly into an amine. [11]This transformation is central to the synthesis of many phenylpropylamine-class pharmaceuticals. The process involves two key stages that are often performed in a single pot:

  • Imine/Iminium Ion Formation: Propiophenone reacts with a primary amine or ammonia under weakly acidic conditions to form an intermediate imine. [8][12]2. Reduction: The C=N double bond of the imine (or its protonated form, the iminium ion) is then selectively reduced to a C-N single bond. [11] The choice of reducing agent is critical for the success of a one-pot reaction. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal. [11]They are unreactive towards the starting ketone at the reaction pH but readily reduce the more electrophilic iminium ion intermediate, driving the reaction to completion and minimizing side reactions. [8]

G start Propiophenone + R-NH₂ intermediate Imine Intermediate start->intermediate Condensation (-H₂O) final Final Amine Product intermediate->final Reduction (e.g., NaBH₃CN)

Caption: General Workflow for Reductive Amination.

Chapter 3: Applications in Pharmaceutical Synthesis

The true measure of a precursor's value is its successful application in synthesizing high-value targets. Propiophenone is a star player in this regard, serving as the starting point for several well-known drugs.

Target Compound ClassKey Intermediate from PropiophenoneCore Transformation(s)Example Drug(s)
Phenylpropanolamines α-Methylaminopropiophenone (Ephedrone)α-Halogenation, Amination, ReductionEphedrine, Pseudoephedrine [][13][14]
Aminoketones α-tert-Butylaminopropiophenoneα-Halogenation, AminationBupropion [1][3]
Ketoamphetamines α-AminopropiophenoneReductive Amination or other amination routesCathinone, Methcathinone [3][6][7]
Antidiabetic Agents Various substituted propiophenonesMulti-step functionalizationExperimental propiophenone derivatives [][15]
Case Study: Synthesis of Ephedrine Precursors

The synthesis of ephedrine, a sympathomimetic amine used as a decongestant and bronchodilator, provides a classic example of propiophenone's utility. [13][14]A common industrial route involves the synthesis of the key intermediate α-methylaminopropiophenone (also known as ephedrone), which is then reduced to the final amino alcohol. [13][16]

Chapter 4: Experimental Protocols

A self-validating protocol requires meticulous detail, ensuring reproducibility and safety. The following procedure outlines a laboratory-scale synthesis of the ephedrine precursor, α-methylaminopropiophenone, from propiophenone.

Protocol 1: Two-Step Synthesis of α-Methylaminopropiophenone

Causality: This protocol first introduces a bromine atom at the activated α-position, transforming it into a good leaving group. This is followed by a nucleophilic substitution with methylamine to install the required amino group.

Step A: α-Bromination of Propiophenone

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve propiophenone (13.4 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Bromination: While stirring, slowly add bromine (16.0 g, 0.1 mol) dissolved in 20 mL of glacial acetic acid from the dropping funnel over 30 minutes. Maintain the reaction temperature below 30°C using a water bath.

  • Reaction: After the addition is complete, continue stirring at room temperature for 2 hours. The disappearance of the reddish-brown bromine color indicates reaction progression. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into 300 mL of ice-cold water. The α-bromopropiophenone product will precipitate as a solid or oil.

  • Isolation: Filter the solid product or extract the oil with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude α-bromopropiophenone. This intermediate is often used directly in the next step without further purification.

Step B: Amination of α-Bromopropiophenone

  • Setup: In a sealed pressure vessel or a robust round-bottom flask, dissolve the crude α-bromopropiophenone from the previous step in 50 mL of benzene or toluene. [13][14]2. Amination: Add a solution of methylamine (e.g., 20 mL of a 40% aqueous solution, an excess) to the flask. Seal the vessel.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours, or at a slightly elevated temperature (40-50°C) to accelerate the reaction. The progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then extract the aqueous layer with fresh solvent.

  • Purification: Combine the organic layers. The product, α-methylaminopropiophenone, can be isolated as its hydrochloride salt. Extract the combined organic layers with dilute hydrochloric acid. Evaporate the aqueous acid layer to dryness under reduced pressure to yield α-methylaminopropiophenone hydrochloride as a solid, which can be recrystallized from an ethanol/ether mixture. [13]A typical yield for this two-step process is in the range of 70-75% based on the starting propiophenone. [13]

Conclusion

Propiophenone is far more than a simple chemical commodity; it is a strategic precursor that offers a reliable and versatile entry point into complex molecular architectures. Its well-defined reactivity at both the carbonyl and α-carbon positions allows chemists to perform a wide range of high-yield transformations, including α-functionalizations, Mannich reactions, and reductive aminations. For researchers in the pharmaceutical and life sciences industries, a thorough understanding of propiophenone chemistry is essential, as it continues to serve as the foundation for the synthesis of numerous established drugs and new chemical entities. The ability to strategically manipulate this scaffold is a key skill in the art and science of modern organic synthesis.

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Methodological & Application

Application Notes & Protocols: A Guide to the Friedel-Crafts Synthesis of Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a foundational reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for creating carbon-carbon bonds to an aromatic ring.[1][2] Its primary application is the synthesis of aryl ketones, which are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] The synthesis of substituted propiophenones, in particular, leverages this reaction to install a propyl-carbonyl moiety, a common structural motif in various biologically active molecules.

This guide provides a deep dive into the mechanistic principles, experimental design considerations, and detailed protocols for the synthesis of substituted propiophenones. A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the avoidance of two major pitfalls: the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, and the resulting ketone product is deactivated, which effectively prevents undesirable polyacylation reactions.[5][6] This leads to cleaner reactions and more predictable product formation.[4]

The Core Mechanism: An Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism.[2][5] The process can be dissected into several critical steps, each governed by specific chemical principles.

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of an acylating agent, typically propionyl chloride or propionic anhydride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[5]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The π-electron system of the substituted benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex, which is stabilized by resonance.

Step 3: Restoration of Aromaticity A weak base, typically AlCl₄⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion, collapsing the intermediate and restoring the stable aromatic ring.[1][2] This step regenerates the Lewis acid catalyst and produces HCl as a byproduct.

Step 4: Product-Catalyst Complexation Crucially, the carbonyl oxygen of the newly formed propiophenone product is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[1][6] This complexation is typically irreversible under the reaction conditions, meaning that a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to go to completion.[1]

Step 5: Liberation of the Final Product The final ketone product is liberated from the aluminum complex during an aqueous work-up step, which hydrolyzes the complex.[1][6]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Complexation cluster_step5 Step 5: Work-up PropionylChloride Propionyl Chloride AcyliumIon Propionylium Ion (Electrophile) + AlCl₄⁻ PropionylChloride->AcyliumIon Coordination & Cleavage AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->PropionylChloride AromaticRing Substituted Benzene AreniumIon Arenium Ion (Sigma Complex) AromaticRing->AreniumIon π-electrons attack KetoneProduct_pre Protonated Product AreniumIon->KetoneProduct_pre Loss of H⁺ AlCl4_minus AlCl₄⁻ AlCl4_minus->AreniumIon HCl_AlCl3 HCl + AlCl₃ KetoneProduct_pre->HCl_AlCl3 Forms HCl + AlCl₃ KetoneProduct Substituted Propiophenone ProductComplex Ketone-AlCl₃ Complex KetoneProduct->ProductComplex AlCl3_2 AlCl₃ AlCl3_2->KetoneProduct AqueousWorkup Aqueous Work-up (H₂O/H⁺) ProductComplex->AqueousWorkup FinalProduct Final Propiophenone Product AqueousWorkup->FinalProduct Workflow_Diagram Setup 1. Assemble dry apparatus under inert atmosphere Charge 2. Charge flask with AlCl₃ and anhydrous DCM Setup->Charge Cool 3. Cool to 0°C (ice bath) Charge->Cool AddPropCl 4. Add Propionyl Chloride dropwise Cool->AddPropCl AddAnisole 5. Add Anisole in DCM dropwise at 0°C AddPropCl->AddAnisole React 6. Stir at room temp (e.g., 1 hour) AddAnisole->React Quench 7. Quench reaction (pour onto ice/HCl) React->Quench Extract 8. Extract with DCM Quench->Extract Wash 9. Wash organic layer (NaHCO₃, Brine) Extract->Wash Dry 10. Dry with MgSO₄ Wash->Dry Evaporate 11. Evaporate solvent Dry->Evaporate Purify 12. Purify product (Recrystallization/Chromatography) Evaporate->Purify

Caption: Experimental Workflow for Propiophenone Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Ensure all glassware is oven-dried to remove any traces of water.

  • Reagent Charging: In the flask, place anhydrous aluminum chloride (e.g., 1.1 equivalents). Add anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add propionyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may become colored.

  • Substrate Addition: In a separate flask, prepare a solution of anisole (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic. [8]6. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction is complete. Monitor the reaction progress by TLC if desired.

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. [8]This step is highly exothermic and will generate HCl gas. The purpose is to hydrolyze the AlCl₃ and break the ketone-AlCl₃ complex. [8]8. Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated NaHCO₃ solution (to neutralize any remaining acid), water, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-methoxypropiophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Deactivated Substrate: The aromatic ring contains electron-withdrawing groups. [9] 2. Inactive Catalyst: The Lewis acid was not anhydrous or was exposed to moisture. [9] 3. Insufficient Catalyst: Less than a stoichiometric amount of catalyst was used. [9]1. The reaction may not be feasible for strongly deactivated rings. Consider alternative synthetic routes. 2. Use freshly opened, high-purity anhydrous Lewis acid. Ensure all glassware and solvents are scrupulously dry. 3. Use at least 1.1 equivalents of the Lewis acid catalyst relative to the limiting reagent.
Formation of Multiple Products 1. Isomer Formation: For activated rings, a mixture of ortho and para isomers may form. 2. Substrate Impurities: Impurities in the starting materials lead to side reactions.1. The para product is usually favored due to sterics. Isomers can typically be separated by chromatography or recrystallization. 2. Ensure the purity of all starting materials before beginning the reaction.
Difficult Work-up / Emulsion Formation 1. Incomplete Quenching: Residual aluminum salts can form emulsions during extraction.1. Ensure the reaction is thoroughly quenched with ice/acid. Adding more acid or allowing the mixture to stir longer can help break up aluminum hydroxides. Brine washes can also help break emulsions.

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Application Notes and Protocols for the Synthesis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone, a valuable ketone intermediate in pharmaceutical and materials science research. The synthetic strategy is centered around the Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1] This application note details the multi-step synthesis, including the preparation of the requisite Grignard reagent, (3,4-dimethylphenyl)magnesium bromide, the synthesis of the electrophilic coupling partner, 3-(3-methylphenyl)propanoyl chloride, and their subsequent reaction to yield the target propiophenone. Detailed, step-by-step protocols, safety precautions, purification techniques, and methods for spectroscopic characterization are provided for researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[2] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[1] The synthesis of ketones, specifically propiophenones, can be efficiently achieved through the reaction of a Grignard reagent with an appropriate acyl chloride. This method offers a convergent approach to complex molecular architectures.

The target molecule, this compound, possesses a scaffold of interest for the development of novel bioactive compounds and functional materials. This guide provides a validated protocol for its synthesis, emphasizing experimental reproducibility and safety.

Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process, as illustrated in the workflow diagram below. The key transformation is the Grignard reaction between (3,4-dimethylphenyl)magnesium bromide and 3-(3-methylphenyl)propanoyl chloride.

Synthesis_Workflow cluster_0 Stage 1: Grignard Reagent Preparation cluster_1 Stage 2: Acyl Chloride Synthesis cluster_2 Stage 3: Grignard Coupling & Product Isolation A 4-Bromo-1,2-dimethylbenzene C (3,4-Dimethylphenyl)magnesium bromide A->C Anhydrous THF, I₂ (cat.) B Magnesium Turnings B->C G Grignard Reaction C->G D 3-(3-Methylphenyl)propanoic Acid F 3-(3-Methylphenyl)propanoyl chloride D->F Anhydrous DCM, DMF (cat.) E Thionyl Chloride (SOCl₂) E->F F->G H Aqueous Work-up (NH₄Cl) G->H I Purification (Column Chromatography) H->I J This compound I->J

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment:

Reagent/MaterialGradeSupplier
4-Bromo-1,2-dimethylbenzeneReagentSigma-Aldrich
Magnesium Turnings99.8%Sigma-Aldrich
IodineACS ReagentFisher Scientific
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
3-(3-Methylphenyl)propanoic Acid98%Alfa Aesar
Thionyl Chloride≥99%Acros Organics
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Saturated Aqueous NH₄ClPrepared in-house
Anhydrous Sodium SulfateACS GradeVWR
Diethyl EtherACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies

All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3][4]

Stage 1: Preparation of (3,4-Dimethylphenyl)magnesium bromide

This protocol details the in-situ preparation of the Grignard reagent.

Causality: The formation of a Grignard reagent requires strictly anhydrous conditions as any trace of water will protonate and quench the highly basic organomagnesium species.[4] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and coordinate with the magnesium, stabilizing the Grignard reagent.[3] A crystal of iodine is often used to activate the magnesium surface by chemical etching.[5]

Grignard_Prep Start Start: Dry Glassware under N₂ A Add Mg turnings & I₂ crystal to flask Start->A B Add anhydrous THF A->B C Slowly add 4-bromo-1,2-dimethylbenzene in THF B->C D Observe for initiation (color change, gentle reflux) C->D D->C No initiation, gentle warming E Maintain gentle reflux until Mg is consumed D->E Initiation successful F Cool to room temperature E->F End Grignard Reagent Ready for Use F->End

Figure 2: Workflow for the preparation of (3,4-Dimethylphenyl)magnesium bromide.

Step-by-Step Protocol:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).

  • Add a single crystal of iodine.

  • Assemble the glassware and flush with dry nitrogen.

  • Through the dropping funnel, add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Dissolve 4-bromo-1,2-dimethylbenzene (1.0 equiv.) in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • The resulting dark, cloudy solution of (3,4-dimethylphenyl)magnesium bromide is used directly in the next stage.

Stage 2: Synthesis of 3-(3-Methylphenyl)propanoyl chloride

This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride.

Causality: Thionyl chloride is a common and effective reagent for this transformation.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism. A catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier intermediate. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion.[7]

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet to a trap (e.g., a bubbler with NaOH solution), add 3-(3-methylphenyl)propanoic acid (1.0 equiv.).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 equiv.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.

  • The resulting crude 3-(3-methylphenyl)propanoyl chloride is a liquid and can be used in the next step without further purification.

Stage 3: Grignard Reaction for this compound Synthesis

This is the key bond-forming step.

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride.[8] A tetrahedral intermediate is formed, which then collapses to expel the chloride ion, forming the ketone. A significant side reaction is the further reaction of the Grignard reagent with the newly formed ketone to produce a tertiary alcohol.[9][10] To minimize this, the reaction is typically carried out at low temperatures, and the acyl chloride is added slowly to a solution of the Grignard reagent to maintain a low concentration of the electrophile.

Step-by-Step Protocol:

  • Cool the freshly prepared (3,4-dimethylphenyl)magnesium bromide solution from Stage 1 to 0 °C in an ice bath.

  • Dissolve the crude 3-(3-methylphenyl)propanoyl chloride from Stage 2 in anhydrous THF.

  • Add the acyl chloride solution dropwise to the stirred Grignard reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

Step-by-Step Protocol:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil or a low-melting solid.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of both rings, the methyl groups, and the methylene protons of the propyl chain. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule, including the characteristic downfield shift for the carbonyl carbon.

  • IR (Infrared) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the conjugated carbonyl group.[11]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and can be pyrophoric.[12] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) and away from sources of ignition. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, must be worn.[12]

  • Acyl Chlorides: Acyl chlorides are corrosive and react violently with water to release HCl gas. Handle in a well-ventilated fume hood.

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no open flames in the vicinity.

  • Quenching: The quenching of the Grignard reaction is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiateWet glassware or solvent; inactive magnesiumEnsure all glassware is oven-dried; use freshly opened anhydrous solvent; activate magnesium with a crystal of iodine or by gentle heating.
Low yield of ketone, high yield of tertiary alcoholReaction temperature too high; rapid addition of acyl chlorideMaintain low temperature during the addition of the acyl chloride; add the acyl chloride solution slowly to the Grignard reagent.
Complex mixture of productsSide reactions due to impurities or incorrect stoichiometryUse pure starting materials; carefully control the stoichiometry of the reactants.

References

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • Google Patents. (n.d.). US2915566A - Process for preparing methyl magnesium compounds by reacting dimethyl sulfate with magnesium.
  • Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

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  • PrepChem. (n.d.). Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Rakita, P. E., & Silverman, G. S. (Eds.). (1996). Handbook of Grignard Reagents. Marcel Dekker.
  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(11), 5121-5123.
  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o- and p-Propiophenol. Retrieved from [Link]

  • Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]

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  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • YouTube. (2018, February 16). Grignard Reagent with Acid Chloride. Retrieved from [Link]

  • Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid? Retrieved from [Link]

  • ATB. (n.d.). Propiophenone. Retrieved from [Link]

  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

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  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]

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Application Notes & Protocols: 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone, a strategically functionalized aryl ketone, in the context of pharmaceutical research and development. While direct applications of this specific molecule are not extensively documented in public literature, its structural framework, featuring a propiophenone core with distinct aromatic substitutions, presents it as a highly valuable intermediate for the synthesis of novel therapeutic agents. Propiophenone derivatives are established precursors for a range of pharmaceuticals, including muscle relaxants, analgesics, and potential antidiabetic agents.[][2][3] This document outlines robust, field-proven protocols for the synthesis of the title compound and its subsequent application in constructing more complex molecular architectures, such as analogs of the centrally-acting muscle relaxant Tolperisone and precursors for bioactive chalcone-like scaffolds. The methodologies are designed to be self-validating, with explanations grounded in established mechanistic principles to guide researchers in their experimental design.

Introduction: The Propiophenone Scaffold in Medicinal Chemistry

The propiophenone moiety is a privileged structure in drug discovery, serving as a versatile building block for a diverse array of therapeutic compounds.[4] Its utility stems from the reactive ketone functional group and the modifiable aromatic rings, which allow for precise tuning of a molecule's steric and electronic properties to achieve desired pharmacological activity. The title compound, 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one, offers a unique substitution pattern that can be exploited to explore new chemical space in drug development.[]

  • The 3',4'-dimethylphenyl group can engage in specific hydrophobic and van der Waals interactions within a target protein's binding pocket.

  • The 3-methylphenyl group provides an additional site for modification and influences the overall lipophilicity and metabolic profile of downstream compounds.

  • The three-carbon chain offers conformational flexibility and positions the aromatic systems in distinct spatial orientations, which is critical for receptor binding.

This guide details a validated synthetic route to this intermediate and proposes its application in two key areas: the synthesis of novel muscle relaxant analogs via the Mannich reaction and the development of bioactive compounds through aldol condensation pathways.

Synthesis of the Core Intermediate: this compound

The most direct and industrially scalable method for synthesizing aryl ketones like the title compound is the Friedel-Crafts acylation.[6] This protocol details the acylation of 1,2-dimethylbenzene (o-xylene) with 3-(3-methylphenyl)propionyl chloride.

Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-(3-methylphenyl)propanoic acid C 3-(3-methylphenyl)propionyl chloride A->C DCM, Reflux B Thionyl Chloride (SOCl₂) B->C D 1,2-Dimethylbenzene F This compound C->F DCM, 0°C to RT D->F E Aluminum Chloride (AlCl₃) E->F

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 3-(3-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Dimethylbenzene (o-xylene)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 3-(3-methylphenyl)propionyl chloride

  • In a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 3-(3-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM (3 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • Heat the mixture to reflux (approx. 40°C) for 2 hours until gas evolution ceases.

  • Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propionyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate dry, 500 mL three-neck flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM (4 mL per gram of AlCl₃).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (2 mL per gram) and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Add 1,2-dimethylbenzene (1.1 eq) dropwise to the reaction mixture over 30 minutes at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice containing concentrated HCl (0.5 mL per gram of AlCl₃).

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield this compound as a pure solid or oil.

Expected Analytical Data
ParameterExpected Value/Characteristics
Appearance White to pale yellow solid or viscous oil
Molecular Formula C₁₈H₂₀O
Molecular Weight 252.35 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~7.7-7.0 (m, 7H, Ar-H), 3.2 (t, 2H, -CO-CH₂-), 3.0 (t, 2H, -CH₂-Ar), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 6H, Ar-(CH₃)₂)
Mass Spec (ESI+) m/z = 253.15 [M+H]⁺, 275.13 [M+Na]⁺
Expected Yield 65-80%

Application in Pharmaceutical Synthesis

Application A: Synthesis of Novel Tolperisone Analogs

Rationale: Tolperisone, a centrally-acting muscle relaxant, is a β-aminoketone synthesized via a Mannich reaction involving 4-methylpropiophenone, formaldehyde, and piperidine.[7][8] By using this compound as the ketone substrate, novel analogs with potentially altered potency, selectivity, or pharmacokinetic profiles can be synthesized. The varied substitution on the aromatic rings may influence interactions with sodium and calcium channels, the primary targets of Tolperisone.[7]

Synthetic Pathway:

G A This compound D Novel Tolperisone Analog A->D Mannich Reaction (Solvent, Acid Catalyst) B Piperidine Hydrochloride B->D C Paraformaldehyde C->D

Caption: Mannich reaction for synthesizing novel muscle relaxants.

Detailed Protocol: Mannich Reaction

  • To a solution of this compound (1.0 eq) in isopropanol, add piperidine hydrochloride (1.1 eq) and paraformaldehyde (1.2 eq).

  • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

  • Heat the mixture to reflux (approx. 80-85°C) and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then place in an ice bath for 1-2 hours to induce crystallization of the hydrochloride salt.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the target analog as its hydrochloride salt.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Rationale for Choices:

  • Piperidine Hydrochloride: Using the pre-formed salt is common in Mannich reactions to maintain an acidic pH, which is necessary for the formation of the reactive Eschenmoser's salt-like intermediate from formaldehyde and the amine.

  • Isopropanol: A common solvent for Mannich reactions that effectively dissolves the reactants and facilitates reaction at reflux temperatures.

Application B: Precursor for Chalcone-Type Scaffolds

Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products and synthetic compounds renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11] The key structural feature is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. The title compound can be used in an Aldol condensation with various aromatic aldehydes to generate complex, highly substituted chalcone-like structures, providing a library of novel compounds for biological screening.

Synthetic Pathway:

G A This compound C Novel Chalcone Analog (α,β-unsaturated ketone) A->C Aldol Condensation (Base Catalyst, e.g., NaOH/EtOH) B Substituted Aromatic Aldehyde (Ar'-CHO) B->C

Caption: Synthesis of chalcone analogs via Aldol condensation.

Detailed Protocol: Base-Catalyzed Aldol Condensation

  • Dissolve this compound (1.0 eq) and a selected substituted aromatic aldehyde (1.05 eq) in ethanol in a round-bottom flask.

  • While stirring at room temperature, add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes cloudy and a precipitate begins to form.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by the formation of a thick precipitate.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product and recrystallize from ethanol or methanol to obtain the pure chalcone analog.

Rationale for Choices:

  • Base Catalysis (NaOH): The base deprotonates the α-carbon of the propiophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. This is the classic mechanism for the Claisen-Schmidt condensation, a subset of Aldol condensations.[9]

  • Ethanol/Water System: This solvent system is effective for dissolving the organic reactants while also being compatible with the aqueous base catalyst.

Conclusion

This compound is a potent and versatile chemical intermediate for pharmaceutical synthesis. Its carefully designed substitution pattern provides a unique starting point for creating novel molecular entities. The protocols detailed herein for its synthesis and subsequent functionalization via Mannich and Aldol-type reactions are based on reliable, well-established chemical transformations. These application notes serve as a foundational guide for researchers and drug development professionals aiming to leverage this scaffold in the discovery of next-generation therapeutics, particularly in the areas of muscle relaxants and agents with potential anticancer or anti-inflammatory properties.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Chalcone Derivatives As Potential Biological Activities. Retrieved from [Link]

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Analytical methods for quantification of propiophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Analytical Imperative for Propiophenone Derivatives

Propiophenone (1-phenyl-1-propanone) and its derivatives are key structural motifs in a wide array of pharmacologically active compounds, including sympathomimetics, antipsychotics, and antidepressants.[1][2] They serve as critical intermediates in pharmaceutical synthesis and can also be present as metabolites or impurities in final drug products.[3][4][5] Given their significance, the ability to accurately and reliably quantify these compounds in various matrices—from bulk active pharmaceutical ingredients (APIs) to complex biological fluids—is paramount for ensuring product quality, safety, and efficacy.

This comprehensive guide provides detailed protocols and field-proven insights for the quantification of propiophenone derivatives using state-of-the-art analytical techniques. We will delve into the causality behind experimental choices, grounding our methodologies in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines, to ensure every protocol is a self-validating system.[6][7][8]

Foundational Step: Strategic Sample Preparation

The adage 'garbage in, garbage out' is particularly true in analytical chemistry. A robust and well-designed sample preparation protocol is the bedrock of accurate quantification. Its primary goals are to isolate the analyte of interest from interfering matrix components, concentrate the analyte to a level suitable for detection, and render it compatible with the chosen analytical system.[9][10][11] The choice of technique depends entirely on the sample matrix and the physicochemical properties of the analyte.

Common Sample Preparation Techniques
  • Protein Precipitation (PPT): Ideal for high-throughput screening of biological samples (e.g., plasma, serum). An organic solvent like acetonitrile or methanol is added to denature and precipitate proteins.[12] While fast and simple, it is the least clean method and may not remove all interferences.

  • Liquid-Liquid Extraction (LLE): A workhorse technique that separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[12] By adjusting the pH of the aqueous phase, one can selectively extract acidic, basic, or neutral compounds, offering a significant cleanup advantage over PPT.

  • Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup and concentration.[10] It utilizes a solid sorbent packed into a cartridge to retain the analyte, while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE offers superior selectivity and recovery compared to PPT and LLE.

Protocol: Solid-Phase Extraction (SPE) for a Propiophenone Derivative from Human Plasma

This protocol is designed for a moderately lipophilic propiophenone derivative.

  • Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry. Causality: This step activates the C18 stationary phase, ensuring proper interaction with the analyte.

  • Loading: Mix 500 µL of human plasma with 500 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge at a slow, steady drip rate (approx. 1 mL/min). Causality: Acidifying the sample ensures the analyte is in a neutral or charged state that will be retained by the non-polar C18 sorbent.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts and proteins. Causality: This wash step removes matrix components that are not strongly retained, without eluting the analyte of interest.

  • Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube. Causality: Acetonitrile is a strong organic solvent that disrupts the hydrophobic interaction between the analyte and the C18 sorbent, releasing it from the cartridge.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase of your chromatographic system. Causality: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the analytical column, leading to sharp, well-defined chromatographic peaks.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_post Final Processing Plasma Human Plasma Sample Acidify Acidify with Phosphoric Acid Plasma->Acidify Load 2. Load Sample Acidify->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Fig. 1: Solid-Phase Extraction (SPE) Workflow.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of propiophenone derivatives, especially in quality control settings for API and drug product analysis.[13] Reverse-phase chromatography on a C18 column is the most common approach.[14][15]

Protocol: Isocratic RP-HPLC Method for Propiophenone Assay
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[13]

    • Column: Eclipse XDB-C18, 150 x 4.6 mm, 5 µm particle size.[13]

    • Mobile Phase: Acetonitrile and 10mM Ammonium Acetate buffer (pH 4.5) in a 70:30 (v/v) ratio.[13] Causality: The organic modifier (acetonitrile) controls retention, while the buffer maintains a consistent pH to ensure reproducible ionization states and peak shapes.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

    • Injection Volume: 20 µL.[13]

    • UV Detection: 246 nm.[13] Causality: This wavelength corresponds to a high absorbance region for the phenyl ketone chromophore, maximizing sensitivity.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of propiophenone reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Analysis & Quantification:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the calibration standards in increasing order of concentration.

    • Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) > 0.995.

    • Inject the sample solutions and determine their concentrations by interpolating their peak areas from the calibration curve.

Method Validation (per ICH Q2(R2) Guidelines)

A robust analytical method must be validated to prove it is fit for its intended purpose.[7][8]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from excipients or impurities.Peak purity analysis; baseline resolution from adjacent peaks.
Linearity To demonstrate a proportional relationship between signal and concentration over a defined range.[16]r² ≥ 0.995.
Accuracy The closeness of the measured value to the true value.[6]98.0% - 102.0% recovery of spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[17]Relative Standard Deviation (RSD) ≤ 2.0%.[6]
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[16]Signal-to-Noise ratio ≥ 10.
Robustness The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Flow Rate ±10%).RSD of results should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for volatile and thermally stable propiophenone derivatives or when high specificity is required.[18] It is particularly useful for identifying and quantifying trace-level volatile impurities.

Protocol: GC-MS for Impurity Profiling
  • Chromatographic System:

    • GC-MS System: Agilent GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Causality: This is a low-polarity column suitable for a wide range of non-polar and semi-polar compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 280°C. Causality: Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is a standard energy that produces reproducible fragmentation patterns, allowing for library matching.

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Causality: Full scan provides structural information, while SIM mode significantly increases sensitivity by monitoring only specific ions characteristic of the analyte.[18][19]

  • Sample Preparation & Derivatization:

    • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).

    • For derivatives with polar groups (-OH, -NH2), derivatization may be necessary to increase volatility and improve peak shape.[20] Silylation with BSTFA is a common approach.

GCMS_Workflow cluster_sample Sample Prep cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample in Dichloromethane Deriv Derivatization (if needed) Sample->Deriv Inject Splitless Injection (280°C) Deriv->Inject Column Separation on HP-5ms Column Inject->Column Oven Oven Temperature Program Column->Oven Ionize Electron Ionization (70 eV) Oven->Ionize Transfer Line (280°C) Detect Mass Analyzer (Scan or SIM) Ionize->Detect Data Data Analysis: Library Search (ID) Peak Integration (Quant) Detect->Data

Fig. 2: Typical GC-MS Analysis Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of propiophenone derivatives in complex biological matrices due to its exceptional sensitivity and selectivity.[21] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability in sample processing.[3]

Protocol: LC-MS/MS for Propiophenone in Human Plasma
  • LC System:

    • Chromatograph: UPLC system (e.g., Waters ACQUITY).

    • Column: C18, 50 x 2.1 mm, 1.8 µm particle size. Causality: Sub-2 µm particles provide higher efficiency and resolution, enabling faster run times.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500).

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions & Parameters:

    • The specific precursor and product ions must be optimized by infusing a standard solution of the analyte. An example is provided below.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Propiophenone135.1105.115
Propiophenone-d5 (IS)140.1110.115

Causality: MRM provides two levels of mass filtering. The first quadrupole selects the precursor ion (the protonated molecule), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment (product ion) for detection. This process is highly specific and dramatically reduces background noise.[3]

  • Quantification:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into blank plasma.

    • Process all samples, standards, and QCs using the SPE protocol (Section 1.1).

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in unknown samples from the calibration curve.

Conclusion

The quantification of propiophenone derivatives requires a tailored analytical approach based on the specific goals of the analysis, the nature of the sample matrix, and the required sensitivity. For routine quality control of bulk materials, a validated HPLC-UV method offers reliability and simplicity. For volatile impurity analysis, GC-MS provides excellent specificity. For trace-level quantification in complex biological matrices, a robust LC-MS/MS method coupled with effective sample preparation like SPE is the definitive choice. Each method, when properly developed and validated according to international guidelines, provides a trustworthy system for generating accurate and reproducible data, supporting critical decisions in research and drug development.

References

  • SIELC Technologies. (n.d.). Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lanjewar, A., & Patidar, D. (2023). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ICH Guideline. (2024). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities. Retrieved from [Link]

  • Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • von-Gladiss, F., et al. (1984). Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. Arzneimittelforschung. Retrieved from [Link]

  • Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
  • Phenomenex. (2024). Sample preparation: Impacts and best practices. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone. Retrieved from [Link]

  • Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]

  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structures of propiophenone. Retrieved from [Link]

  • VinaR. (n.d.). Evaluation of the lipophilicity of morpholino propiophenones. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS. Retrieved from [Link]

  • PubMed. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings. Retrieved from [Link]

Sources

Using 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one as a research intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one as a Versatile Research Intermediate

Authored by: A Senior Application Scientist

Preamble: Beyond the Chalcone

In the landscape of medicinal chemistry and synthetic organic chemistry, the α,β-unsaturated carbonyl system of chalcones has long been celebrated as a "privileged scaffold".[1] Their facile synthesis and broad biological activities make them a cornerstone of many research programs.[2][3] However, the synthetic utility of their saturated analogues, the 1,3-diarylpropan-1-ones (dihydrochalcones), represents a distinct and equally powerful avenue for generating novel molecular architectures.

This guide focuses on a specific and highly versatile dihydrochalcone: 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one . By removing the reactive olefin of the parent chalcone, we unmask the latent reactivity of the carbonyl group and its adjacent α-carbons. This transformation shifts the molecule's role from a planar, conjugated system to a flexible, three-dimensional scaffold, ideal for constructing a new generation of heterocyclic and carbocyclic structures.

Herein, we provide a comprehensive, field-tested guide for the synthesis, characterization, and strategic application of this intermediate. The protocols are designed not merely as a sequence of steps but as a self-validating system, with embedded rationale to empower researchers to understand, adapt, and troubleshoot the entire workflow.

Section 1: The Strategic Overview

The journey from basic starting materials to advanced derivatives involves a logical three-stage progression. This workflow is designed to be modular, allowing researchers to enter or exit at various points depending on their specific synthetic goals.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Intermediate Synthesis cluster_2 Stage 3: Derivative Applications A 3,4-Dimethyl- acetophenone C (E)-1-(3,4-dimethylphenyl)-3- (3-methylphenyl)prop-2-en-1-one (Chalcone Precursor) A->C Claisen-Schmidt Condensation B 3-Methyl- benzaldehyde B->C Claisen-Schmidt Condensation D 1-(3,4-dimethylphenyl)-3- (3-methylphenyl)propan-1-one (Target Intermediate) C->D Selective Hydrogenation E Substituted Dihydropyrimidinones D->E Cyclocondensation F Chiral Alcohols D->F Carbonyl Reduction G α-Functionalized Ketones D->G α-Enolate Chemistry G start Start: 3,4-Dimethylacetophenone + 3-Methylbenzaldehyde enolate 1. Enolate Formation: Base (NaOH) deprotonates the α-carbon of the ketone. start->enolate attack 2. Nucleophilic Attack: Enolate attacks the aldehyde's carbonyl carbon. enolate->attack aldol 3. Aldol Adduct Formation: An intermediate β-hydroxy ketone is formed. attack->aldol dehydration 4. Dehydration: The adduct rapidly loses water to form the stable, conjugated α,β-unsaturated ketone. aldol->dehydration product Product: (E)-1-(3,4-dimethylphenyl)-3- (3-methylphenyl)prop-2-en-1-one dehydration->product

Figure 2: Mechanism of the Claisen-Schmidt Condensation.

Materials:

  • 3,4-Dimethylacetophenone (1.0 eq)

  • 3-Methylbenzaldehyde (1.0 eq)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,4-dimethylacetophenone (1.0 eq) and 3-methylbenzaldehyde (1.0 eq) in ethanol (~3-4 mL per mmol of ketone).

  • Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, add the 10% NaOH solution dropwise until the solution becomes cloudy and a precipitate begins to form.

    • Scientist's Note: The base acts as a catalyst to deprotonate the acetophenone, forming the reactive enolate ion. [4]Dropwise addition at low temperature helps control the exothermic reaction and prevents unwanted side reactions.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker of cold water. Acidify with dilute HCl until the pH is neutral.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.

  • Purification: Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product as a crystalline solid. [5]

Protocol 2: Synthesis of the Target Intermediate

The conversion of the chalcone to the target dihydrochalcone is achieved via the selective reduction of the carbon-carbon double bond. Catalytic hydrogenation is the method of choice for its efficiency and clean reaction profile.

Materials:

  • (E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 wt. %, ~1-2 mol%)

  • Ethyl Acetate (EtOAc) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) in ethyl acetate in a suitable flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

    • Scientist's Note: Pd/C is an excellent heterogeneous catalyst for the hydrogenation of alkenes. The carbonyl group is generally unreactive under these mild conditions, ensuring selective reduction of the C=C bond.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material spot has disappeared.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake is kept wet with solvent during and after filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Section 4: Application Protocols

The synthesized 1,3-diarylpropan-1-one is a versatile building block. Its key reactive sites are the carbonyl carbon and the two α-carbons.

G main α' Carbon Carbonyl Group α Carbon app1 Nucleophilic Addition (e.g., Grignard, Hydride Reduction) -> Forms Alcohols main:f1->app1 app2 Enolate Formation (e.g., Alkylation, Halogenation) -> α-Functionalization main:f2->app2 main:f0->app2 app3 Cyclocondensation (e.g., with Urea, Hydrazine) -> Forms Heterocycles main:f1->app3

Sources

High-Performance Liquid Chromatography (HPLC) method for C18H20O analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of C18H20O Isomers, with a Focus on Cannabidiol (CBD)

Authored by a Senior Application Scientist

Abstract

The accurate quantification of C18H20O isomers, a class of organic compounds that includes therapeutically significant molecules such as cannabidiol (CBD), is critical in pharmaceutical development, quality control, and research. This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of C18H20O. We will delve into the rationale behind chromatographic parameter selection, from the stationary phase to the mobile phase composition and detector settings. Furthermore, this guide presents a detailed, step-by-step protocol for the analysis of CBD, a prominent C18H20O isomer, and outlines a systematic workflow for method validation in accordance with industry standards.

Introduction: The Analytical Challenge of C18H20O Isomers

Compounds with the molecular formula C18H20O represent a diverse group of isomers with varying physicochemical properties and biological activities. A prime example is cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa that has garnered significant attention for its therapeutic potential. The structural similarity among C18H20O isomers, including CBD and its stereoisomers, necessitates a highly selective and sensitive analytical method to ensure accurate identification and quantification.

Reverse-phase HPLC (RP-HPLC) has emerged as the gold standard for the analysis of these moderately nonpolar compounds. This technique utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of analytes based on their hydrophobicity. The choice of a C18 stationary phase is particularly well-suited for the retention and separation of cannabinoids.

Foundational Principles: Designing a Robust HPLC Method

The development of a successful HPLC method hinges on a systematic approach to selecting and optimizing the key chromatographic parameters. The following sections elucidate the rationale behind the choices made for the analysis of C18H20O isomers.

The Stationary Phase: A C18 Column for Optimal Retention

A C18 (octadecyl) column is the most common choice for the separation of cannabinoids and other C18H20O isomers. The long alkyl chains of the C18 stationary phase provide a high degree of hydrophobicity, leading to strong retention of these nonpolar analytes. This allows for the use of a relatively strong mobile phase, which can effectively elute the compounds of interest in a reasonable timeframe while still achieving baseline separation.

The Mobile Phase: Balancing Elution Strength and Selectivity

The mobile phase composition is a critical factor in achieving the desired separation. A mixture of an aqueous component and an organic modifier is typically employed in RP-HPLC.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity, which results in lower backpressure, and its UV transparency at the wavelengths used for detection. Methanol can also be used, but acetonitrile often provides better peak shape and resolution for cannabinoids.

  • Aqueous Component: The addition of an acid, such as formic acid or phosphoric acid, to the aqueous component is crucial. This serves to protonate any free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak symmetry. It also helps to maintain a consistent pH, which is important for the reproducible ionization state of the analytes.

Detection: Leveraging the Chromophores of C18H20O

Most C18H20O isomers, including CBD, possess chromophores that absorb ultraviolet (UV) light. A UV-Vis detector is, therefore, a simple and effective means of detection. The selection of the optimal wavelength is determined by acquiring the UV spectrum of the analyte and choosing the wavelength of maximum absorbance to ensure the highest sensitivity. For CBD, this is typically around 228 nm.

Experimental Workflow: From Sample to Result

The following diagram illustrates the general workflow for the HPLC analysis of a C18H20O compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Extraction & Dilution filtration Filtration (0.45 µm) sample_prep->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General workflow for HPLC analysis of C18H20O.

Detailed Protocol: HPLC Analysis of Cannabidiol (CBD)

This protocol provides a validated starting point for the quantification of CBD in various matrices.

Materials and Reagents
  • Cannabidiol (CBD) certified reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 228 nm
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of CBD reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For an oil-based sample, dissolve a known weight of the sample in methanol and dilute to fall within the calibration range. For plant material, an extraction step (e.g., sonication in methanol) will be necessary.

  • Filtration: Prior to injection, filter all standards and samples through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

Method Validation

A robust HPLC method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the analysis of a blank and a placebo sample, which should not show any interfering peaks at the retention time of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and performing a linear regression analysis. An R² value > 0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results to the true value. This is determined by a recovery study, where a known amount of the analyte is spiked into a placebo sample and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Interpretation and System Suitability

Prior to sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to assess parameters such as:

  • Tailing Factor: A measure of peak symmetry. A value ≤ 2 is generally acceptable.

  • Theoretical Plates: A measure of column efficiency. A higher number indicates better efficiency.

  • Resolution: The degree of separation between adjacent peaks. A resolution > 2 is desirable.

The following diagram illustrates the decision-making process based on system suitability results.

G start Inject System Suitability Standard check_params Assess Tailing Factor, Theoretical Plates, Resolution start->check_params pass System Suitable: Proceed with Sample Analysis check_params->pass Parameters within Specification fail System Unsuitable: Troubleshoot check_params->fail Parameters out of Specification troubleshoot Check Mobile Phase, Column, Instrument fail->troubleshoot troubleshoot->start Re-equilibrate and Re-inject

Caption: System suitability decision workflow.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of C18H20O isomers, with a specific, detailed protocol for cannabidiol. By understanding the fundamental principles of chromatography and adhering to a systematic approach to method development and validation, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data. The provided protocol serves as a robust starting point that can be adapted and optimized for specific applications and matrices.

References

  • U.S. Pharmacopeia. (n.d.). Cannabidiol. USP-NF.
  • Agilent Technologies. (2019). Analysis of Cannabinoids in Cannabis Flower and Hemp. Retrieved from [Link]

  • Waters Corporation. (n.d.). Cannabinoid Analysis in a Variety of Cannabis and Cannabis-Infused Products.
  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Application Notes & Protocols: The Propiophenone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Propiophenone Scaffold

The propiophenone scaffold, characterized by a phenyl group attached to a propanone backbone, is a cornerstone in synthetic and medicinal chemistry.[1] While seemingly simple, this structural motif offers a unique combination of chemical reactivity and steric geometry, making it an ideal starting point for the synthesis of diverse and complex molecules.[2][3] Its utility stems from its role as a versatile intermediate, enabling the construction of pharmacologically active agents across a wide spectrum of therapeutic areas.[][5] Propiophenone and its derivatives are not merely synthetic curiosities; they are integral to the development of drugs targeting cancer, diabetes, microbial infections, and central nervous system disorders.[6][7][8]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple literature summaries to provide in-depth application notes and validated experimental protocols, grounded in the principles of causality and scientific integrity. We will explore the synthesis of key propiophenone derivatives and detail the experimental methodologies for evaluating their biological activities, providing the "why" behind the "how" at each critical step.

Part 1: Synthesis of Propiophenone Derivatives - Core Methodologies

The functionalization of the propiophenone core is central to its utility. The ethyl ketone moiety and the phenyl ring provide two primary sites for chemical modification, leading to a vast chemical space for drug discovery.

Foundational Synthesis: Friedel-Crafts Acylation

The most direct route to the propiophenone backbone is the Friedel-Crafts acylation of benzene using propanoyl chloride or propionic anhydride.[1][3] This electrophilic aromatic substitution reaction is a classic, reliable method for creating the fundamental carbon-carbon bond that defines the scaffold.

Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

  • Principle: This protocol describes the Lewis acid-catalyzed acylation of benzene. Anhydrous aluminum chloride (AlCl₃) acts as the catalyst, forming a highly electrophilic acylium ion from propanoyl chloride, which then attacks the benzene ring.[9] The reaction must be conducted under strictly anhydrous conditions as the catalyst is highly water-sensitive.

  • Materials & Reagents:

    • Benzene (anhydrous)

    • Propanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Ice bath

    • Hydrochloric acid (HCl), 5M solution

    • Diethyl ether or Dichloromethane (DCM) for extraction

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (fitted with a drying tube to protect from atmospheric moisture).

    • Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous AlCl₃. Cool the flask to 0-5 °C using an ice bath.

    • Addition of Acyl Chloride: Add propanoyl chloride to the dropping funnel. Begin slow, dropwise addition to the stirred benzene/AlCl₃ suspension. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction and minimize side products.[9]

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. The mixture will typically become a dark, viscous solution.[9]

    • Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice. This is a highly exothermic step and should be performed with caution in a large beaker. Subsequently, add 5M HCl to dissolve the aluminum salts.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or DCM.

    • Neutralization: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: The crude propiophenone can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

  • Scientist's Notes: The purity of the AlCl₃ is critical for good yields. It should be a fine, white to pale yellow powder. Clumping or discoloration indicates hydration and will lead to poor catalytic activity.

Synthesis of β-Amino Ketones via Mannich Reaction

Many pharmacologically active propiophenone derivatives, particularly those with CNS or antimicrobial effects, are β-amino ketones.[8][10] These are readily synthesized via the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to the carbonyl group.

Protocol 2: General Synthesis of a β-Piperidinopropiophenone Hydrochloride

  • Principle: This protocol describes the condensation of propiophenone, formaldehyde (often used as paraformaldehyde for easier handling), and a secondary amine (piperidine in this case) in the presence of an acid catalyst to form the Mannich base.[8] The hydrochloride salt is then prepared for improved stability and water solubility.

  • Materials & Reagents:

    • Propiophenone

    • Paraformaldehyde

    • Piperidine hydrochloride

    • Ethanol or Isopropanol

    • Concentrated Hydrochloric Acid (HCl)

    • Acetone

  • Procedure:

    • Reaction Mixture: In a round-bottom flask, combine propiophenone, paraformaldehyde, and piperidine hydrochloride in an alcoholic solvent like ethanol.[8]

    • Acidification: Add a catalytic amount of concentrated HCl to facilitate the formation of the reactive Eschenmoser's salt intermediate from formaldehyde and piperidine.

    • Reflux: Heat the mixture to reflux and maintain for several hours (typically overnight) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Crystallization: Upon completion, cool the reaction mixture. The hydrochloride salt of the product is often insoluble in the alcoholic solvent and may precipitate directly. If not, the addition of a non-polar co-solvent like acetone can induce crystallization.[8]

    • Isolation: Filter the resulting precipitate, wash with cold ethanol or acetone to remove unreacted starting materials, and dry the solid product.

    • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.[8]

Part 2: Therapeutic Applications & Evaluation Protocols

The true value of the propiophenone scaffold is realized in its diverse biological activities upon derivatization.

Anticancer Applications

Phenylpropiophenone derivatives, particularly those belonging to the chalcone family (1,3-diphenyl-2-propen-1-ones), have demonstrated significant potential as anticancer agents.[6][11] Their mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[12]

Mechanism of Action Insight: Certain phenylpropenone derivatives act as anti-angiogenic and anti-tumor agents by inhibiting multiple receptor tyrosine kinases (RTKs), including VEGFR2, Tie-2, and EGFR.[12] This multi-target inhibition can disrupt downstream signaling cascades like ERK phosphorylation and NF-κB activation, leading to reduced tumor growth and angiogenesis.[12]

Table 1: Cytotoxic Activity of Selected Phenylpropiophenone Derivatives

Compound Class Cancer Cell Line Reported Activity (IC₅₀) Reference
Chalcone Derivative HeLa (Cervical) Varies by substitution [6]
Propafenone Analog MCF-7 (Breast) Varies by substitution [6]
Phenylpropenone (DPhP) HT29 (Colon) Significant inhibition at 10µg/ml [12]

| Chalcone Derivative | PC-3 (Prostate) | Varies by substitution |[6] |

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.

  • Materials & Reagents:

    • Human cancer cell lines (e.g., MCF-7, HeLa)[6]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Propiophenone test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antidiabetic Applications

Researchers have successfully synthesized and evaluated propiophenone derivatives as a novel class of antihyperglycemic agents.[7] These compounds have shown efficacy in animal models of diabetes, demonstrating potential for both blood glucose control and weight management.[][7]

Mechanism of Action Insight: A possible mechanism of action for some antidiabetic propiophenone derivatives is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B).[7] PTP-1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity, making it a key therapeutic target for type 2 diabetes.

Protocol 4: Evaluation of Antihyperglycemic Activity in a Sucrose-Loaded Rat Model (SLM)

  • Principle: This in vivo protocol assesses the ability of a test compound to suppress the postprandial rise in blood glucose after a sucrose challenge. It is a rapid screening method to identify compounds with potential antihyperglycemic effects.[7]

  • Materials & Reagents:

    • Male Wistar or Sprague-Dawley rats

    • Test propiophenone derivatives

    • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

    • Sucrose solution (e.g., 2.5 g/kg body weight)

    • Handheld glucometer and test strips

    • Oral gavage needles

  • Procedure:

    • Acclimatization and Fasting: Acclimatize animals for at least one week. Fast the rats overnight (16-18 hours) before the experiment but allow free access to water.

    • Baseline Glucose: On the day of the experiment, record the initial blood glucose level (t=0) from the tail vein.

    • Compound Administration: Divide the rats into groups: vehicle control, positive control (e.g., Metformin), and test compound groups. Administer the compounds or vehicle orally via gavage.

    • Sucrose Challenge: After 30 minutes of compound administration, administer the sucrose solution orally to all rats.

    • Blood Glucose Monitoring: Measure blood glucose levels at 30, 60, 90, and 120 minutes after the sucrose load.

    • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion for each group. Compare the AUC of the treatment groups to the vehicle control group to determine the percentage reduction in hyperglycemia. A significant reduction indicates potential antihyperglycemic activity.

Antimicrobial Applications

The propiophenone scaffold has been modified to produce compounds with significant antimicrobial properties, effective against both bacteria and fungi.[10] β-Piperidinopropiophenones, in particular, have been investigated for their antimicrobial action.[10]

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining MIC values.

  • Materials & Reagents:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds dissolved in DMSO

    • Sterile 96-well microplates

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Procedure:

    • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Compound Dilution: Prepare a 2x concentrated stock of the test compound. Add 50 µL of this stock to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.

    • Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the final volume to 100 µL and dilutes the compound and inoculum to their final 1x concentrations.

    • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours for bacteria, or 24-48 hours for fungi.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing experimental processes and biological mechanisms.

Diagram 1: Drug Discovery Workflow for Propiophenone Analogs

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Scaffold Propiophenone Scaffold Selection Synth Derivative Synthesis (e.g., Mannich, Friedel-Crafts) Scaffold->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify InVitro In Vitro Screening (e.g., MTT, MIC Assays) Purify->InVitro Compound Library HitID Hit Identification InVitro->HitID InVivo In Vivo Models (e.g., SLM, Xenograft) HitID->InVivo LeadSelect Lead Selection InVivo->LeadSelect SAR SAR Studies (QSAR) LeadSelect->SAR Selected Leads LeadOp Lead Optimization SAR->LeadOp ADMET ADMET Profiling ADMET->LeadOp LeadOp->Synth Iterative Redesign G VEGF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (VEGFR2) VEGF->RTK Binds P1 Auto-phosphorylation RTK->P1 Activates Compound Phenylpropenone Derivative Compound->RTK INHIBITS Downstream Downstream Signaling (ERK, NF-κB) P1->Downstream Response Cellular Response (Angiogenesis, Proliferation) Downstream->Response

Caption: Inhibition of growth factor signaling by a phenylpropenone derivative.

References

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

  • LookChem. (n.d.). PROPIOPHENONE. [Link]

  • Wikipedia. (n.d.). Propiophenone. Wikipedia. [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of propiophenone. ResearchGate. [Link]

  • Hartung, W. H., & Crossley, F. (1936). Isonitrosopropiophenone. Organic Syntheses, 16, 44. [Link]

  • Florestan, H. J., & Bahler, M. E. (1956). Antimicrobial Properties of a Series of β-Piperidinopropiophenoies and Related Derivatives. Journal of the American Pharmaceutical Association, 45(5), 320-322. [Link]

  • European Patent Office. (1991). Propiophenone derivatives and their preparation and pharmaceutical use (EP 0423524 A2). [Link]

  • ResearchGate. (n.d.). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate. [Link]

  • Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-2179. [Link]

  • The Good Scents Company. (n.d.). propiophenone. The Good Scents Company. [Link]

  • De Vincenzo, R., et al. (2000). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Bioorganic & Medicinal Chemistry, 8(8), 2145-2152. [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. YouTube. [Link]

  • SDI. (n.d.). PROPIOPHENONE. SDI. [Link]

  • Pokotylo, P., et al. (2020). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Medical and Clinical Research, 5(2), 1-5. [Link]

  • Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
  • Son, D. W., et al. (2012). The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. Food and Chemical Toxicology, 50(5), 1264-1271. [Link]

  • RXSOL Group. (n.d.). PROPIOPHENONE FOR SYNTHESIS. RXSOL Group. [Link]

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The Strategic Utility of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone, a polysubstituted aromatic ketone, represents a key intermediate with significant potential for the synthesis of novel bioactive compounds. Its structure, featuring a reactive carbonyl group and multiple methyl-substituted phenyl rings, offers a versatile scaffold for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and potential applications of this propiophenone derivative, tailored for researchers, scientists, and professionals in drug development.

The propiophenone core is a well-established pharmacophore and a versatile precursor in the synthesis of a wide array of therapeutic agents. The specific substitution pattern of this compound, with its distinct electronic and steric properties, makes it an intriguing starting material for the development of novel compounds with potential applications in areas such as oncology and infectious diseases. This document will detail robust synthetic protocols for its preparation and explore its utility in the construction of more elaborate molecular frameworks.

Compound Profile

PropertyValueSource
IUPAC Name 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-oneN/A
Molecular Formula C₁₈H₂₀O[1]
Molecular Weight 252.35 g/mol [1]
CAS Number 898790-81-3[1]

Synthetic Protocols: Accessing the Building Block

The synthesis of this compound can be efficiently achieved through well-established synthetic methodologies. Below are two detailed, reliable protocols based on foundational organic reactions: Friedel-Crafts acylation and a Grignard reaction. The choice of method may depend on the availability of starting materials and desired scale.

Protocol 1: Friedel-Crafts Acylation of 1,2-Dimethylbenzene

This approach involves the Lewis acid-catalyzed acylation of 1,2-dimethylbenzene (o-xylene) with 3-(3-methylphenyl)propanoyl chloride. This electrophilic aromatic substitution is a classic and effective method for the formation of aryl ketones.

Reaction Scheme:

Friedel_Crafts_Acylation reactant1 1,2-Dimethylbenzene +1 + reactant2 3-(3-methylphenyl)propanoyl chloride catalyst AlCl₃ reactant2->catalyst (Lewis Acid) product This compound catalyst->product DCM, 0 °C to rt

A plausible reaction scheme for the synthesis of the target molecule.

Materials:

  • 1,2-Dimethylbenzene (o-xylene)

  • 3-(3-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Synthesis of 3-(3-methylphenyl)propanoyl chloride

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(3-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous DCM and cool to 0 °C.

  • Dissolve the crude 3-(3-methylphenyl)propanoyl chloride (1.0 eq) and 1,2-dimethylbenzene (1.1 eq) in anhydrous DCM.

  • Add the solution of the acyl chloride and 1,2-dimethylbenzene dropwise to the AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Grignard Reaction with 3,4-Dimethylbenzonitrile

This alternative route utilizes the nucleophilic addition of a Grignard reagent, derived from 1-(2-bromoethyl)-3-methylbenzene, to 3,4-dimethylbenzonitrile. Subsequent hydrolysis of the intermediate imine yields the desired ketone.

Reaction Scheme:

Grignard_Reaction reactant1 1-(2-Bromoethyl)-3-methylbenzene reactant2 Mg reactant1->reactant2 THF grignard Grignard Reagent reactant2->grignard +2 + reactant3 3,4-Dimethylbenzonitrile intermediate Imine intermediate reactant3->intermediate 1. Ether product This compound intermediate->product 2. H₃O⁺

A plausible Grignard reaction pathway for the synthesis of the target molecule.

Materials:

  • 1-(2-Bromoethyl)-3-methylbenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • 3,4-Dimethylbenzonitrile

  • Hydrochloric acid (HCl), 3M solution

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for Grignard reactions (oven-dried) and inert atmosphere setup

Procedure:

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a small amount of a solution of 1-(2-bromoethyl)-3-methylbenzene (1.0 eq) in anhydrous THF to initiate the reaction.

  • Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Nitrile and Hydrolysis

  • Cool the Grignard reagent to 0 °C.

  • Dissolve 3,4-dimethylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated NH₄Cl solution, followed by 3M HCl to hydrolyze the intermediate imine.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application Notes: A Scaffold for Bioactive Molecules

The chemical architecture of this compound provides multiple avenues for further synthetic elaboration, making it a valuable starting point for the synthesis of diverse and complex molecules with potential biological activity.

Application 1: Synthesis of Chalcone Derivatives as Precursors to Flavonoids

The carbonyl group of the propiophenone is susceptible to aldol condensation with various aromatic aldehydes to form chalcones. Chalcones are well-known precursors to flavonoids and exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Proposed Synthetic Workflow:

Chalcone_Synthesis start This compound +3 + aldehyde Substituted Aromatic Aldehyde base Base (e.g., NaOH, KOH) aldehyde->base chalcone Chalcone Derivative base->chalcone Aldol Condensation flavonoid Flavonoid chalcone->flavonoid Cyclization Pyrimidine_Synthesis start This compound reagent Formylating Agent (e.g., Ethyl Formate) start->reagent Base dicarbonyl 1,3-Dicarbonyl Intermediate reagent->dicarbonyl +4 + binucleophile Urea or Thiourea pyrimidine Substituted Pyrimidine binucleophile->pyrimidine Cyclocondensation

Sources

Application Notes and Protocols: Laboratory-Scale Synthesis of Novel Propiophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of novel propiophenone analogs, compounds of significant interest in medicinal chemistry and drug development. Propiophenone and its derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals, including analgesics, antidepressants, and local anesthetics.[1][2][3][][5][6] This guide details multiple synthetic strategies, including the classical Friedel-Crafts acylation and modern cross-coupling methodologies, offering researchers the flexibility to choose the most suitable approach based on available starting materials and desired substitutions. Each protocol is accompanied by in-depth explanations of the reaction mechanisms, safety considerations, and detailed characterization techniques to ensure the synthesis of well-defined and pure target molecules.

Introduction: The Significance of Propiophenone Analogs in Drug Discovery

Propiophenone, a simple aryl ketone, and its structurally diverse analogs are foundational scaffolds in the development of a wide array of therapeutic agents.[3][] The propiophenone moiety is a key structural feature in drugs such as the antidepressant bupropion and the analgesic tapentadol.[1][3][7] Furthermore, derivatives of propiophenone have shown promise as antihyperglycemic agents, antiarrhythmics, and antimicrobial compounds.[][8] The versatility of the propiophenone core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to optimize efficacy and reduce side effects. This adaptability makes the development of novel synthetic routes to access diverse propiophenone analogs a critical endeavor for medicinal chemists and drug development professionals.

Synthetic Strategies for Propiophenone Analogs

The synthesis of propiophenone analogs can be approached through several reliable methods. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials. This section outlines three robust and widely applicable methods: Friedel-Crafts Acylation, Grignard Reagent Addition to Nitriles, and Suzuki-Miyaura Cross-Coupling.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, including propiophenone and its substituted analogs.[2][9][10][11][12][13][14] The reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[11][12][14]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): The Lewis acid is crucial as it coordinates with the acyl halide, generating a highly electrophilic acylium ion. This strong electrophile is necessary to overcome the aromaticity of the benzene ring and drive the substitution reaction.[12]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions because Lewis acids like AlCl₃ react violently with water, which would quench the catalyst and prevent the formation of the acylium ion.[11][15]

  • Solvent: An inert solvent such as dichloromethane (DCM) or benzene itself can be used.[14] Using the aromatic substrate in excess can also serve as the solvent.

  • Temperature Control: The initial reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the Lewis acid and the acylating agent. The reaction is then allowed to warm to room temperature or gently heated to ensure completion.[16]

Experimental Workflow Diagram:

Friedel_Crafts_Workflow A Setup Anhydrous Reaction Flask B Add Aromatic Substrate & Solvent A->B C Cool to 0 °C B->C D Slowly Add AlCl₃ C->D E Add Propionyl Chloride Dropwise D->E F Warm to RT & Stir E->F G Quench with Ice/HCl F->G H Extract with Organic Solvent G->H I Wash, Dry, & Evaporate H->I J Purify by Distillation or Chromatography I->J K Characterize Product J->K Grignard_Workflow A Prepare Phenylmagnesium Bromide B Add Propanenitrile Solution Dropwise A->B C Reflux Reaction Mixture B->C D Cool and Quench with Acid C->D E Hydrolyze Imine Intermediate D->E F Extract with Ether E->F G Wash, Dry, & Evaporate F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: Workflow for Grignard Synthesis of Propiophenone.

Detailed Protocol: Synthesis of Propiophenone

  • Grignard Reagent Preparation: In an oven-dried 250 mL three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (2.4 g, 0.1 mol). Add 50 mL of anhydrous diethyl ether. Add a solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise to initiate the Grignard reaction. The reaction may need gentle warming to start. Once initiated, maintain a gentle reflux by controlling the rate of addition.

  • Reaction with Nitrile: After the magnesium has been consumed, cool the Grignard solution to 0 °C. Add a solution of propanenitrile (7.0 mL, 0.1 mol) in 20 mL of anhydrous diethyl ether dropwise with vigorous stirring. [17]3. Hydrolysis: After the addition is complete, stir the mixture at room temperature for 1 hour. Then, carefully pour the reaction mixture into a beaker containing 100 mL of 10% sulfuric acid and ice.

  • Work-up and Extraction: Stir until the magnesium salts dissolve. Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with two 30 mL portions of diethyl ether.

  • Washing and Drying: Combine the ether extracts and wash with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and evaporate the solvent. The resulting crude propiophenone can be purified by vacuum distillation.

Method 3: Suzuki-Miyaura Cross-Coupling

For the synthesis of more complex propiophenone analogs, particularly biaryl derivatives, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. [18][19][20][21]This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. [19][20] Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition with the organohalide. Common precursors include Pd(PPh₃)₄ or a combination of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand. [21]* Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. [21][22]* Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents. [22] Experimental Workflow Diagram:

Suzuki_Workflow A Combine Aryl Halide & Boronic Acid B Add Solvent and Aqueous Base A->B C Degas the Mixture B->C D Add Palladium Catalyst C->D E Heat Reaction Mixture under Inert Gas D->E F Monitor Reaction by TLC/GC-MS E->F G Cool and Dilute with Water F->G H Extract with Organic Solvent G->H I Wash, Dry, & Evaporate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Synthesis of 4'-Propionylbiphenyl-4-carbonitrile

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromopropiophenone (2.13 g, 10 mmol), 4-cyanophenylboronic acid (1.76 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Solvent Addition: Add a mixture of toluene (40 mL) and water (10 mL).

  • Degassing: Bubble argon gas through the stirred mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the mixture under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with 50 mL of water.

  • Extraction: Extract the product with three 40 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Characterization of Propiophenone Analogs

Confirmation of the structure and purity of the synthesized propiophenone analogs is essential. A combination of spectroscopic techniques should be employed.

Technique Expected Observations for Propiophenone
¹H NMR A triplet around 1.2 ppm (3H, -CH₃), a quartet around 3.0 ppm (2H, -CH₂-), and multiplets in the aromatic region (7.4-8.0 ppm, 5H). [23]
¹³C NMR Signals for the methyl carbon (~8 ppm), methylene carbon (~31 ppm), carbonyl carbon (~200 ppm), and aromatic carbons (128-137 ppm).
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically around 1685 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. [24]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (e.g., 134.18 for propiophenone). [23][25]Common fragmentation patterns include the loss of the ethyl group (M-29) to give a benzoyl cation at m/z 105. [23]

Safety and Handling Precautions

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

  • Acyl Chlorides: Acyl chlorides such as propionyl chloride are corrosive, lachrymatory, and react violently with water. [15][26][27][28]They should be handled with extreme care in a fume hood, and any contact with moisture should be avoided. Quenching of residual acyl chlorides should be done cautiously with an alcohol or by slow addition to a stirred, cold aqueous solution. [29]* Lewis Acids: Anhydrous aluminum chloride is a corrosive solid that reacts exothermically and violently with water, releasing HCl gas. It should be handled in a dry environment (e.g., a glove box or under an inert atmosphere) and added slowly and in portions to the reaction mixture.

  • Grignard Reagents: Grignard reagents are highly reactive and flammable. They must be prepared and handled under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Safety: Organic solvents used in these syntheses are often flammable and volatile. Avoid open flames and ensure proper grounding of equipment to prevent static discharge. [27]

Conclusion

The synthetic protocols detailed in these application notes provide robust and versatile methods for the laboratory-scale synthesis of novel propiophenone analogs. By understanding the underlying principles of each reaction and adhering to strict safety protocols, researchers can confidently and efficiently generate a diverse library of these valuable compounds for further investigation in drug discovery and development programs. The characterization data presented serves as a benchmark for ensuring the identity and purity of the synthesized molecules.

References

  • Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction - CSIR-NCL Library, Pune.
  • Propiophenone - Wikipedia.
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  • Preparation of propiophenone from propanenitrile - Brainly.in.
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  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC - NIH.
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  • Propiophenone | TECMOS.
  • [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation - YouTube.
  • Friedel-Crafts Acylation - Chemistry Steps.
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  • Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+.
  • CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI.
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG.
  • Acetyl chloride - SAFETY DATA SHEET.
  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF - ResearchGate.
  • 3 - • SAFETY DATA SHEET.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng.
  • Identify products of Propiophenone using nmr - Chemistry Stack Exchange.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI.
  • Suzuki reaction - Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
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  • Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). - ResearchGate.
  • Propiophenone(93-55-0) 1H NMR spectrum - ChemicalBook.
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  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - MDPI.

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Yield for 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you optimize your reaction yield and purity.

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2][3] This involves the reaction of an acylating agent, 3-(3-methylphenyl)propanoyl chloride, with 1,2-dimethylbenzene (o-xylene) in the presence of a Lewis acid catalyst. This guide will focus on optimizing this specific pathway.

Proposed Synthetic Pathway

The core of this synthesis is the electrophilic aromatic substitution where the acylium ion, generated from 3-(3-methylphenyl)propanoyl chloride and a Lewis acid, attacks the electron-rich o-xylene ring.

Synthetic_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3_methylphenyl_propanoic_acid 3-(3-methylphenyl) propanoic acid thionyl_chloride SOCl₂ acyl_chloride 3-(3-methylphenyl) propanoyl chloride o_xylene 1,2-Dimethylbenzene (o-xylene) propiophenone_derivative 3',4'-Dimethyl-3-(3-methylphenyl) propiophenone lewis_acid Lewis Acid (e.g., AlCl₃) acyl_chloride->propiophenone_derivative Step 2: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in a Friedel-Crafts acylation reaction?

A1: The most critical factor is the rigorous exclusion of moisture. Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly hygroscopic and react violently with water.[4] This not only deactivates the catalyst but can also lead to poor yields and the formation of byproducts. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous.

Q2: Why is a stoichiometric amount of Lewis acid required?

A2: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, a ketone, is a Lewis base and forms a stable complex with the Lewis acid.[1] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, one equivalent of the catalyst is consumed for each equivalent of the product formed. An excess of the catalyst (1.1 to 2.0 equivalents) is often used to ensure the reaction goes to completion.[4]

Q3: Can I use a milder Lewis acid than AlCl₃?

A3: Yes, other Lewis acids like iron(III) chloride (FeCl₃) can be used.[5] While AlCl₃ is highly active, it can sometimes lead to side reactions. Milder catalysts may offer a different selectivity profile and can be a good alternative if you are facing issues with byproducts.[6] However, milder catalysts may require higher temperatures or longer reaction times.

Q4: What is the expected regioselectivity for the acylation of o-xylene?

A4: The two methyl groups on o-xylene are ortho- and para-directing. Acylation will preferentially occur at the positions para to the methyl groups (positions 4 and 5). Due to steric hindrance from the adjacent methyl group, acylation at the ortho positions is less likely. Therefore, the primary product expected is 3',4'-dimethylacetophenone.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.[4] 2. Insufficient Catalyst: A stoichiometric amount is required as it complexes with the ketone product.[1] 3. Poor Quality Acyl Chloride: The intermediate 3-(3-methylphenyl)propanoyl chloride may have decomposed.1. Use freshly opened, anhydrous aluminum chloride. Handle it in a dry environment (e.g., under an inert atmosphere). 2. Ensure at least a 1:1 molar ratio of AlCl₃ to the limiting reagent. An excess (e.g., 1.1 to 1.5 equivalents) is often beneficial.[4] 3. Prepare the acyl chloride fresh using thionyl chloride and use it immediately in the next step.
Formation of Multiple Products/Isomers 1. Reaction Temperature Too High: Higher temperatures can lead to side reactions and isomerization. 2. Isomerization of Reactant/Product: The Lewis acid can catalyze the isomerization of the alkyl groups on the aromatic ring.1. Maintain a low reaction temperature, especially during the addition of reagents. An ice bath (0°C) is recommended.[7] 2. Use a milder Lewis acid or shorter reaction times to minimize isomerization.
Dark-Colored Reaction Mixture/Charring 1. Reaction Temperature Too High: Exothermic reaction causing decomposition of starting materials or products. 2. Reactive Solvent: The solvent may be reacting with the Lewis acid or acyl chloride.1. Control the rate of addition of the acyl chloride to manage the exotherm. Ensure efficient stirring and cooling. 2. Use an inert solvent such as dichloromethane (DCM) or nitrobenzene.[8][9]
Difficult Purification 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Formation of Byproducts: Side reactions leading to impurities with similar properties to the product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Purify the crude product using column chromatography or recrystallization.[7]

Detailed Experimental Protocol

This protocol is divided into two main steps: the synthesis of the acyl chloride intermediate and the subsequent Friedel-Crafts acylation.

Step 1: Synthesis of 3-(3-methylphenyl)propanoyl chloride

  • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, dissolve 3-(3-methylphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propanoyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude 3-(3-methylphenyl)propanoyl chloride (1 equivalent) from Step 1 in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, dissolve o-xylene (1 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the o-xylene solution dropwise to the reaction mixture over 30 minutes at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[10]

Data Summary: Influence of Reaction Parameters

The choice of catalyst and solvent can significantly impact the yield and purity of the final product. The following table provides a hypothetical comparison based on general principles of Friedel-Crafts reactions.

CatalystSolventTemperature (°C)Typical Yield (%)Key Considerations
AlCl₃Dichloromethane0 to RT70-85Highly active, but sensitive to moisture. Risk of side reactions at higher temperatures.
FeCl₃DichloromethaneRT to 4060-75Milder catalyst, less prone to side reactions. May require longer reaction times or heating.[5]
AlCl₃Nitrobenzene0 to RT75-90Nitrobenzene can act as a solvent and may improve solubility and yield, but it is toxic and has a high boiling point, making it difficult to remove.[11][12]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

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  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

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  • Google Patents. Synthetic method of 3' -methyl propiophenone.
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  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Khan Academy. Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. [Link]

  • BYJU'S. 1. Preparation of Ketones from Acyl Chlorides. [Link]

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  • Google Patents. Process for the preparation of 3,4-methylenedioxypropiophenone.

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Purification techniques for crude 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Technical Support Guide: Purification of Crude 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

I. Understanding the Molecule and Potential Impurities

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one is a diaryl propanone, a class of ketones with two aromatic rings. Its synthesis, likely through a Friedel-Crafts acylation or a related condensation reaction, can introduce several impurities that complicate purification.[1][2][3]

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual 1,2-dimethylbenzene (o-xylene) and 3-methylphenylpropane or its corresponding acylating/alkylating agent.

  • Catalyst Residues: Lewis acids like aluminum chloride (AlCl₃) used in Friedel-Crafts reactions can form complexes with the ketone product, requiring careful workup to remove.[1][4]

  • Byproducts of Acylation/Alkylation: Isomeric products from acylation at different positions on the aromatic ring, or products of polyalkylation/acylation.[3]

  • Solvent Residues: Solvents used in the reaction or initial workup.

  • Water: Moisture introduced during the reaction or workup can interfere with purification, especially with moisture-sensitive catalysts.[4]

II. Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My crude product is an oil and won't solidify. What should I do?

This is a common issue, often caused by the presence of impurities that lower the melting point of the desired compound.

  • Initial Step: Try to remove volatile impurities like residual solvents under high vacuum. Gentle heating can sometimes aid this process, but be cautious to avoid decomposition.

  • Solvent Trituration: Add a non-polar solvent in which your product is expected to be poorly soluble at room temperature (e.g., hexanes or petroleum ether).[5] Stir or sonicate the mixture. This can often "crash out" the desired solid product by dissolving the oily impurities.

  • Consider Chromatography: If trituration fails, column chromatography is the next logical step to separate the product from the impurities causing it to oil out.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate. How do I choose the right purification technique?

The distribution of spots on a TLC plate provides valuable information for selecting a purification strategy.

  • Closely Spaced Spots: If the spots have very similar Rf values, recrystallization may not be effective. Flash column chromatography will likely be necessary to achieve good separation.[6]

  • Spots with a Large ΔRf: If there is a significant difference in the polarity of the spots, recrystallization could be a viable and efficient option. The impurities might be significantly more or less soluble in a chosen solvent system than your target compound.

  • Streaking on TLC: This can indicate that your compound is acidic or basic, or that it is interacting strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can sometimes improve the spot shape and separation.

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

Low recovery after recrystallization can be due to several factors:

  • Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive amount of hot solvent.[7] This keeps the compound in the solution even after cooling.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8][9] If the compound is too soluble in the cold solvent, you will lose a significant portion of your product in the mother liquor.

III. In-depth Troubleshooting Guides

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[8][9]

Troubleshooting Common Recrystallization Problems:

Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. Impurities are preventing crystallization.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Try a different solvent with a lower boiling point. If impurities are the issue, a preliminary purification by column chromatography may be necessary.[9]
No crystals form upon cooling The solution is not supersaturated. The compound may be too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to create nucleation sites.[7] Add a seed crystal of the pure compound if available. Evaporate some of the solvent to increase the concentration. If the compound is still too soluble, a different solvent or solvent system is needed.
Colored impurities remain in the crystals The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Poor recovery of the purified product Too much solvent was used. The compound is significantly soluble in the cold solvent.Minimize the amount of hot solvent used to just dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Solvent Selection for 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one:

Given the aromatic ketone structure, a solvent system of moderate polarity is a good starting point.[10][11]

Solvent/System Rationale
Ethanol/Water The compound is likely soluble in hot ethanol. Adding water as an anti-solvent can induce crystallization upon cooling.
Isopropanol Similar to ethanol, it's a moderately polar solvent that can provide the desired solubility profile.
Toluene/Hexane Toluene will likely dissolve the compound well. Adding hexane as an anti-solvent can facilitate crystallization.
Ethyl Acetate/Hexane A common and effective solvent system for moderately polar compounds.[12]

Experimental Protocol: Recrystallization

  • Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot candidate solvent. Allow it to cool to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Saturation: Add more hot solvent dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

B. Flash Column Chromatography

Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[6][13][14]

Troubleshooting Common Column Chromatography Problems:

Problem Potential Cause Troubleshooting Steps
Poor separation of compounds Incorrect mobile phase polarity. Column was not packed properly.Optimize the solvent system using TLC to achieve a good separation of spots (aim for an Rf of 0.2-0.4 for the target compound).[6][11] Ensure the column is packed evenly without any air bubbles or cracks.
Compound is stuck on the column The mobile phase is not polar enough. The compound may be reacting with the silica gel.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, consider using a different stationary phase (e.g., alumina) or adding a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds).[15]
Cracked or channeled column The column was packed improperly or ran dry.Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel.
Band broadening The initial band of the compound was too wide. Diffusion on the column.Dissolve the crude product in a minimal amount of solvent for loading. Run the column at a steady and appropriate flow rate.[6]

Developing a Solvent System for 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one:

A good starting point for moderately polar ketones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12][16]

  • Initial TLC: Spot the crude mixture on a TLC plate and elute with a series of solvent systems with increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

  • Optimal Rf: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[11] This generally provides the best separation.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Gradient Elution (if necessary): If the compounds are not separating well, you can gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

C. Liquid-Liquid Extraction with Sodium Bisulfite

For mixtures containing reactive ketones, a liquid-liquid extraction protocol using sodium bisulfite can be a highly effective purification method.[17][18][19] This technique relies on the reversible reaction of bisulfite with the ketone to form a water-soluble adduct, allowing for separation from unreactive organic compounds.[17][18]

When to Consider This Technique:

  • When the primary impurities are non-ketonic and unreactive towards bisulfite.

  • When column chromatography is proving difficult or inefficient.

  • For sterically unhindered ketones.[18]

Experimental Protocol: Bisulfite Extraction

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent that is miscible with water, such as methanol or dimethylformamide.[18]

  • Bisulfite Addition: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously.[18]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and water. Shake and separate the layers. The bisulfite adduct of the ketone will be in the aqueous layer.[18]

  • Washing: Wash the organic layer with water to remove any remaining bisulfite adduct.

  • Re-isolation of the Ketone: The ketone can be recovered from the aqueous layer by making the solution basic, which reverses the bisulfite addition.

IV. Purity Analysis

After purification, it is crucial to assess the purity of the 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any remaining impurities.[20][21] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for this type of molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, especially for volatile compounds.[20][22] It provides information on both the purity and the identity of any impurities based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and can also reveal the presence of impurities.

V. Visualization of Workflows

Decision Tree for Purification Strategy:

G A Crude Product B Initial Characterization (TLC, NMR) A->B C Primary Purification (Recrystallization or Column Chromatography) B->C D Purity Analysis (HPLC, GC-MS) C->D E Pure Product D->E >98% Pure F Further Purification Needed D->F <98% Pure F->C

A general workflow for the purification and analysis of the target compound.

VI. References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem. Retrieved from

  • DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. (n.d.). Taylor & Francis Online. Retrieved from

  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). Benchchem. Retrieved from

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE. Retrieved from

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from

  • Which sample solvents work best with normal-phase flash column chromatography?. (2023, January 19). Retrieved from

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. (n.d.). Benchchem. Retrieved from

  • Column Chromatography. (n.d.). Jack Westin. Retrieved from

  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. (n.d.). Benchchem. Retrieved from

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC - NIH. Retrieved from

  • Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich. Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Column Chromatography ketone/silica. (2011, November 19). Physics Forums. Retrieved from

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (n.d.). LCGC International. Retrieved from

  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Retrieved from

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved from

  • 1-(3,4-Dimethylphenyl)propan-1-one. (n.d.). PubChem. Retrieved from

  • 1-(3,4-Dimethylphenyl)-1-propanone - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from

  • 1-(3,4-Dimethylphenyl)propan-1-one. (n.d.). Sigma-Aldrich. Retrieved from

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014, August 4). Reddit. Retrieved from

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). PMC - NIH. Retrieved from

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23). ResearchGate. Retrieved from

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). Organic Process Research & Development - ACS Publications. Retrieved from

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from

  • Solved Sixth Lab Period. Step3 -- Deprotection of ketone to. (2020, November 29). Chegg.com. Retrieved from

  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. Retrieved from

  • SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. (n.d.). Progressive Academic Publishing. Retrieved from

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (n.d.). Request PDF. Retrieved from

  • Purification of ketones. (n.d.). Google Patents. Retrieved from

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from

  • 1-(3,4-Dimethylphenyl)-1-propanone. (n.d.). NIST WebBook. Retrieved from

  • Conventional and advanced purification techniques for crude biodiesel. (n.d.). International Scientific Organization. Retrieved from

  • (PDF) Purification strategies for crude glycerol: A transesterification derivative. (n.d.). Retrieved from

  • Characterization of Crude and Purified Glycerol from Biodiesel Production and Purification Techniques. (n.d.). Retrieved from

  • Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. (n.d.). MDPI. Retrieved from

Sources

Technical Support Center: Propiophenone Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of propiophenone. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing scientifically-grounded explanations and practical, field-proven solutions to ensure the integrity and success of your synthetic work.

Structure of this Guide

This guide is structured as a series of questions and answers, addressing common and critical issues in propiophenone synthesis. We will cover:

  • By-product Identification and Mitigation: Delving into the common impurities for different synthetic routes.

  • Analytical and Purification Protocols: Providing actionable methods for analyzing and purifying your product.

  • Troubleshooting Common Issues: Addressing frequently encountered problems in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've performed a Friedel-Crafts acylation to synthesize propiophenone and my product is impure. What are the likely by-products?

While the Friedel-Crafts acylation of benzene with propionyl chloride or propionic anhydride is a relatively clean reaction, several by-products can form under certain conditions.[1][2] The acyl group of propiophenone is deactivating, which significantly reduces the likelihood of polyacylation compared to Friedel-Crafts alkylation.[3][4] However, impurities can still arise.

Common By-products in Friedel-Crafts Synthesis:

  • Di-acylated Products (e.g., 1,3-dipropionylbenzene): Although less common due to the deactivating nature of the ketone, di-acylation can occur, particularly if the reaction temperature is too high or if an excess of the acylating agent and catalyst are used with a highly activated aromatic ring.

  • Self-Condensation Product (1,3-diphenyl-2-methyl-1-pentanone): Under certain conditions, propiophenone can undergo self-condensation, especially in the presence of a strong acid catalyst.

  • Products from Impurities in Starting Materials: Impurities in the propionyl chloride or propionic anhydride can lead to the formation of other ketones.

  • Positional Isomers (with substituted benzenes): If you are using a substituted benzene as your starting material, you may obtain a mixture of ortho, meta, and para isomers, depending on the directing effect of the substituent.

Troubleshooting and Prevention:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to the aromatic substrate.

  • Catalyst Loading: While a stoichiometric amount of Lewis acid catalyst (like AlCl₃) is often required, using a large excess can promote side reactions.[5]

  • Temperature Control: Maintain a low reaction temperature to minimize side reactions.

  • Purity of Reagents: Ensure the purity of your starting materials to avoid introducing unwanted reactive species.

Diagram: Logical Flow for Troubleshooting Friedel-Crafts By-products

cluster_solutions Solutions start Impure Propiophenone check_poly Check for Polyacylation (GC-MS, NMR) start->check_poly High MW impurities? check_self Check for Self-Condensation (LC-MS, NMR) start->check_self Unexpected peaks? check_isomers Check for Positional Isomers (GC, HPLC) start->check_isomers Substituted benzene used? sol_poly Optimize Stoichiometry & Temperature check_poly->sol_poly sol_self Moderate Catalyst & Temperature check_self->sol_self sol_isomers Chromatographic Separation check_isomers->sol_isomers

Caption: Troubleshooting workflow for identifying and addressing by-products in Friedel-Crafts synthesis of propiophenone.

Q2: My synthesis was a vapor-phase cross-decarboxylation, and I'm struggling to purify the propiophenone. What is the likely persistent impurity?

In the vapor-phase synthesis of propiophenone from benzoic acid and propionic acid, a significant and challenging by-product is isobutyrophenone .[1][6] Other by-products can include diethyl ketone, other dialkyl ketones, other phenylalkyl ketones, and biphenol.[1][6]

The Challenge of Isobutyrophenone:

The primary difficulty in removing isobutyrophenone is its boiling point, which is very close to that of propiophenone (within 1°C).[1] This makes separation by conventional distillation nearly impossible.[1] The presence of isobutyrophenone is particularly problematic in pharmaceutical applications, as its derivatives can have undesirable biological activity.[1]

Mechanism of Isobutyrophenone Formation (Proposed):

While the exact mechanism is complex and can be catalyst-dependent, it is believed to involve the isomerization of propionic acid to isobutyric acid at high temperatures, which then reacts with benzoic acid in a similar cross-decarboxylation pathway to form isobutyrophenone.

Preventative Measures:

  • Addition of Water/Steam: The introduction of water or steam into the reactant stream has been shown to suppress the formation of isobutyrophenone.[7]

  • Use of Secondary Alcohols: Certain secondary alcohols, like isopropanol, can also be used to minimize the formation of this by-product.[7] It is noteworthy that primary alcohols may have a deleterious effect and increase isobutyrophenone formation.[7]

Q3: How can I definitively identify the by-products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of by-products.

Recommended Analytical Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating volatile components and obtaining their mass spectra, which can be compared against libraries for identification. It is particularly useful for identifying isomers and other structurally similar by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis. A reversed-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point for separating propiophenone from its potential by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the electronic environment of protons in the molecule. The aromatic region can reveal substitution patterns, while the aliphatic region will show characteristic signals for the ethyl group of propiophenone and potentially the isopropyl group of isobutyrophenone.

    • ¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton of the molecules present.

Table: Characteristic Analytical Data for Propiophenone and Key By-products

CompoundMolecular WeightBoiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Propiophenone 134.18218~7.95 (d, 2H), ~7.50 (m, 3H), 2.98 (q, 2H), 1.22 (t, 3H)~200.8, ~137.0, ~133.0, ~128.6, ~128.0, 31.8, 8.3
Isobutyrophenone 148.20~217~7.90 (d, 2H), ~7.50 (m, 3H), 3.50 (sept, 1H), 1.20 (d, 6H)~204.5, ~136.5, ~132.9, ~128.5, ~128.3, 35.5, 19.2
1,3-Dipropionylbenzene 218.27>300Varies with isomerVaries with isomer
Q4: What are the best methods for purifying propiophenone?

The choice of purification method depends on the scale of your reaction and the nature of the impurities.

Experimental Protocol: Fractional Vacuum Distillation

This method is effective for separating propiophenone from less volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column and a vacuum source. Ensure all glassware is dry.

  • Crude Product Preparation: Transfer the crude propiophenone to the distillation flask. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the boiling point of propiophenone at the corresponding pressure (e.g., ~105-107 °C at 15 mmHg).

    • Monitor the purity of the collected fractions by GC or TLC.

Experimental Protocol: Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities, especially if the product is a solid at or near room temperature. Propiophenone has a melting point of 18-20 °C, so cooling to a low temperature is necessary.

  • Solvent Selection: A mixed solvent system, such as ethanol/water or methanol/water, is often effective. The ideal solvent system will dissolve the propiophenone at a higher temperature and allow it to crystallize upon cooling, while the impurities remain in solution.

  • Procedure:

    • Dissolve the crude propiophenone in a minimal amount of the hot solvent (or the more soluble component of a mixed solvent system).

    • If using a mixed solvent, add the less soluble component dropwise until the solution becomes slightly cloudy.

    • Warm the solution to redissolve the solid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Q5: My Friedel-Crafts reaction mixture turned dark, and the yield is low. What went wrong?

A dark reaction mixture and low yield in a Friedel-Crafts acylation can be indicative of several issues.

Potential Causes and Solutions:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Water will deactivate the catalyst and can lead to side reactions and decomposition, often resulting in a dark, tarry mixture.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified reagents.

  • Reaction Temperature Too High: Excessive heat can promote side reactions, including polymerization and decomposition of the starting materials and product.

    • Solution: Maintain the recommended reaction temperature, often at or below room temperature, especially during the initial addition of reagents.

  • Incorrect Order of Addition: The order in which reagents are added is critical. Typically, the aromatic substrate and the Lewis acid are mixed first, followed by the slow addition of the acylating agent.

    • Solution: Follow a reliable, established procedure for the order of addition.

  • Substrate Deactivation: If your aromatic substrate has strongly electron-withdrawing groups, the Friedel-Crafts acylation may not proceed efficiently, leading to low conversion and potential decomposition of starting materials under the reaction conditions.

    • Solution: Friedel-Crafts acylation is generally not suitable for strongly deactivated aromatic rings. Consider an alternative synthetic route.

Diagram: Troubleshooting Low Yield and Darkening in Friedel-Crafts Reactions

cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield & Dark Reaction Mixture moisture Moisture Contamination start->moisture temp High Temperature start->temp addition Incorrect Reagent Addition start->addition substrate Deactivated Substrate start->substrate sol_moisture Use Anhydrous Conditions moisture->sol_moisture sol_temp Maintain Low Temperature temp->sol_temp sol_addition Follow Correct Addition Order addition->sol_addition sol_substrate Alternative Synthetic Route substrate->sol_substrate

Caption: A diagnostic chart for troubleshooting common issues in Friedel-Crafts acylation.

References

  • Benzene can be conveniently converted into npropyl class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Production of propiophenone. (1983). European Patent Office. EP 0008464 B1.
  • Friedel Crafts alkylation and acylation of Benzene. (2020, August 30). YouTube. Retrieved from [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research, 3(2), 1-10.
  • the acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Production of propiophenone. (1980). European Patent Office. EP 0008464 A1.
  • Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one. (n.d.). Google Patents. CN107857697B.
  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). YouTube. Retrieved from [Link]

  • Propiophenone. (n.d.). Wikipedia. Retrieved from [Link]

  • Freidel-Crafts acylation question sheet. (n.d.). Science-Revision.co.uk.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]

  • Alkylation of benzene. (2020, June 15). Chemistry Stack Exchange. Retrieved from [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents. CN100432043C.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2007).
  • Identify products of Propiophenone using nmr. (2016, March 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Peroxisomal metabolism of propionic acid and isobutyric acid in plants. (2007). PubMed.
  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). PubMed.
  • Production of propiophenone. (1983). European Patent Office. EP 0008464 B1.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2007).
  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018, October 23). YouTube. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • 18.2d EAS Friedel Crafts Alkylation and Acylation. (2018, September 20). YouTube. Retrieved from [Link]

  • Identify products of Propiophenone using nmr. (n.d.). Guidechem.
  • Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. (2007).
  • Production of propiophenone. (n.d.). Google Patents. US4172097A.
  • Production of propiophenone. (1980). European Patent Office. EP 0008464 A1.
  • Fractional Distillation. (n.d.). VTA Verfahrenstechnische Anlagen GmbH & Co. KG. Retrieved from [Link]

  • Propionic Acid: Method of Production, Current St
  • A pilot plant fraction distillation unit used in the present study. (n.d.).
  • Propiophenone | C 9 H 10 O | MD Topology | NMR | X-Ray. (n.d.). ATB - Automated Topology Builder. Retrieved from [Link]

Sources

Technical Support Center: Purification of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of propiophenone derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for their target compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, underpinned by the chemical principles governing these separations.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, frequently encountered problems during the purification of propiophenone derivatives. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Question 1: My Friedel-Crafts acylation reaction has a low yield and contains multiple byproducts. What are the most common causes and how can I fix this?

Answer: Low yields and byproduct formation in Friedel-Crafts acylation are classic issues that typically trace back to a few critical factors. Understanding the mechanism is key to troubleshooting.[1]

Core Causality & Remediation:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and freshly opened or purified reagents. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts (or even a slight excess) of the Lewis acid.[1][3] This is because the ketone product forms a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[2][3]

    • Solution: Use at least 1.1 to 2.0 equivalents of AlCl₃ relative to the limiting reagent (the acylating agent or the aromatic substrate).[2]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring is "deactivated" and will be less nucleophilic, leading to a sluggish or failed reaction.[3][4]

    • Solution: For deactivated rings, consider alternative synthetic routes. If the deactivating group is a nitro group that you plan to reduce later, it may be more effective to perform the acylation first, as the acyl group is also deactivating, preventing polyacylation.[1][5]

  • Problematic Substituents: Aromatic rings bearing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[1] The lone pairs on nitrogen or oxygen will coordinate strongly with the Lewis acid, deactivating both the catalyst and the substrate.[1]

    • Solution: Protect the amine or hydroxyl group before acylation (e.g., as an amide or ester) and deprotect it after the reaction.

Workflow for Troubleshooting Low Yields

start Low Yield Observed q1 Are reaction conditions strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No (Implement rigorous drying protocols) q1->a1_no Moisture deactivates catalyst q2 Is AlCl₃ stoichiometry ≥ 1.1 eq? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Increase AlCl₃ to 1.1-2.0 eq) q2->a2_no Product-catalyst complexation q3 Does the aromatic ring have strong deactivating groups? a2_yes->q3 a3_yes Yes (Consider alternative synthesis or protecting groups) q3->a3_yes Ring is not nucleophilic enough a3_no No q3->a3_no q4 Are reagents (acyl chloride, arene) of high purity? a3_no->q4 a4_yes Yes (Optimize temperature and reaction time) q4->a4_yes a4_no No (Purify starting materials) q4->a4_no Impurities cause side reactions

Caption: Troubleshooting workflow for low-yield Friedel-Crafts reactions.

Question 2: My crude product is an oil that won't crystallize, and TLC shows multiple spots. How do I choose the right purification method?

Answer: An oily crude product with multiple components necessitates a chromatographic or extractive approach before attempting crystallization. The choice depends on the scale of your reaction and the nature of the impurities.

Decision Pathway:

  • Initial Work-up (Aqueous Extraction): Before any other purification, ensure a thorough aqueous work-up has been performed. After quenching the reaction (e.g., with ice and HCl), wash the organic layer sequentially with dilute acid, water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.[1][6] This removes the catalyst and many water-soluble byproducts.

  • Assess Impurity Polarity via TLC: Run a Thin Layer Chromatography (TLC) plate with your crude product. The separation of spots will guide your next step.

    • Scenario A: Impurities are much more or much less polar than the product. Column chromatography is the ideal choice.[7][8]

    • Scenario B: Impurities have very similar polarity (close Rf values). High-Performance Liquid Chromatography (HPLC) may be necessary for small quantities. For larger scales, fractional distillation might be an option if the components have sufficiently different boiling points.

    • Scenario C: A baseline streak or spot is observed. This often indicates highly polar impurities (like remaining catalyst complexes or polymeric material). A silica plug (a short column of silica gel) can be used to filter these out before a more careful chromatographic separation.

Workflow: Choosing a Purification Method

crude Crude Oily Product tlc Run Analytical TLC crude->tlc case1 Spots Well-Separated tlc->case1 case2 Spots Very Close (Low ΔRf) tlc->case2 case3 Baseline Impurities tlc->case3 chrom Column Chromatography case1->chrom distill Fractional or Vacuum Distillation (if boiling points differ) case2->distill hplc Preparative HPLC (for small scale) case2->hplc plug Silica Plug Filtration case3->plug plug->chrom then

Caption: Decision tree for selecting a primary purification technique.

Question 3: I'm performing a column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Answer: Achieving good separation in column chromatography depends almost entirely on selecting the right mobile phase (eluent).[9] If your compounds are eluting together, the polarity of your solvent system is not optimal for differentiating between their affinities for the stationary phase (silica gel).

Strategies for Improving Separation:

  • Decrease Solvent Polarity: The most straightforward approach is to make your eluent less polar. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane. This will cause all compounds to move more slowly down the column, increasing their interaction time with the silica and magnifying small differences in polarity, leading to better separation.

  • Change Solvent System: If adjusting polarity isn't enough, switch one or both of your solvents. Different solvents interact with solutes in unique ways beyond simple polarity. For example, replacing ethyl acetate with dichloromethane or acetone can alter the elution order or improve separation.

Table 1: Common Solvent Systems for Silica Gel Chromatography

Solvent System (Non-polar/Polar)PolarityTypical Applications & Notes
Hexanes / Ethyl AcetateLow to HighThe most common, versatile system. Good for a wide range of ketones.
Hexanes / Dichloromethane (DCM)Low to MediumGood for less polar compounds. DCM can sometimes improve separation where ethyl acetate fails.
Hexanes / Diethyl EtherLow to MediumEther is less polar than ethyl acetate. Can be effective but is highly volatile.
Toluene / Ethyl AcetateMedium to HighToluene's aromaticity can offer different selectivity for aromatic compounds like propiophenones.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Before running a large column, test various solvent systems using TLC. The ideal system will give your desired product an Rf value of ~0.3 and show maximum separation from impurities.

  • Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your system (e.g., hexanes). Ensure there are no air bubbles or cracks.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of your packed column. This "dry loading" technique prevents band broadening and improves resolution.[8]

  • Elution: Start with a low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds after your target molecule has been collected.[9]

Question 4: My propiophenone derivative is a solid, but recrystallization gives a low yield or an impure product. What am I doing wrong?

Answer: Successful recrystallization hinges on the principle that your desired compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[10][11] Failure usually points to an improper choice of solvent or procedural errors.

Troubleshooting Recrystallization:

  • Poor Solvent Choice:

    • Symptom: The compound dissolves in the solvent at room temperature.

    • Cause: The solvent is too polar or too good a solvent. Your product will not crystallize upon cooling.[11]

    • Symptom: The compound does not dissolve even when the solvent is boiling.

    • Cause: The solvent is not polar enough or is a poor solvent.[11]

  • Oiling Out:

    • Symptom: The compound separates as an oil, not crystals, upon cooling.

    • Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too rapidly. The solution may also be supersaturated with impurities.

    • Solution: Use a lower-boiling point solvent. Slow down the cooling process by insulating the flask. If impurities are the cause, pre-purify by chromatography.

  • Low Yield:

    • Cause: Using too much solvent is the most common reason for low recovery. The solvent will retain a significant portion of your product even when cold.[11] Another cause is premature crystallization during a hot filtration step.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. To prevent premature crystallization during filtration, use a heated funnel and pre-heat the receiving flask with a small amount of solvent vapor.

Experimental Protocol: Systematic Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude solid in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, water) at room temperature and then at their boiling points.[12] A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise from a pipette while the solution is heated (e.g., on a hot plate) and stirred. Continue adding the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.[10]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.[13]

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent before assessing purity (e.g., by melting point or NMR).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying a newly synthesized propiophenone derivative? A: For research-scale synthesis (<5 g), flash column chromatography over silica gel is the most versatile and reliable method.[7] It can separate compounds with a wide range of polarities and is effective for both solids and oils.

Q2: How can I confirm the purity of my final product? A: A combination of techniques is best.

  • ¹H NMR Spectroscopy: This is the primary tool. A pure sample will show clean signals corresponding to the expected structure, with integrations matching the number of protons. The absence of unidentifiable peaks is a strong indicator of purity.[14][15]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for detecting volatile impurities. A pure sample will show a single peak in the chromatogram with the correct mass spectrum.[16]

  • Melting Point: For crystalline solids, a sharp melting point that matches the literature value indicates high purity. Impurities typically cause the melting point to broaden and become depressed.[13]

Q3: I have a persistent impurity with a very similar structure to my product (e.g., an isomer like isobutyrophenone). Standard purification methods are failing. What can I do? A: Separating close-boiling isomers like propiophenone and isobutyrophenone by distillation is nearly impossible.[17] In such cases:

  • Preparative HPLC: This offers much higher resolving power than standard column chromatography and can often separate challenging isomers.

  • Derivative Formation & Recrystallization: Sometimes, converting the ketone mixture into a crystalline derivative (e.g., a 2,4-dinitrophenylhydrazone) can allow for purification by recrystallization, as the derivatives may have very different solubilities.[13] The pure ketone can then be regenerated.

  • Crystallization-Induced Dynamic Resolution: For chiral ketones, advanced techniques involving the formation of imines with a chiral amine can allow for the selective crystallization of one diastereomer, effectively resolving and purifying the ketone.[18]

Q4: Can I use distillation to purify my liquid propiophenone derivative? A: Yes, if the impurities have significantly different boiling points (>50-70 °C difference).[19] For high-boiling compounds (>150 °C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.[19] However, distillation is not effective for removing non-volatile impurities (which would remain in the distillation pot) or impurities with very similar boiling points.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • European Patent Office. Production of propiophenone - EP 0008464 B1.
  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Google Patents. Method for purification of ketones - US2826537A.
  • Google Patents. Purification of ketones by distillation - US2647861A.
  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones.
  • Benchchem. Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.
  • European Patent Office. Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.
  • Google Patents. Purification of ketones - US2166584A.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • YouTube. [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. Available at: [Link]

  • Jack Westin. Column Chromatography - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • European Patent Office. Propiophenone derivatives and process for preparing the same - EP 0850948 B1.
  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Policija. ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Available at: [Link]

  • JoVE. Video: Recrystallization - Concept. Available at: [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • ORGANIC REACTION MECHANISM.
  • Journal of the American Chemical Society. Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Google Patents. Production of propiophenone - US4172097A.
  • YouTube. column chromatography & purification of organic compounds. Available at: [Link]

  • Recrystallization-1.pdf.
  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]

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Technical Support Center: Column Chromatography of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Separation and Troubleshooting

Welcome to the technical support center for chromatographic purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges of separating and purifying aromatic ketones. As a class of compounds, aromatic ketones possess moderate polarity, UV activity, and the potential for specific π-π interactions, all of which influence their chromatographic behavior. This document provides field-proven insights and systematic troubleshooting strategies to help you achieve optimal separation results.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions and experimental design choices you'll make before starting your purification.

Q1: What is the best stationary phase for purifying aromatic ketones?

The choice of stationary phase is the most critical parameter in column chromatography. For aromatic ketones, the decision typically revolves around the polarity of your specific molecule and the nature of the impurities.

  • Silica Gel (SiO₂): This is the most common and versatile stationary phase for the majority of aromatic ketones.[1] Its surface is slightly acidic and highly polar due to the presence of silanol (Si-OH) groups. Aromatic ketones, being moderately polar, interact with silica primarily through hydrogen bonding with the carbonyl oxygen.

    • Mechanism: Separation is based on polarity. More polar compounds interact more strongly with the silica and elute later, while less polar compounds elute faster.

    • Best For: General-purpose separation of aromatic ketones from less polar (e.g., hydrocarbons) or more polar (e.g., alcohols) impurities.

  • Alumina (Al₂O₃): Alumina is another common polar adsorbent.[1] It is available in acidic, neutral, and basic forms.

    • Mechanism: Similar to silica, separation is based on polar interactions. However, alumina can be particularly effective for separating compounds that are sensitive to the acidic nature of silica gel.

    • Best For: Purifying ketones that might be acid-sensitive. The choice between neutral, basic, or acidic alumina depends on the stability of your target compound and impurities.

  • Phenyl-Bonded Silica: This is a reverse-phase or normal-phase stationary phase where phenyl groups are covalently attached to the silica surface.

    • Mechanism: In normal-phase mode, it is less polar than bare silica. It offers unique selectivity for aromatic compounds due to potential π-π stacking interactions between the phenyl groups on the stationary phase and the aromatic ring of your ketone.[2] This can be exploited to separate aromatic ketones from other compounds of similar polarity that lack an aromatic ring.

    • Best For: High-resolution separations where polarity differences are minimal, but aromatic character can be used as a separating handle.

  • Stationary Phases to Avoid:

    • Amino-propyl bonded silica: This stationary phase should be avoided for purifying aldehydes and ketones. The primary amino groups on the silica surface can react with the carbonyl group of the ketone to form an imine (a Schiff base), leading to irreversible binding, streaking, and low recovery.[3]

Q2: How do I select the right mobile phase (eluent) for my separation?

The mobile phase is the solvent system that carries your sample through the column. Its polarity is adjusted to achieve differential migration of the components in your mixture. For normal-phase chromatography on silica or alumina, you will typically use a mixture of a non-polar and a more polar solvent.

  • Causality of Elution: The mobile phase competes with your compounds for the binding sites on the stationary phase. A more polar mobile phase is a stronger eluent because it displaces adsorbed compounds more effectively, causing them to move down the column faster.[4]

  • Common Solvent Systems:

    • Hexanes/Ethyl Acetate: This is the most common and reliable starting point for aromatic ketones.[5] Hexane (or heptane) is the non-polar component, and ethyl acetate is the polar modifier. A typical starting point might be 10% ethyl acetate in hexanes.

    • Hexanes/Dichloromethane (DCM): DCM is less polar than ethyl acetate and can be useful for separating less polar ketones.

    • Toluene-Containing Systems: For separations involving multiple aromatic compounds, incorporating toluene into the mobile phase (e.g., 10% EtOAc in toluene) can dramatically improve separation by introducing π-π interactions with the analytes.[6]

Solvent System ComponentPolarity Index (P')Role in Separation of Aromatic Ketones
Hexane / Heptane~0.1Non-polar base solvent. Ensures compounds initially adsorb to the stationary phase.
Toluene2.4Non-polar, but its aromaticity can improve selectivity for aromatic compounds.
Dichloromethane (DCM)3.1A moderately polar solvent used to increase eluting power for less polar ketones.
Ethyl Acetate (EtOAc)4.4A versatile, moderately polar solvent. The workhorse for eluting most aromatic ketones.
Acetone5.1A more polar solvent, useful for eluting more polar ketones or for flushing the column.
Methanol (MeOH)5.1A very polar solvent, typically used in small percentages (<5%) to significantly increase eluent strength.

Data sourced from various chromatography guides.[4]

Q3: How do I use Thin-Layer Chromatography (TLC) to develop my column method?

TLC is an indispensable tool for rapidly developing and optimizing your column chromatography method. The separation you observe on a TLC plate directly translates to the column, saving significant time and resources.[7]

  • Prepare Your Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot the dissolved mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen test solvent system (e.g., 10% EtOAc/Hexanes). Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (aromatic ketones are typically UV-active). Circle the spots.

  • Analyze the Result:

    • Goal: The ideal solvent system will move your desired aromatic ketone to an Rf value of 0.25-0.35 .[7] The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.

    • Optimization:

      • If all spots remain at the baseline (Rf ≈ 0), your solvent system is not polar enough . Increase the proportion of the polar solvent (e.g., try 20% EtOAc/Hexanes).

      • If all spots are at the solvent front (Rf ≈ 1), your solvent system is too polar . Decrease the proportion of the polar solvent (e.g., try 5% EtOAc/Hexanes).

      • If your target spot is at the correct Rf but is not well-separated from an impurity (ΔRf < 0.2), you need to improve selectivity. Try a different solvent system (e.g., switch from EtOAc to DCM, or add toluene).

  • Final Selection: Once you find a solvent system that gives good separation and the target Rf, this is the mobile phase you will use for your column.

TLC_to_Column TLC Run TLC with Test Solvent System Analyze Analyze Rf of Target Compound TLC->Analyze TooHigh Rf > 0.4 (Too Polar) Analyze->TooHigh High TooLow Rf < 0.2 (Not Polar Enough) Analyze->TooLow Low Ideal Rf = 0.25-0.35 (Good Separation) Analyze->Ideal Ideal Adjust1 Decrease % of Polar Solvent TooHigh->Adjust1 Adjust2 Increase % of Polar Solvent TooLow->Adjust2 Column Use Solvent System for Column Chromatography Ideal->Column Adjust1->TLC Adjust2->TLC

Caption: TLC optimization workflow for column chromatography.

Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of aromatic ketones.

Problem 1: Poor Separation or Co-elution of Compounds

Symptom: Fractions contain a mixture of your target compound and one or more impurities, despite TLC showing separation.

Causality & Solution:

  • Cause 1: Column Overloading. You have loaded too much sample for the column size and the difficulty of the separation.[8] This leads to broad, overlapping bands.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb for a moderately difficult separation is to load 1-2g of sample per 100g of silica (a 1-2% load). For very difficult separations (ΔRf < 0.15), this may need to be reduced to <0.5%.

  • Cause 2: Poor Column Packing. Channels or cracks in the stationary phase bed allow the sample to travel down unevenly, ruining the separation.

    • Solution: Ensure your column is packed uniformly. Use either the "slurry packing" or "dry packing" method and make sure the silica bed is homogenous and level before loading the sample. Never let the top of the silica bed run dry during elution.

  • Cause 3: Inappropriate Solvent System. The chosen eluent may not be optimal for a large-scale column, even if it looked good on TLC.

    • Solution: Switch to a "shallower" gradient or a less polar isocratic system to increase the separation between bands. If using Hexanes/EtOAc, try reducing the percentage of EtOAc. Alternatively, try a different solvent family (e.g., Hexanes/DCM or including Toluene) to alter the selectivity.[6]

Problem 2: The Compound Won't Elute from the Column

Symptom: You have passed many column volumes of your chosen eluent, but your target compound has not appeared in the collected fractions.

Causality & Solution:

  • Cause 1: Eluent is Not Polar Enough. The mobile phase does not have sufficient strength to displace your highly adsorbed compound from the silica.

    • Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution . For example, if you started with 10% EtOAc/Hexanes, you can increase it to 20%, then 30%, and so on, until the compound elutes.[9]

  • Cause 2: Compound Decomposition on Silica. Some compounds are unstable on the acidic surface of silica gel and may decompose upon loading.[9]

    • Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If you see new spots or streaking, your compound is likely unstable. To fix this, you can:

      • Use a different stationary phase: Try neutral alumina.

      • Deactivate the silica: Add 1% triethylamine (NEt₃) to your mobile phase to neutralize the acidic sites on the silica. This is particularly useful if your aromatic ketone has basic functional groups.

Problem 3: Peak Tailing or Streaking

Symptom: The eluted compound comes off the column over a very large volume of solvent, resulting in dilute fractions and a "tail" on the chromatographic peak.

Causality & Solution:

  • Cause 1: Strong Compound-Silica Interactions. This is common for more polar compounds. The interaction is too strong for the eluent to cleanly displace the molecule in a tight band.

    • Solution: As your compound begins to elute, increase the polarity of the mobile phase slightly (e.g., from 15% to 20% EtOAc). This will help push the tailing end of the band off the column more quickly, sharpening the peak.[9]

  • Cause 2: Sample Insoluble in Mobile Phase. If the sample precipitates at the top of the column when the eluent is added, it will slowly redissolve as the column runs, leading to continuous streaking.

    • Solution: Use a "dry loading" technique. Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a strong solvent (like DCM or acetone), adding silica, and removing the solvent under vacuum to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

Troubleshooting Start Problem Detected Q_Separation Poor Separation? Start->Q_Separation Q_Elution Compound Stuck? Q_Separation->Q_Elution No Sol_Load Reduce Sample Load Q_Separation->Sol_Load Yes Sol_Gradient Use Shallower Gradient or Change Solvents Q_Separation->Sol_Gradient Yes Q_Tailing Peak Tailing? Q_Elution->Q_Tailing No Sol_Polarity Increase Eluent Polarity (Gradient Elution) Q_Elution->Sol_Polarity Yes Sol_Stability Test Compound Stability. Use Alumina or Deactivate Silica Q_Elution->Sol_Stability Yes Sol_Tailing Increase Polarity After Elution Starts Q_Tailing->Sol_Tailing Yes Sol_DryLoad Use Dry Loading Method Q_Tailing->Sol_DryLoad Yes End Problem Resolved Q_Tailing->End No Sol_Load->Q_Separation If still poor Sol_Load->End Sol_Gradient->End Sol_Polarity->End Sol_Stability->End Sol_Tailing->End Sol_DryLoad->End

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • HPLC Troubleshooting Guide.Unger, K. K.
  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho.[Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).Geochronology.
  • Pushing flash column chromatography loading limits. Biotage.[Link]

  • A rough guide to choosing eluents for TLC.Sciencemadness Discussion Board. An informal but practical guide to solvent selection.
  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.[Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]

  • Trouble with Column Chromatography of phenolic compounds.Reddit r/OrganicChemistry.
  • Separation Theory. Chemistry LibreTexts.[Link]

  • Column Chromatography ketone/silica.Physics Forums. A discussion on the potential for ketone reactions on silica gel.
  • Science of Chromatography. Cole-Parmer.[Link]

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Preventing decomposition of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in preventing decomposition during the critical workup phase of your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity of your research.

Troubleshooting Guide: Isolating this compound with High Purity

This section addresses specific challenges you may encounter during the workup of this compound, providing step-by-step protocols and the scientific reasoning behind them.

Issue 1: Low Product Yield After Aqueous Workup

Symptom: You observe a significant loss of your target compound after performing a standard aqueous extraction and washing procedure. The organic layer appears to have a lower concentration of the desired product than anticipated based on reaction monitoring (e.g., TLC or LC-MS).

Potential Cause: The primary culprit is often the susceptibility of the propiophenone derivative to undergo a retro-Michael (or retro-Mannich) type reaction, especially under harsh pH conditions. Both strongly acidic and strongly basic conditions can catalyze this decomposition. Additionally, prolonged exposure to aqueous phases can lead to hydration of the ketone, forming a geminal diol, which can further react or complicate isolation.[1]

Solution: Optimized Mild Aqueous Workup Protocol

  • Quenching:

    • Cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential side reactions.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. NH₄Cl is a mild Lewis acid and provides a buffered, slightly acidic environment (typically pH 4.5-5.5), which is generally well-tolerated by propiophenone derivatives. Avoid strong acids like HCl unless absolutely necessary for neutralizing a very basic reaction mixture.[2]

  • Extraction:

    • Extract the quenched mixture with a suitable water-immiscible organic solvent. Ethyl acetate is a common choice due to its polarity, which aids in dissolving the ketone, and its relatively low boiling point for easy removal. Dichloromethane is another option.

    • Perform the extraction multiple times with smaller volumes of solvent (e.g., 3 x 50 mL instead of 1 x 150 mL for a 100 mL aqueous phase) to maximize recovery.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution: This will neutralize any remaining acid. Perform this step cautiously as CO₂ evolution can cause pressure buildup.

      • Brine (saturated aqueous NaCl solution): This helps to remove residual water from the organic layer and break up any emulsions.

    • Minimize the contact time with the aqueous layers to reduce the risk of hydrolysis or other water-mediated decomposition pathways.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Avoid excessive heat during evaporation.

Issue 2: Appearance of Multiple Spots on TLC After Workup, Indicating Impurities

Symptom: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude product after workup shows several new spots or peaks that were not present in the initial reaction mixture.

Potential Cause: Besides the retro-Michael reaction, propiophenones can be susceptible to oxidation or acid/base-catalyzed side reactions. The α-hydrogens to the carbonyl group are acidic and can be removed by a base, leading to enolate formation and subsequent side reactions.[3] Air oxidation can also be a concern for some organic molecules, especially if the reaction was performed at elevated temperatures.

Solution: Inert Atmosphere and Careful pH Control

  • Inert Atmosphere Techniques: If your compound is particularly sensitive to air, consider performing the workup under an inert atmosphere of nitrogen or argon. This can be achieved using Schlenk line techniques or in a glove box.[4][5]

  • Degassing Solvents: For highly sensitive compounds, using degassed solvents for the workup can minimize oxidation. Solvents can be degassed by bubbling an inert gas through them or by the freeze-pump-thaw method.[5]

  • pH Monitoring: During the washing steps, it is advisable to check the pH of the aqueous washes to ensure they are within a safe range (ideally close to neutral).

Issue 3: Product Decomposition During Chromatographic Purification

Symptom: The product appears clean after the initial workup, but significant degradation is observed during purification by column chromatography.

Potential Cause: The stationary phase of the chromatography column (e.g., silica gel or alumina) can be acidic or basic and can catalyze the decomposition of sensitive compounds.

Solution: Neutralized Chromatography Conditions

  • Silica Gel Treatment:

    • Standard silica gel is slightly acidic. To neutralize it, you can prepare a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v in the eluent). The solvent is then removed under reduced pressure before packing the column.

    • Alternatively, you can add a small percentage of a neutralizing agent directly to the mobile phase.

  • Alumina Selection:

    • Alumina is available in acidic, neutral, and basic forms. Choose the appropriate type based on the stability of your compound. For many propiophenone derivatives, neutral alumina is a good starting point.

  • Alternative Purification Methods:

    • If decomposition on solid supports is a persistent issue, consider alternative purification techniques such as recrystallization or distillation under reduced pressure, if the compound is thermally stable and has a suitable boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during workup?

The most likely decomposition pathway is a retro-Michael type reaction, which is essentially the reverse of its formation (likely a Michael addition or a related condensation reaction). This is often catalyzed by strong acids or bases.

Q2: At what pH range is this compound most stable?

Generally, ketones are most stable in a neutral or slightly acidic pH range (around pH 4-7).[6] Extreme pH values should be avoided. Ketones can act as weak bases and be protonated by strong acids, or they can be deprotonated at the α-position by strong bases, both of which can lead to instability.[3][7]

Q3: Can I use a strong base like NaOH to wash the organic layer?

It is strongly advised against using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). These can readily deprotonate the α-hydrogens, leading to enolate formation and subsequent side reactions, including aldol-type condensations or the retro-Michael reaction. A milder base like sodium bicarbonate is a much safer choice.

Q4: Is this compound sensitive to air?

While not all ketones are highly air-sensitive, some can be, particularly if there are other functional groups in the molecule that are prone to oxidation. If you are experiencing unexplained impurity formation, performing the workup under an inert atmosphere is a good precautionary measure.

Q5: What are the best practices for storing the purified compound?

To ensure long-term stability, the purified this compound should be stored in a tightly sealed container, protected from light, and preferably at a low temperature (e.g., in a refrigerator or freezer). If the compound is particularly sensitive, storing it under an inert atmosphere is also recommended.

Visualizing the Workup Workflow and Decomposition Pathway

Workflow for Stable Isolation

G cluster_reaction Reaction Completion cluster_workup Optimized Workup cluster_purification Purification cluster_product Final Product A Crude Reaction Mixture B Cool to 0-5 °C A->B C Quench with sat. NH4Cl B->C D Extract with Ethyl Acetate C->D E Wash with sat. NaHCO3 D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Neutralized Column Chromatography H->I J Pure Product I->J G cluster_product Target Compound cluster_conditions Harsh Conditions cluster_decomposition Decomposition Products Propiophenone This compound Decomp1 3,4-Dimethylacetophenone Propiophenone->Decomp1 Retro-Michael Reaction Decomp2 3-Methylstyrene (or related fragments) Propiophenone->Decomp2 Retro-Michael Reaction Conditions Strong Acid or Base Conditions->Propiophenone catalyzes

A simplified representation of a potential decomposition pathway.

Data Summary Table

ParameterRecommended ConditionRationale
Quenching Agent Saturated NH₄Cl solutionProvides a buffered, mildly acidic environment to minimize side reactions.
Washing (Base) Saturated NaHCO₃ solutionNeutralizes excess acid without being strongly basic, preventing enolate formation.
pH Range 4-7Ketones are generally most stable in this range, avoiding acid or base-catalyzed degradation. [6]
Temperature 0-25 °CLower temperatures reduce the rates of decomposition reactions.
Chromatography Neutralized silica gel or neutral aluminaPrevents acid or base-catalyzed decomposition on the stationary phase.

References

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  • Google Patents. (n.d.). Production of propiophenone.
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  • National Institutes of Health. (n.d.). 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. Retrieved from [Link]

  • PubMed. (2019, December 18). Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2 H)-furanone upon Coffee Roasting-Impact of Roast Degree on Reaction Pathways. Retrieved from [Link]

  • PubMed. (2008, March). trans-3,4'-Dimethyl-3-hydroxyflavanone, a Hair Growth Enhancing Active Component, Decreases Active Transforming Growth Factor beta2 (TGF-beta2) Through Control of Urokinase-Type Plasminogen Activator (uPA) on the Surface of Keratinocytes. Retrieved from [Link]

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Recrystallization methods for purifying solid propiophenone compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and professionals in drug development who are utilizing recrystallization to purify solid propiophenone. Given that propiophenone has a low melting point (17-21°C), it often exists as a liquid at or slightly above standard room temperature, presenting unique challenges for crystallization-based purification.[1][2][3] This document provides in-depth, field-tested protocols and troubleshooting solutions to navigate these complexities effectively.

Section 1: Foundational Principles & Initial Considerations

This section addresses the fundamental questions and strategic choices that underpin a successful propiophenone recrystallization.

Q1: What are the primary challenges when recrystallizing propiophenone?

The most significant challenge is propiophenone's low melting point.[4][5] This property makes it highly susceptible to a phenomenon known as "oiling out," where the compound separates from the cooling solution as a liquid oil rather than a crystalline solid.[6][7] This is detrimental to purification because the oil can trap impurities, which then get incorporated into the solid mass as it eventually congeals, defeating the purpose of the recrystallization.[6]

Q2: How should I approach selecting a solvent system for propiophenone?

Choosing the right solvent is the most critical step for a successful recrystallization.[8][9] The ideal solvent should dissolve propiophenone completely when hot but very poorly when cold.

  • Single-Solvent Systems: Finding a single solvent with the ideal solubility profile for propiophenone can be difficult. Propiophenone, an aryl ketone, is readily soluble in many common organic solvents like ethanol, methanol, ether, and benzene, even at cooler temperatures.[3][10][11] Conversely, it is insoluble in water.[4][10] This high solubility in organic solvents and insolubility in water makes a single-solvent system challenging.

  • Mixed-Solvent Systems (Recommended): A mixed-solvent system, also known as a solvent/antisolvent approach, is generally more effective for propiophenone.[12] This technique uses two miscible solvents:

    • A "good" solvent: One in which propiophenone is very soluble (e.g., ethanol, methanol).

    • A "bad" solvent (antisolvent): One in which propiophenone is insoluble (e.g., water).[10]

The strategy involves dissolving the impure propiophenone in a minimum amount of the hot "good" solvent and then carefully adding the "bad" solvent until the solution becomes saturated (indicated by persistent cloudiness), a point known as the cloud point.[12][13] This allows for fine-tuned control over the saturation point, facilitating crystal growth upon slow cooling.

Section 2: Experimental Protocol: Mixed-Solvent Recrystallization of Propiophenone

This protocol details the recommended procedure using an ethanol-water mixed-solvent system, a common and effective choice for moderately polar organic compounds like propiophenone.

Step-by-Step Methodology:

  • Dissolution: Place the impure propiophenone sample into an Erlenmeyer flask. Add a minimal volume of ethanol (the "good" solvent) and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid is completely dissolved.[13]

  • Reaching Saturation: While the solution is still warm, add deionized water (the "bad" solvent) dropwise with continuous stirring. Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates that the solution is saturated.[12][14]

  • Clarification: Add 1-2 drops of warm ethanol to the cloudy solution until it just becomes clear again. At this stage, the solution is perfectly saturated at that temperature, poised for crystallization upon cooling.[12]

  • Slow Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals and helps prevent oiling out.[6][13]

  • Inducing Crystallization (If Necessary): If no crystals form after the solution has reached room temperature, induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" of pure propiophenone.[15]

  • Ice Bath Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol-water mixture (in the same approximate ratio used for the crystallization) to remove any adhering mother liquor containing impurities.[14]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum desiccator.

Workflow Diagram: Mixed-Solvent Recrystallization

G start Start with Impure Propiophenone dissolve Dissolve in Minimum Hot 'Good' Solvent (Ethanol) start->dissolve add_bad Add 'Bad' Solvent (Water) Dropwise Until Cloudy dissolve->add_bad clarify Add a Drop of 'Good' Solvent to Clarify add_bad->clarify cool Cool Slowly to Room Temperature clarify->cool induce Induce Crystallization (Scratch/Seed) cool->induce No Crystals? ice_bath Cool in Ice Bath cool->ice_bath Crystals Form induce->ice_bath filtrate Vacuum Filtrate to Collect Crystals ice_bath->filtrate wash Wash Crystals with Cold Solvent Mixture filtrate->wash dry Dry Purified Propiophenone Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for mixed-solvent recrystallization of propiophenone.

Section 3: Troubleshooting Guide & FAQs

This section provides solutions to the most common issues encountered during the recrystallization of propiophenone.

Issue 1: My propiophenone "oiled out" instead of crystallizing. What happened and how do I fix it?

  • Causality: This is the most common problem for low-melting-point compounds.[7] It occurs when the solution becomes supersaturated at a temperature that is above the compound's melting point (or the melting point of the impure mixture). Instead of solid crystals forming, the compound separates as a liquid.[6] Rapid cooling exacerbates this issue.[16]

  • Solution:

    • Reheat the solution (with the oil) until it becomes homogeneous again.

    • Add a small amount of additional "good" solvent (ethanol) to decrease the saturation point. The goal is to ensure that the solution becomes saturated at a lower temperature, ideally one below propiophenone's melting point.[6]

    • Ensure a very slow cooling rate. Insulate the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) to allow it to cool to room temperature over a longer period.[6]

    • Consider using a solvent system with a lower boiling point if the problem persists.

Issue 2: No crystals are forming, even after cooling in an ice bath. What should I do?

  • Causality: This typically happens for one of two reasons:

    • Excess Solvent: You have used too much solvent, and the solution is not saturated, even at low temperatures. This is the most frequent cause.[15]

    • Supersaturation: The solution is saturated, but crystal nucleation has not begun.[15]

  • Solution:

    • Address Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[16]

    • Induce Nucleation: If the solution is suspected to be supersaturated, vigorously scratch the inside surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny seed crystal of pure propiophenone if available.[15]

Issue 3: The yield of my recrystallized propiophenone is very low. What are the common causes of product loss?

  • Causality: Product loss can occur at several stages:

    • Using too much solvent: A portion of your compound will always remain dissolved in the mother liquor. Using a large excess of solvent maximizes this loss.[13]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.[7]

    • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not cold enough, will dissolve some of the product.

  • Solution:

    • Always strive to use the minimum amount of hot solvent necessary for dissolution.

    • If performing hot filtration, use a slight excess of solvent and pre-heat the funnel and filter paper to prevent crystallization.[7] Boil off the excess solvent before cooling.

    • Wash the final crystals with a minimal volume of ice-cold solvent.

Issue 4: My final product is still impure. How can I improve the purity?

  • Causality:

    • Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[16]

    • Insufficient Washing: Failure to wash the filtered crystals allows the impurity-laden mother liquor to remain, which will contaminate the product upon drying.

    • Oiling Out: As discussed, if the compound oiled out, it likely trapped impurities.[6]

  • Solution:

    • Ensure cooling is slow and gradual to promote the formation of well-ordered crystals. If crystallization happens too fast, reheat, add a small amount of extra solvent, and cool again more slowly.[16]

    • Always perform a quick wash of the filtered crystals with a small amount of ice-cold recrystallization solvent.

    • If the product is colored and the pure compound should be colorless, consider a hot filtration step with a small amount of activated charcoal to adsorb colored impurities before the cooling stage.[17]

Section 4: Data Summary Table

PropertyValueSource(s)
Chemical Name Propiophenone (1-Phenyl-1-propanone)[1][18]
CAS Number 93-55-0[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [1][2]
Appearance Colorless to pale yellow liquid/solid[18][19]
Melting Point 17-21 °C[1][2][10]
Boiling Point 218 °C[1][2]
Solubility in Water Insoluble (approx. 2 mg/mL at 20°C)[4][10]
Solubility in Organic Solvents Miscible with ethanol, methanol, ether, benzene, toluene[3][10]

Section 5: Visual Troubleshooting Logic

This decision tree provides a logical path for diagnosing and solving common recrystallization problems with propiophenone.

G start After cooling, what is the result? oil An Oil has Formed start->oil Oiling Out no_xtal No Crystals Have Formed start->no_xtal Clear Solution low_yield Crystals Formed, but Yield is Low start->low_yield Low Yield impure Crystals are Impure start->impure Poor Purity oil_sol 1. Reheat to dissolve oil 2. Add more 'good' solvent 3. Cool VERY slowly oil->oil_sol no_xtal_q Is solution supersaturated? no_xtal->no_xtal_q low_yield_sol Review Process: - Was minimum solvent used? - Was washing minimal & with cold solvent? low_yield->low_yield_sol impure_sol 1. Re-crystallize, ensuring slow cooling. 2. Ensure crystals are washed. 3. If colored, use charcoal. impure->impure_sol no_xtal_sol1 Induce Nucleation: - Scratch flask - Add seed crystal no_xtal_q->no_xtal_sol1 Yes no_xtal_sol2 Too much solvent was used. Boil off excess solvent and re-cool. no_xtal_q->no_xtal_sol2 No

Caption: Decision tree for troubleshooting propiophenone recrystallization.

References

  • recrystallization-2.doc.pdf. (n.d.).
  • Mixed-solvent recrystallisation . (n.d.). University of York Chemistry Teaching Labs. Retrieved January 18, 2026, from [Link]

  • Propiophenone - Solubility of Things . (n.d.). Solubility of Things. Retrieved January 18, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . (n.d.). Journal of Chemical Education. Retrieved January 18, 2026, from [Link]

  • Propiophenone . (n.d.). CHEMICAL POINT. Retrieved January 18, 2026, from [Link]

  • Propiophenone (CAS 93-55-0): Odor profile, Properties, & IFRA compliance . (n.d.). Scent.vn. Retrieved January 18, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Recrystallization using two solvents . (2012, May 7). YouTube. Retrieved January 18, 2026, from [Link]

  • Propiophenone CAS#: 93-55-0 . (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]

  • Propiophenone . (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Propiophenone . (n.d.). The Merck Index Online. Retrieved January 18, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved January 18, 2026, from [Link]

  • Two-Solvent Recrystallization Guide . (n.d.). MIT OpenCourseWare. Retrieved January 18, 2026, from [Link]

  • Recrystallization (chemistry) . (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 . (2022, July 8). YouTube. Retrieved January 18, 2026, from [Link]

  • 3.3C: Determining Which Solvent to Use . (2022, April 7). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Recrystallization . (n.d.). Retrieved January 18, 2026, from [Link]

  • The chlorination of propiophenone; determination of pK, value and of the course of the reaction . (n.d.). Canadian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Problems in recrystallization . (n.d.). Biocyclopedia. Retrieved January 18, 2026, from [Link]

  • 3.6F: Troubleshooting . (2022, April 7). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Problems with Recrystallisations . (n.d.). University of York Chemistry Teaching Labs. Retrieved January 18, 2026, from [Link]

  • Production of propiophenone. (1979, October 23). Google Patents.
  • Help! Recrystallization sources of error . (2012, February 7). Reddit. Retrieved January 18, 2026, from [Link]

  • Production of propiophenone. (1980, February 20). Google Patents.
  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]

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Scaling up the synthesis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone serves as a key building block for various target molecules. Scaling up its synthesis from the bench to pilot or production scale, however, introduces challenges that require a thorough understanding of the reaction mechanism, process parameters, and potential pitfalls.

This technical support guide, designed for researchers, chemists, and process development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure your scale-up process is efficient, safe, and successful.

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-(3-methylphenyl)propionyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The overall process involves two principal stages: preparation of the acylating agent and the subsequent acylation reaction.

Synthesis_Scheme PropanoicAcid 3-(3-methylphenyl)propanoic acid AcylChloride 3-(3-methylphenyl)propionyl chloride PropanoicAcid->AcylChloride SOCl₂ or (COCl)₂ Step 1: Acyl Chloride Formation oXylene 1,2-Dimethylbenzene (o-Xylene) oXylene->inv1 AcylChloride->inv1 FinalProduct This compound inv1->FinalProduct AlCl₃ (Lewis Acid) DCM or DCE Step 2: Friedel-Crafts Acylation

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility and scalability. The following sections provide step-by-step methodologies for the key stages of the synthesis.

Step 1: Synthesis of 3-(3-methylphenyl)propionyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a prerequisite for the Friedel-Crafts acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1]

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 3-(3-methylphenyl)propanoic acid.

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel at room temperature. An exothermic reaction with gas evolution (SO₂ and HCl) will occur.

  • After the addition is complete, gently heat the mixture to reflux (approx. 40°C) for 2-3 hours, or until gas evolution ceases.

  • Monitor the reaction's completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.

  • Once complete, allow the mixture to cool to room temperature. Remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(3-methylphenyl)propionyl chloride is typically a light-yellow to brown oil and can be used directly in the next step without further purification.

ParameterRecommended ValueNotes
Reagent Molar Ratio 1.2 - 1.5 equivalents SOCl₂ per 1 equivalent of carboxylic acidA slight excess of SOCl₂ ensures complete conversion.
Solvent Anhydrous Dichloromethane (DCM)Other non-protic solvents like 1,2-dichloroethane (DCE) can be used.
Reaction Temperature 40°C (Reflux in DCM)Gentle heating accelerates the reaction.
Reaction Time 2 - 3 hoursMonitor for completion to avoid degradation.
Step 2: Friedel-Crafts Acylation

This is the core C-C bond-forming reaction. Strict anhydrous conditions and careful temperature control are paramount for success, especially during scale-up.[2]

Protocol:

  • In a separate, larger, flame-dried, jacketed reactor equipped with a mechanical stirrer, thermocouple, and an inert gas inlet, charge anhydrous aluminum chloride (AlCl₃).

  • Add anhydrous dichloromethane and cool the resulting suspension to 0-5°C using a circulating chiller.

  • Add the crude 3-(3-methylphenyl)propionyl chloride (from Step 1), dissolved in a minimal amount of anhydrous DCM, to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The formation of the acylium ion electrophile is highly exothermic.[3]

  • After the addition is complete, add 1,2-dimethylbenzene (o-xylene) dropwise, again maintaining the temperature at 0-5°C.

  • Once the o-xylene addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress via TLC or GC analysis.

  • For work-up, cool the reaction mixture back to 0-5°C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complexes. Caution: This is a highly exothermic process that releases HCl gas. Ensure adequate ventilation and cooling.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

ParameterRecommended ValueNotes
Reagent Molar Ratio 1.1 - 1.3 eq. AlCl₃; 1.0 eq. Acyl Chloride; 1.0-1.2 eq. o-XyleneStoichiometric AlCl₃ is required as it complexes with the product ketone.[4]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)DCE can be used for higher reaction temperatures if needed.
Addition Temperature 0 - 5°CCritical for controlling exotherm and minimizing side reactions.
Reaction Temperature 0°C to Room TemperatureAllowing the reaction to warm to RT ensures completion.
Reaction Time 2 - 4 hours post-additionMonitor for completion.

Troubleshooting Guide

Scaling up chemical reactions often uncovers issues not apparent at the bench scale. This guide addresses common problems in a question-and-answer format.

Q1: My reaction yield is very low or has failed completely. What are the most likely causes?

A1: Low yield in a Friedel-Crafts acylation is a frequent issue, typically stemming from one of the following culprits:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[4] Any water present in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly opened, anhydrous grade solvents and reagents. It is best practice to use a fresh, unopened container of AlCl₃ for large-scale reactions.

  • Insufficient Catalyst: The product ketone forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.[4] Therefore, a stoichiometric amount of AlCl₃ (at least 1 mole equivalent per mole of acyl chloride) is required.

    • Solution: Use at least 1.1 equivalents of AlCl₃. If yields are still low, a slight increase to 1.2-1.3 equivalents may be beneficial, though this will make the quench more exothermic.

  • Poor Reagent Quality: Impurities in the starting 3-(3-methylphenyl)propanoic acid, o-xylene, or the acyl chloride intermediate can inhibit the reaction or lead to side products.

    • Solution: Verify the purity of all starting materials by GC or NMR before starting. If the acyl chloride was stored, it may have hydrolyzed back to the carboxylic acid; a fresh batch should be prepared.

  • Sub-optimal Temperature: While initial addition should be cold to control the exotherm, some reactions require thermal energy to proceed to completion.

    • Solution: After the controlled addition at 0-5°C, allow the reaction to warm to room temperature and monitor its progress. If the reaction stalls, gentle heating (e.g., to 40°C) can be trialed, but this increases the risk of isomer formation.

Q2: My final product is contaminated with significant impurities. What are these and how can I avoid them?

A2: Impurity formation is a key challenge, particularly in maximizing the purity of the final active pharmaceutical ingredient (API).

  • Isomeric Products: o-Xylene has two available positions for acylation (C4 and C3 relative to the methyl groups). While acylation is sterically and electronically directed to the 4-position, some acylation at the 3-position can occur, leading to the formation of 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone.

    • Solution: Lower reaction temperatures generally favor the formation of the desired para-isomer (3',4'-dimethyl). Maintaining strict temperature control during reagent addition and the subsequent reaction period is crucial.

  • Poly-acylation: Although the acyl group deactivates the aromatic ring to further substitution, forcing conditions (high temperature, large excess of acylating agent) can lead to the addition of a second acyl group.[4]

    • Solution: This is generally less of a problem than in Friedel-Crafts alkylation.[5] Adhering to the recommended stoichiometry and temperature profile will minimize this side reaction.

  • Residual Starting Materials: An incomplete reaction will leave unreacted o-xylene and 3-(3-methylphenyl)propanoic acid (from hydrolysis of the acyl chloride).

    • Solution: Monitor the reaction to completion using TLC or GC. Ensure an adequate reaction time and effective stirring.

Q3: The reaction worked perfectly on a 1g scale, but I'm having trouble with a 100g+ scale-up. What are the specific challenges?

A3: Scaling up introduces significant challenges related to mass and heat transfer.[6]

  • Exotherm Control: Friedel-Crafts acylations are highly exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal much less efficient.[7] A failure to control the temperature can lead to a runaway reaction and a dramatic increase in side products.

    • Solution: Use a jacketed reactor with a powerful and responsive cooling system. The rate of addition of the acyl chloride and o-xylene must be carefully controlled and tied to the internal temperature. Never add reagents faster than the cooling system can handle.

  • Inefficient Mixing: What can be mixed easily with a small magnetic stir bar becomes a challenge in a large reactor. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to side product formation.[6]

    • Solution: Use a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing throughout the reactor volume. Baffles within the reactor can also help prevent vortexing and improve mixing.

  • Difficult Quench: Quenching a large volume of AlCl₃ complex is hazardous. The rapid addition of water can cause violent boiling and release large amounts of HCl gas.[7]

    • Solution: The quench must be performed with extreme caution. A "reverse quench," where the reaction mixture is slowly added to a large volume of ice/water/HCl, is often safer on a large scale than adding water to the reactor. Ensure the quenching vessel has adequate cooling and headspace.

Frequently Asked Questions (FAQs)

Q: Why are anhydrous conditions so critical for this reaction? A: The Lewis acid catalyst, AlCl₃, reacts violently with water in an irreversible hydrolysis reaction. This not only deactivates the catalyst, preventing the reaction from proceeding, but also generates HCl gas. Any moisture will significantly reduce the yield and can create pressure buildup in a closed system.[4]

Q: Can I use a different Lewis acid catalyst? A: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can catalyze Friedel-Crafts reactions. However, AlCl₃ is generally the most reactive and commonly used for acylations of less-activated rings. For a highly activated ring, a milder Lewis acid might be chosen to improve selectivity.[8]

Q: How can I effectively monitor the reaction's progress on a large scale? A: Process Analytical Technology (PAT) is ideal. However, for standard batch reactors, the most common method is to carefully take small, representative samples from the reaction mixture at regular intervals. These samples must be immediately quenched (e.g., in a vial with a small amount of ice-cold water/acid) and then analyzed by TLC, GC, or HPLC to determine the ratio of starting material to product.

Q: My final product is a persistent oil that is difficult to crystallize. What purification strategy do you recommend? A: Propiophenones can often be oily, especially if minor impurities are present that inhibit crystallization.

  • Vacuum Distillation: This is often the most effective method for purifying moderate-to-large quantities of liquid or low-melting solid products. It efficiently removes non-volatile impurities and lower-boiling starting materials.

  • Column Chromatography: For smaller scales or to remove closely related isomers, silica gel chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will typically provide good separation.

Scale-Up Workflow Visualization

The following diagram outlines the critical steps and decision points in a typical scale-up campaign for this synthesis.

Workflow cluster_prep Phase 1: Preparation & Setup cluster_synthesis Phase 2: Synthesis cluster_workup Phase 3: Work-up & Purification cluster_purification Phase 4: Final Purification & Analysis P1 Source & Qualify Raw Materials (QC) P2 Prepare Anhydrous Solvents & Reagents P1->P2 P3 Reactor Setup: Flame-dry glassware, Inert atmosphere P2->P3 S1 Step 1: Synthesize Acyl Chloride P3->S1 S2 Step 2: Friedel-Crafts Acylation (Controlled Addition at 0-5°C) S1->S2 S3 Reaction Monitoring (TLC/GC/HPLC) S2->S3 W1 Controlled Quench (Ice/HCl) S3->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Wash & Dry Organic Phase W2->W3 W4 Solvent Removal (Rotovap) W3->W4 P_Crude Crude Product W4->P_Crude PUR Purification Method (Vacuum Distillation or Chromatography) P_Crude->PUR QC Final QC Analysis (NMR, GC-MS, Purity) PUR->QC P_Final Pure Final Product QC->P_Final

Caption: A comprehensive workflow for the scaled synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Maxwell, C. E. (1943). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses, 23, 30.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • BenchChem. (n.d.). Challenges in the scale-up of 3',4'-(Methylenedioxy)acetophenone synthesis.

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Technical Support Center: Catalyst Selection for Efficient Propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Propiophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Propiophenone is a critical intermediate in the synthesis of numerous pharmaceuticals, including phenmetrazine and dextropropoxyphene, making its efficient production paramount.[1][] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Section 1: Catalyst Selection and Strategy

Q1: What are the primary catalytic systems for synthesizing propiophenone, and how do they compare?

The synthesis of propiophenone is most commonly achieved via the Friedel-Crafts acylation of benzene with a propionylating agent (e.g., propionyl chloride or propionic anhydride).[1][3] The choice of catalyst is the most critical parameter influencing yield, purity, and environmental impact. Catalytic systems are broadly divided into two categories: homogeneous and heterogeneous.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Loading
Homogeneous (Lewis Acids) AlCl₃, FeCl₃, BF₃[4]High reactivity, well-established procedures, excellent yields under optimal conditions.Stoichiometric amounts required, catalyst forms a complex with the product, highly corrosive and moisture-sensitive, generates large volumes of hazardous aqueous waste.[5][6][7]>1.0 equivalent
Heterogeneous (Solid Acids) Zeolites (H-BEA, H-Y, HZSM-5)[6][7][8][9][10]Catalytic amounts sufficient, easily separated by filtration, recyclable and reusable, lower corrosive potential, environmentally benign ("green").[6][7][11]May require higher temperatures, can be susceptible to deactivation by coking, pore size limitations for larger substrates.[8]Catalytic
Homogeneous (Ionic Liquids) Imidazolium-based chloroaluminates[12]Can act as both solvent and catalyst, tunable acidity, potential for catalyst recycling.[13]Can be expensive, viscosity may pose challenges, requires specific workup procedures.[12]Varies

Q2: How do I select the optimal catalyst for my specific application?

Your choice should be guided by a balance of experimental priorities: yield, cost, environmental impact, and available equipment. The following decision tree provides a logical framework for catalyst selection.

CatalystSelection start Primary Goal? max_yield Maximize Yield on Bench Scale? start->max_yield Yield green_chem Green Chemistry & Scalability? start->green_chem Sustainability lewis_acid Use Stoichiometric AlCl₃ (Traditional Lewis Acid) max_yield->lewis_acid Accepts hazardous waste zeolite Use Heterogeneous Zeolite Catalyst (e.g., H-BEA) green_chem->zeolite Prioritizes recyclability lewis_acid_note Ensures high conversion but requires rigorous anhydrous conditions and complex work-up. lewis_acid->lewis_acid_note zeolite_note Simplifies purification and reduces waste. May require reaction optimization (temp, time) for maximum conversion. zeolite->zeolite_note

Caption: Decision tree for catalyst selection in propiophenone synthesis.

Q3: What are the key advantages of using zeolites over traditional AlCl₃?

Zeolites represent a significant advancement in sustainable chemistry for Friedel-Crafts reactions.[7]

  • Catalytic vs. Stoichiometric: Zeolites are true catalysts and are used in small quantities. In contrast, AlCl₃ is consumed in the reaction by forming a stable complex with the propiophenone product, thus requiring at least a stoichiometric amount for the reaction to go to completion.[5][6][14]

  • Separation and Reusability: As solid catalysts, zeolites are easily recovered from the reaction mixture by simple filtration, a significant advantage over the cumbersome quenching and extraction process required for AlCl₃.[6][11] This allows for catalyst recycling, reducing cost and waste.

  • Reduced Waste Stream: The work-up for AlCl₃ generates large volumes of acidic, aluminum-containing aqueous waste, which presents a significant disposal challenge.[6][7] Zeolite-catalyzed reactions have a much cleaner work-up.

  • Shape Selectivity: The defined microporous structure of zeolites can impart shape selectivity, potentially favoring the formation of specific isomers if a substituted benzene is used as the starting material.[8][10]

Section 2: Troubleshooting Common Experimental Issues

Q4: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Low yield is a frequent issue, often traceable to catalyst deactivation or suboptimal conditions.

IssuePotential CauseRecommended Solution
Reaction Stalls Product Inhibition: The ketone product forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃), effectively removing it from the catalytic cycle.[5][6]Ensure you are using at least a 1:1 molar ratio of Lewis acid to the acylating agent. A slight excess (1.1 eq) is often beneficial.
Low Conversion Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water, hydrolyzing into inactive species.[5][15]Thoroughly dry all glassware (oven or flame-dry). Use anhydrous solvents and high-purity, freshly opened reagents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
No Reaction Deactivated Aromatic Substrate: Friedel-Crafts acylation fails on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[16][5][15]This reaction is not suitable for deactivated rings. If your substrate has such groups, an alternative synthetic route is required.
Low Conversion Insufficient Catalyst Loading: For heterogeneous catalysts, too little catalyst surface area will result in a slow or incomplete reaction.Increase the weight percentage of the zeolite catalyst. Ensure vigorous stirring to overcome mass transfer limitations.

Q5: I'm observing significant side products. How can I improve the selectivity of my reaction?

Side product formation compromises both yield and purity.

  • Polyacylation: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting. The propiophenone product is deactivated towards further electrophilic attack, so polyacylation is not a common issue.[16][14]

  • Isomer Formation: If using a substituted benzene (e.g., toluene), a mixture of ortho and para isomers is expected.[17] The para product usually predominates due to reduced steric hindrance. Zeolite catalysts with specific pore structures can sometimes be used to enhance selectivity for the para isomer.[10]

  • Isobutyrophenone Formation (Alternative Synthesis): If you are using the commercial vapor-phase ketonization of benzoic and propionic acids, the formation of isobutyrophenone is a major side product.[18][19][20] This impurity is nearly impossible to separate from propiophenone by distillation due to their boiling points being within 1°C of each other.[18][19][21] Its formation can be suppressed by introducing water (steam) or isopropanol into the feed stream.[18][20][21]

Q6: My reaction starts well but then stops. What is causing my catalyst to deactivate?

Catalyst deactivation is a primary cause of incomplete reactions. The main pathways are illustrated below.

Deactivation catalyst Active Lewis Acid (e.g., AlCl₃) deactivated_product Deactivated Catalyst: Product Complex catalyst->deactivated_product Product Inhibition deactivated_water Deactivated Catalyst: Hydrolyzed Species catalyst->deactivated_water Hydrolysis deactivated_substrate Deactivated Catalyst: Substrate Complex catalyst->deactivated_substrate Basic Group Complexation product Product (Propiophenone) product->deactivated_product water Moisture (H₂O) water->deactivated_water substrate Substrate with -NH₂ or -OH group substrate->deactivated_substrate

Caption: Major pathways of catalyst deactivation in Friedel-Crafts acylation.

Section 3: Experimental Protocols and Best Practices

Q7: Can you provide a standard laboratory protocol for the synthesis of propiophenone using AlCl₃?

Yes. The following protocol is a representative procedure for a bench-scale synthesis. Safety Note: This reaction should be performed in a well-ventilated fume hood. Propionyl chloride is corrosive and lachrymatory.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

  • Apparatus Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel.

    • Ensure all glassware is thoroughly dried in an oven at 120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

  • Reagent Charging:

    • In the reaction flask, place anhydrous aluminum chloride (AlCl₃, 16.0 g, 0.12 mol).

    • Add 50 mL of anhydrous benzene to the flask and begin stirring. Cool the mixture in an ice-water bath to approximately 10°C.[22]

  • Acylating Agent Addition:

    • Measure propionyl chloride (10.2 mL, 10.9 g, 0.118 mol) into the addition funnel.

    • Add the propionyl chloride dropwise to the stirred benzene/AlCl₃ slurry over a period of 60-90 minutes. Maintain the internal temperature below 10°C during the addition.[22] Vigorous evolution of HCl gas will occur.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 40°C and maintain with stirring for an additional 2 hours to ensure the reaction goes to completion.[22] The mixture will appear as a dark, viscous slurry.

  • Quenching and Work-up:

    • Prepare a beaker containing 100 g of crushed ice and 10 mL of concentrated hydrochloric acid.

    • CAREFULLY and SLOWLY pour the reaction mixture onto the ice-acid mixture with vigorous manual stirring. This is a highly exothermic process that decomposes the aluminum chloride complex.[5][22]

    • Transfer the entire mixture to a separatory funnel. Separate the organic (top) layer.

    • Extract the aqueous layer with 20 mL of benzene or another suitable solvent (e.g., diethyl ether).

    • Combine the organic layers. Wash sequentially with 50 mL of 5% sodium bicarbonate solution (until effervescence ceases) and then 50 mL of brine.[5][17]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to yield propiophenone as a colorless liquid (boiling point: 218 °C at atmospheric pressure).[1][22]

Caption: Experimental workflow for propiophenone synthesis via Friedel-Crafts acylation.

Q8: How can I regenerate and reuse a zeolite catalyst?

A key benefit of heterogeneous catalysts is their reusability. The following is a general procedure for regenerating a zeolite catalyst after a reaction.

Protocol: Zeolite Catalyst Regeneration

  • Separation: After the reaction is complete, cool the mixture and separate the solid zeolite catalyst by filtration or centrifugation.[5]

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethyl acetate, acetone) to remove any adsorbed reactants, products, and byproducts.[5] Continue washing until the filtrate is clear and colorless.

  • Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove all residual solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace in the presence of air. Ramp the temperature to 500-550°C and hold for 3-5 hours. This step is crucial for burning off any strongly adsorbed organic residues or "coke" from the catalyst's pores.[5]

  • Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent re-adsorption of atmospheric moisture. Store the regenerated catalyst in a tightly sealed container until its next use.[5]

References

  • Managing catalyst deactivation in Friedel-Crafts reactions. Benchchem.
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  • Production of propiophenone.
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  • Technical Support Center: Optimization of Reaction Conditions for Propiophenone Deriv
  • Propiophenone synthesis from benzene and propionyl chloride. YouTube.
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  • Propiophenone. Wikipedia.
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  • Heterogeneous Catalysts for Synthetic Applic
  • Design of Polymer-Embedded Heterogeneous Fenton Catalysts for the Conversion of Organic Trace Compounds. MDPI.
  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI.
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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation, comparative analysis with a structural isomer, and robust experimental protocols. Our approach is grounded in established spectroscopic principles to ensure the highest level of scientific integrity and practical utility.

Introduction: The Imperative for Unambiguous Structural Elucidation

This compound is a complex ketone with multiple chiral centers and distinct aromatic systems. In fields like medicinal chemistry and materials science, where structure dictates function, precise characterization is non-negotiable. ¹H NMR spectroscopy stands as the primary tool for elucidating the molecular structure of such organic compounds in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons is unparalleled.

This guide will dissect the predicted ¹H NMR spectrum of the target molecule, explain the rationale behind the spectral patterns, and provide a framework for distinguishing it from a closely related isomer, 2',4'-Dimethyl-3-(3-methylphenyl)propiophenone. This comparative approach highlights the sensitivity of NMR to subtle structural variations.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of this compound presents several distinct proton environments. The predicted chemical shifts (δ) are based on the foundational principles of shielding and deshielding effects, including inductive effects from electronegative atoms and the anisotropic effects of aromatic rings.[1][2]

Structure and Proton Labeling:

Molecular structure of this compound with protons labeled for NMR analysis

Table 1: Predicted ¹H NMR Data for this compound

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H_a-CH-4.5 - 5.0Quartet (q)1HBenzylic proton adjacent to the carbonyl group, deshielded. Split by H_b.
H_b-CH₃1.4 - 1.6Doublet (d)3HMethyl group protons coupled to the benzylic proton H_a.
H_c-CH₂-3.0 - 3.5Multiplet (m)2HMethylene protons adjacent to the carbonyl group and the 3-methylphenyl ring. Diastereotopic.
H_dAr-H (H2')7.6 - 7.8Singlet (s)1HAromatic proton ortho to the carbonyl group, deshielded.
H_eAr-H (H5')7.5 - 7.7Doublet (d)1HAromatic proton meta to the carbonyl and ortho to a methyl group.
H_fAr-H (H6')7.2 - 7.4Doublet (d)1HAromatic proton ortho to a methyl group.
H_gAr-H (H2)7.1 - 7.3Singlet (s)1HAromatic proton on the 3-methylphenyl ring.
H_hAr-H (H4)7.0 - 7.2Doublet (d)1HAromatic proton on the 3-methylphenyl ring.
H_iAr-H (H5)7.2 - 7.4Triplet (t)1HAromatic proton on the 3-methylphenyl ring.
H_jAr-H (H6)7.0 - 7.2Doublet (d)1HAromatic proton on the 3-methylphenyl ring.
H_kAr-CH₃ (4')2.3 - 2.5Singlet (s)3HMethyl protons on the 3',4'-dimethylphenyl ring.
H_lAr-CH₃ (3')2.3 - 2.5Singlet (s)3HMethyl protons on the 3',4'-dimethylphenyl ring.
H_mAr-CH₃ (3)2.3 - 2.5Singlet (s)3HMethyl protons on the 3-methylphenyl ring.

Note: The exact chemical shifts and coupling constants can be influenced by the choice of solvent and concentration.

Comparative Analysis: Isomer Differentiation

To underscore the diagnostic power of ¹H NMR, we will compare the predicted spectrum of our target compound with that of a structural isomer, 2',4'-Dimethyl-3-(3-methylphenyl)propiophenone . The key difference lies in the substitution pattern of the dimethylphenyl ring, which significantly alters the chemical shifts and coupling patterns of the aromatic protons.

Structure of the Isomer:

Molecular structure of 2',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Table 2: Comparative ¹H NMR Data for Aromatic Protons

CompoundProtonPredicted δ (ppm)Predicted MultiplicityKey Differentiator
3',4'-Dimethyl-... H_d (H2')7.6 - 7.8Singlet (s)The proton at the 2' position is a singlet due to the adjacent carbonyl group and methyl group.
H_e (H5')7.5 - 7.7Doublet (d)Exhibits ortho coupling to H_f.
H_f (H6')7.2 - 7.4Doublet (d)Exhibits ortho coupling to H_e.
2',4'-Dimethyl-... H_d' (H3')7.4 - 7.6Doublet (d)Coupled to H_e'.
H_e' (H5')7.1 - 7.3Doublet of doublets (dd)Exhibits ortho coupling to H_f' and meta coupling to H_d'.
H_f' (H6')7.0 - 7.2Doublet (d)Coupled to H_e'.

The most telling difference is the signal for the proton ortho to the carbonyl group. In the 3',4'-isomer, this proton (H_d) is expected to be a singlet, whereas in the 2',4'-isomer, the corresponding proton (H_3') would be a doublet. This single, clear distinction allows for unambiguous identification.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of the NMR data is paramount for accurate structural elucidation. The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds.[3][4][5] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.[6]

  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Tube Sealing: Cap the NMR tube securely.

B. Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are recommended:[7][8][9]

    • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

    • Acquisition Time (AT): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans (increase for dilute samples to improve signal-to-noise).

    • Spectral Width (SW): 0-12 ppm.

Data Processing and Analysis Workflow

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum.[10][11][12]

Caption: Workflow for NMR data processing.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction: The phases of the peaks are adjusted to be purely absorptive (positive).

  • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.

  • Integration: The area under each peak is calculated, which is proportional to the number of protons it represents.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

Advanced Techniques for Structural Confirmation

For complex molecules, one-dimensional ¹H NMR may not be sufficient to resolve all signals or confirm all connectivities. In such cases, two-dimensional NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds).[13][14][15][16][17] Cross-peaks in the 2D spectrum connect the signals of coupled protons, allowing for the mapping of spin systems within the molecule. This would be particularly useful to confirm the connectivity within the aliphatic chain and the aromatic rings of this compound.

G cluster_aliphatic Aliphatic Spin System cluster_aromatic1 3',4'-Dimethylphenyl Spin System cluster_aromatic2 3-Methylphenyl Spin System Ha H_a (-CH-) Hb H_b (-CH3) Ha->Hb 3J_HH Hc H_c (-CH2-) Ha->Hc 3J_HH He H_e Hf H_f He->Hf 3J_HH (ortho) Hi H_i Hh H_h Hi->Hh 3J_HH (ortho) Hj H_j Hi->Hj 3J_HH (ortho) Hh->Hj 4J_HH (meta)

Caption: Key ¹H-¹H COSY correlations.

Conclusion

The ¹H NMR analysis of this compound is a multi-faceted process that relies on a combination of theoretical prediction, careful experimental execution, and logical data interpretation. By understanding the influence of the molecular structure on the NMR parameters, it is possible to assign each proton signal with a high degree of confidence. Furthermore, the comparative analysis with a structural isomer demonstrates the remarkable specificity of NMR spectroscopy, solidifying its role as an essential tool in modern chemical research and development.

References

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3',4'-DIMETHYL-3-(3-METHYLPHENYL)PROPIOPHENONE (CAS 898790-81-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. Understanding the fragmentation patterns of a molecule is akin to deciphering its unique chemical fingerprint. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3',4'-DIMETHYL-3-(3-METHYLPHENYL)PROPIOPHENONE (CAS 898790-81-3), a substituted aromatic ketone. By juxtaposing its expected fragmentation with that of simpler propiophenones, we offer a predictive framework for researchers encountering this and structurally related molecules.

Unveiling the Structure: CAS 898790-81-3

Before delving into its fragmentation, it is crucial to understand the molecular architecture of the target compound.

Identifier Value
CAS Number 898790-81-3
Chemical Name This compound
Molecular Formula C₁₈H₂₀O
Molecular Weight 252.35 g/mol
Chemical Structure (See Figure 1 below)

Figure 1: Chemical Structure of this compound

The Cornerstone of Ketone Fragmentation: Alpha-Cleavage and McLafferty Rearrangement

The fragmentation of ketones under electron ionization is a well-documented process, primarily governed by two key reaction pathways: α-cleavage and the McLafferty rearrangement.[1][2] Aromatic ketones, in particular, exhibit characteristic fragmentation patterns initiated by the cleavage of bonds adjacent to the carbonyl group.[3][4]

Alpha-cleavage (α-cleavage) is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. For propiophenones, this can occur on either side of the carbonyl, leading to the formation of a stable acylium ion (benzoyl cation) or an alkyl cation.[3][5]

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α-β carbon-carbon bond. This results in the elimination of a neutral alkene molecule.[1][5]

Predicted Fragmentation Pathway of CAS 898790-81-3

Upon electron ionization, the molecule will form a molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 252. The subsequent fragmentation is expected to proceed through several key pathways, as illustrated in the diagram below.

fragmentation_pathway cluster_alpha α-Cleavage Pathways cluster_secondary Secondary Fragmentation cluster_mclafferty McLafferty Rearrangement M [C₁₈H₂₀O]⁺˙ m/z = 252 Molecular Ion F1 [C₁₀H₁₁O]⁺ m/z = 147 3,4-Dimethylbenzoyl Cation M->F1 - •C₈H₉ F2 [C₈H₉]⁺ m/z = 105 3-Methylphenylethyl Cation M->F2 - •C₁₀H₁₁O F3 [C₉H₉O]⁺ m/z = 133 (Loss of CH₃) F1->F3 - •CH₃ F5 [C₉H₇O]⁺ m/z = 119 (Loss of CO from m/z 147) F1->F5 - CO F4 [C₇H₇]⁺ m/z = 91 Tropylium Ion F2->F4 - CH₂ F6 [C₆H₅]⁺ m/z = 77 Phenyl Cation F5->F6 - C₂H₂ M_mc [C₁₈H₂₀O]⁺˙ m/z = 252 F_mc [C₁₁H₁₄O]⁺˙ m/z = 162 Enol Radical Cation M_mc->F_mc - C₇H₆ (Toluene)

Sources

A Comparative Guide to the FTIR Spectroscopy of Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Propiophenone and its substituted derivatives are key building blocks in the synthesis of a wide array of biologically active compounds. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive technique for the structural elucidation and quality control of these aromatic ketones. This guide provides an in-depth comparison of the FTIR spectral data of various para-substituted propiophenones, offering insights into the influence of substituents on key vibrational frequencies.

The Vibrational Fingerprint: Understanding Propiophenone's Core Structure

Propiophenone, an aromatic ketone, exhibits a characteristic FTIR spectrum dominated by the vibrations of its carbonyl group (C=O) and the phenyl ring. The position of the carbonyl stretching vibration is particularly sensitive to the electronic environment, making it a powerful diagnostic tool for identifying substitutions on the aromatic ring.[1][2][3] Conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to a saturated ketone.[4][5][6]

Key vibrational modes for unsubstituted propiophenone include:

  • C=O Stretch: A strong, sharp absorption typically found in the region of 1685-1665 cm⁻¹.[3][4]

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][7]

  • Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

  • Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.[5][7]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range, which are indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, characteristic bands appear around 770-730 cm⁻¹ and 720-680 cm⁻¹.[7][8]

The Influence of Para-Substituents on Vibrational Frequencies

The electronic nature of a substituent at the para-position of the phenyl ring significantly influences the vibrational frequency of the carbonyl group. This effect is a cornerstone of physical organic chemistry and is well-documented in spectroscopic studies.[1][9] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the molecule, thereby affecting bond strengths and, consequently, their vibrational frequencies.

Comparative Analysis of Substituted Propiophenones

The following table summarizes the key FTIR absorption bands for a series of para-substituted propiophenones. The data illustrates the systematic shifts in the carbonyl stretching frequency as a function of the substituent's electronic properties.

Substituent (at para-position)Electron Donating/WithdrawingCarbonyl (C=O) Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Substituent-Specific Vibrations (cm⁻¹)
-H (Propiophenone)Neutral~1684~1600, 1580, 1450N/A
-OH (4'-Hydroxypropiophenone)Strong Electron Donating~1665~1605, 1585, 1510Broad O-H stretch (~3300-3100)
-OCH₃ (4'-Methoxypropiophenone)Strong Electron Donating~1675~1600, 1575, 1510C-O stretch (~1260)
-NH₂ (4'-Aminopropiophenone)Strong Electron Donating~1655~1610, 1560, 1520N-H stretch (two bands, ~3400 & 3300)
-CH₃ (4'-Methylpropiophenone)Weak Electron Donating~1680~1605, 1570C-H bends (~1460, 1380)
-Cl (4'-Chloropropiophenone)Weak Electron Withdrawing~1685~1590, 1485C-Cl stretch (~1090)
-NO₂ (4'-Nitropropiophenone)Strong Electron Withdrawing~1690~1600, 1520, 1345N=O asymmetric stretch (~1520), N=O symmetric stretch (~1345)

Analysis of Trends:

  • Electron-Donating Groups (-OH, -OCH₃, -NH₂, -CH₃): These groups increase the electron density on the phenyl ring and, through resonance, on the carbonyl carbon. This increased electron density weakens the C=O double bond, leading to a decrease in the carbonyl stretching frequency (a shift to lower wavenumbers). The magnitude of the shift generally correlates with the electron-donating strength of the substituent.

  • Electron-Withdrawing Groups (-Cl, -NO₂): These groups decrease the electron density on the phenyl ring and the carbonyl carbon. This inductive effect strengthens the C=O double bond, resulting in an increase in the carbonyl stretching frequency (a shift to higher wavenumbers).

Experimental Protocol for FTIR Analysis of Substituted Propiophenones

This section provides a standardized protocol for obtaining high-quality FTIR spectra of solid and liquid propiophenone derivatives.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality FTIR spectrum.[10][11][12] The choice of method depends on the physical state of the sample.

For Solid Samples (e.g., 4'-Hydroxypropiophenone, 4'-Chloropropiophenone):

  • Potassium Bromide (KBr) Pellet Method:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, FTIR-grade KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.[10]

  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.[12]

For Liquid Samples (e.g., Propiophenone):

  • Neat Liquid (Salt Plates):

    • Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.[11]

  • Attenuated Total Reflectance (ATR) Method:

    • Place a single drop of the liquid sample directly onto the ATR crystal.

    • Proceed with the analysis without the need for a pressure arm.

Data Acquisition
  • Background Spectrum: Record a background spectrum of the empty sample compartment (or with clean salt plates/ATR crystal). This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Instrument Parameters: Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

Visualizing the Workflow and Substituent Effects

The following diagrams illustrate the experimental workflow and the theoretical basis for the observed spectral shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid Sample Solid Sample KBr Pellet KBr Pellet Solid Sample->KBr Pellet ATR (Solid) ATR (Solid) Solid Sample->ATR (Solid) Liquid Sample Liquid Sample Salt Plates Salt Plates Liquid Sample->Salt Plates ATR (Liquid) ATR (Liquid) Liquid Sample->ATR (Liquid) Sample Scan Sample Scan KBr Pellet->Sample Scan ATR (Solid)->Sample Scan Salt Plates->Sample Scan ATR (Liquid)->Sample Scan FTIR Spectrometer FTIR Spectrometer Raw Spectrum Raw Spectrum FTIR Spectrometer->Raw Spectrum Background Scan Background Scan Background Scan->FTIR Spectrometer Sample Scan->FTIR Spectrometer Processed Spectrum Processed Spectrum Raw Spectrum->Processed Spectrum Background Correction Peak Identification Peak Identification Processed Spectrum->Peak Identification Data Comparison Data Comparison Peak Identification->Data Comparison

Caption: Experimental workflow for FTIR analysis of propiophenones.

substituent_effects cluster_edg Electron Donating Group (EDG) cluster_ewg Electron Withdrawing Group (EWG) Substituent on Phenyl Ring Substituent on Phenyl Ring Increases e- density on C=O Increases e- density on C=O Substituent on Phenyl Ring->Increases e- density on C=O e.g., -OH, -NH2 Decreases e- density on C=O Decreases e- density on C=O Substituent on Phenyl Ring->Decreases e- density on C=O e.g., -NO2, -Cl Weakens C=O bond Weakens C=O bond Increases e- density on C=O->Weakens C=O bond Decreases C=O frequency Decreases C=O frequency Weakens C=O bond->Decreases C=O frequency Strengthens C=O bond Strengthens C=O bond Decreases e- density on C=O->Strengthens C=O bond Increases C=O frequency Increases C=O frequency Strengthens C=O bond->Increases C=O frequency

Caption: Influence of substituents on carbonyl stretching frequency.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural analysis of substituted propiophenones. The position of the carbonyl stretching frequency provides a sensitive probe into the electronic effects of substituents on the phenyl ring. By understanding these structure-spectra correlations, researchers can rapidly verify the identity and purity of synthesized compounds, accelerating the drug development process. This guide provides a foundational framework for the interpretation of FTIR data for this important class of molecules, supported by established experimental protocols.

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A Comparative Guide to the Biological Activity of Hydroxypropiophenone Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced differences between structural isomers is paramount to unlocking novel therapeutic potentials. This guide offers an in-depth comparative analysis of the biological activities of hydroxypropiophenone isomers, focusing on the ortho (2'-), meta (3'-), and para (4'-) positional isomers. We will delve into their antioxidant, antimicrobial, and anti-inflammatory properties, grounded in structural-activity relationships and supported by established experimental protocols.

Introduction: The Significance of Isomeric Position

Propiophenone, a simple aromatic ketone, serves as a foundational scaffold in medicinal chemistry. The introduction of a hydroxyl (-OH) group onto the phenyl ring dramatically alters its physicochemical properties and biological activities. The precise location of this hydroxyl group—the isomerism—is not a trivial detail; it dictates the molecule's ability to interact with biological targets, donate hydrogen atoms, and chelate metals, thereby defining its therapeutic promise. This guide will primarily compare the 2'-hydroxy, 3'-hydroxy, and 4'-hydroxypropiophenone isomers, exploring how the ortho, meta, and para positions influence their bioactivity.

Comparative Antioxidant Activity: A Tale of Hydrogen Bonds

The antioxidant capacity of phenolic compounds like hydroxypropiophenones is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize damaging free radicals. The efficiency of this process is highly dependent on the stability of the resulting phenoxyl radical.

Structure-Activity Relationship (SAR) Analysis

A critical factor influencing the antioxidant potential of hydroxypropiophenone isomers is the presence or absence of intramolecular hydrogen bonding.

  • 4'-Hydroxypropiophenone (Para-isomer): This isomer is theoretically the most potent antioxidant of the three. The hydroxyl group at the para position allows for effective delocalization of the unpaired electron across the benzene ring and the carbonyl group upon hydrogen donation. This resonance stabilization creates a more stable phenoxyl radical, making the initial hydrogen donation more favorable.[1]

  • 2'-Hydroxypropiophenone (Ortho-isomer): In the ortho-isomer, the proximity of the hydroxyl group to the carbonyl group of the propionyl chain facilitates the formation of a strong intramolecular hydrogen bond.[1] This internal bond increases the bond dissociation enthalpy of the phenolic hydroxyl group, making it more difficult to donate the hydrogen atom to a free radical.[1] Consequently, its antioxidant capacity is predicted to be lower than that of the para-isomer.

  • 3'-Hydroxypropiophenone (Meta-isomer): The meta-isomer presents an intermediate case. While it does not form the strong intramolecular hydrogen bond seen in the ortho-isomer, the resonance stabilization of its phenoxyl radical is less effective compared to the para-isomer.

Based on this structural analysis, the predicted order of antioxidant activity is: 4'-Hydroxypropiophenone > 3'-Hydroxypropiophenone > 2'-Hydroxypropiophenone

Caption: The para-isomer (4'-hydroxypropiophenone) exhibits superior antioxidant potential due to enhanced radical stability, whereas the ortho-isomer's (2'-hydroxypropiophenone) activity is diminished by intramolecular hydrogen bonding.

General Mechanism: Phenolic Antioxidant Action

Phenolic compounds primarily act as antioxidants through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance, preventing the propagation of the radical chain reaction.

Caption: General Mechanism of Phenolic Antioxidant Activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and economical method to evaluate the radical scavenging activity of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored non-radical form, diphenylpicrylhydrazine, by accepting a hydrogen atom from the antioxidant.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: Dissolve the hydroxypropiophenone isomers in the same solvent to create a series of concentrations.

  • Reaction Mixture: Add a small aliquot of each isomer concentration to the DPPH working solution. A blank is prepared with the solvent only.

  • Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the scavenging activity percentage against the concentration of each isomer to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.

Caption: Workflow of the DPPH Radical Scavenging Assay.

Data Summary (Hypothetical based on SAR):

IsomerPredicted IC50 (µM)Antioxidant Activity Category
4'-HydroxypropiophenoneLowStrong
3'-HydroxypropiophenoneModerateModerate
2'-HydroxypropiophenoneHighWeak
Ascorbic Acid (Standard)LowVery Strong

Note: This table is predictive based on structure-activity relationships. Actual IC50 values require experimental determination.

Comparative Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. The activity of hydroxypropiophenone isomers against bacteria and fungi is influenced by their structure, particularly their lipophilicity and ability to interact with microbial cell components.

Structure-Activity Relationship (SAR) Analysis
  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. While all three isomers have the same molecular formula, the position of the hydroxyl group can subtly influence polarity and membrane interaction.

  • Hydroxyl Group Availability: The availability of the hydroxyl group to interact with microbial proteins and enzymes is key. Generally, Gram-positive bacteria are more susceptible to phenolic compounds than Gram-negative bacteria, as the latter possess an outer membrane that acts as a barrier.[2]

  • Derivatives: While data on the parent isomers is limited, studies on related propiophenone derivatives show that substitutions on the phenyl ring can significantly modulate antimicrobial activity. For instance, increasing the length of an alkyl chain at the para-position can increase antibacterial activity.[3] This suggests that modifications to the core hydroxypropiophenone structure can be a fruitful area for developing new antimicrobial agents.

A definitive ranking of the antimicrobial potency of the three isomers is difficult without direct comparative studies. However, it is plausible that the 4'-hydroxy isomer, with its more exposed hydroxyl group, might interact more readily with microbial targets compared to the sterically hindered and hydrogen-bonded 2'-hydroxy isomer.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[1][4]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and prepare a standardized inoculum suspension (e.g., adjusted to a 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each hydroxypropiophenone isomer in a suitable liquid growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[4]

  • Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the isomer where no visible growth is observed.[1]

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Propiophenone derivatives have been investigated for their anti-inflammatory properties, which are often linked to their ability to modulate key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mediator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[3] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[5]

Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway. They can interfere with the degradation of IκBα, thus preventing NF-κB from entering the nucleus and activating pro-inflammatory genes.[6][7]

Caption: Simplified NF-κB signaling pathway and potential inhibition by hydroxypropiophenones.

Structure-Activity Relationship (SAR) Analysis

The ability of hydroxypropiophenone isomers to inhibit the NF-κB pathway is likely linked to their antioxidant properties and their capacity to interact with proteins in the signaling cascade.

  • 4'-Hydroxypropiophenone: As a potent antioxidant, the para-isomer can effectively scavenge reactive oxygen species (ROS) that act as secondary messengers in the NF-κB signaling cascade. Its less sterically hindered hydroxyl group may also allow for more effective interaction with kinases or other proteins in the pathway.

  • 2'- and 3'-Hydroxypropiophenones: The anti-inflammatory activity of these isomers would similarly depend on their antioxidant capacity and molecular shape. The ortho-isomer's intramolecular hydrogen bond might limit its interaction with signaling proteins, potentially reducing its anti-inflammatory efficacy compared to the para-isomer.

Therefore, the predicted order of anti-inflammatory activity, mirroring the antioxidant potential, is: 4'-Hydroxypropiophenone > 3'-Hydroxypropiophenone > 2'-Hydroxypropiophenone

Conclusion and Future Directions

While direct comparative experimental data for the simple hydroxypropiophenone isomers remains scarce in the literature, a robust analysis based on established structure-activity relationships for phenolic compounds provides a strong predictive framework for their relative biological activities. The para-isomer, 4'-hydroxypropiophenone, consistently emerges as the most promising candidate for antioxidant and anti-inflammatory applications due to its favorable electronic and structural properties. The ortho-isomer's activity is likely attenuated by intramolecular hydrogen bonding, a key consideration for medicinal chemists in drug design.

This guide underscores the critical need for direct, side-by-side experimental evaluation of these isomers to validate these theoretical predictions. Such studies, employing the standardized assays detailed herein, would provide invaluable quantitative data (IC50, MIC values) to the research community. Further investigation into the synthesis and evaluation of novel derivatives based on these scaffolds could lead to the development of potent new agents for treating conditions rooted in oxidative stress, microbial infection, and inflammation.

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A Comparative Guide to the Structural Elucidation of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC), we present a robust workflow for the unambiguous confirmation of the target molecule's structure. This document emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction and Synthetic Context

The precise characterization of novel chemical entities is a cornerstone of chemical research and drug development. The target molecule, 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one, is a diaryl propanone. Compounds of this class serve as valuable scaffolds in medicinal chemistry. Its structure features a central propan-1-one linker connecting two distinct substituted aromatic rings: a 3,4-dimethylphenyl group attached to the carbonyl and a 3-methylphenyl group at the C3 position.

A plausible synthetic route for such a molecule is the catalytic hydrogenation of a corresponding chalcone (an α,β-unsaturated ketone), which itself can be formed via a base-catalyzed aldol condensation.[1] Understanding the synthesis is critical as it informs the expected molecular weight and potential side-products, providing a preliminary hypothesis for the analytical investigation.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of an organic molecule is rarely accomplished with a single technique. It requires the synergistic interpretation of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle: MS provides the molecular weight and formula, IR identifies key functional groups, and NMR spectroscopy maps the carbon-hydrogen framework and connectivity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) is the first logical step. It provides the molecular weight of the compound, which is the most fundamental piece of information. High-resolution mass spectrometry (HRMS) can further yield the exact mass, allowing for the confident determination of the molecular formula.

For 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one (C₁₈H₂₀O ), the expected monoisotopic mass is 268.1514 g/mol .

Predicted Fragmentation Pattern: The fragmentation pattern offers further structural clues. Aryl ketones are known to undergo characteristic cleavages.[2]

  • α-Cleavage: The most probable fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This yields a stable acylium ion.[3][4]

  • McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less likely as it requires a γ-hydrogen on an alkyl chain of at least three carbons attached to the carbonyl group.

Predicted Fragment (m/z) Structure of Fragment Origin
268[C₁₈H₂₀O]⁺˙Molecular Ion (M⁺˙)
133[C₉H₉O]⁺α-cleavage, formation of the 3,4-dimethylbenzoyl cation.
105[C₇H₅O]⁺Loss of CO from the 133 m/z fragment.
105[C₈H₉]⁺α-cleavage, formation of the 3-methylbenzyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. The polarity of the carbonyl (C=O) bond results in a strong, sharp absorption band that is highly diagnostic.[5]

Predicted Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Significance for the Structure
~3100-3000 Aromatic C-H Stretch Confirms the presence of sp² C-H bonds in the aromatic rings.[6]
~2960-2850 Aliphatic C-H Stretch Confirms the presence of sp³ C-H bonds in the methyl and methylene groups.[6]
~1685 C=O Stretch (Aryl Ketone) Key diagnostic peak . The conjugation with the 3,4-dimethylphenyl ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[7][8]

| ~1600, ~1500 | Aromatic C=C Stretch | Confirms the presence of the benzene rings.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment, number, and neighboring protons for each unique hydrogen atom. ¹³C NMR reveals the number of unique carbon environments. Finally, 2D NMR techniques like COSY and HSQC definitively link the protons and carbons together.

¹H NMR Spectroscopy Predictions (500 MHz, CDCl₃)

The structure's asymmetry means all protons are chemically distinct, though some aromatic signals may overlap.

Assignment Predicted δ (ppm) Integration Multiplicity Rationale
H-a, H-b (Ar-H)~7.7 - 7.62HmProtons on the 3,4-dimethylphenyl ring, ortho to the electron-withdrawing carbonyl group, are deshielded.
H-c (Ar-H)~7.21HdProton on the 3,4-dimethylphenyl ring, ortho to two methyl groups.
H-d, H-e, H-f, H-g (Ar-H)~7.2 - 7.04HmProtons on the 3-methylphenyl ring.
H-1~3.22HtMethylene protons adjacent to the deshielding carbonyl group. Coupled to H-2.
H-2~3.02HtMethylene protons adjacent to the 3-methylphenyl ring (benzylic). Coupled to H-1.
H-h (CH₃)~2.353HsMethyl group on the 3-methylphenyl ring.
H-i, H-j (CH₃)~2.306HsTwo methyl groups on the 3,4-dimethylphenyl ring.
¹³C NMR Spectroscopy Predictions (125 MHz, CDCl₃)

Broadband decoupled ¹³C NMR will show a signal for each unique carbon atom.[9]

Assignment Predicted δ (ppm) Rationale
C=O~199Carbonyl carbon in an aryl ketone.[10][11]
Aromatic C (quaternary)~142 - 135Substituted aromatic carbons.
Aromatic C-H~130 - 125Unsubstituted aromatic carbons.
C-1 (CH₂)~40Methylene carbon adjacent to the carbonyl.
C-2 (CH₂)~30Methylene carbon in the benzylic position.
Ar-CH₃~21 - 19Methyl carbons attached to aromatic rings.
2D NMR Spectroscopy: Confirming Connectivity

Expertise & Rationale: When ¹H NMR spectra are complex or overlapping, 2D NMR is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12][13] A critical cross-peak would be observed between the triplet at ~3.2 ppm (H-1) and the triplet at ~3.0 ppm (H-2), confirming the -CH₂-CH₂- (propanone) linkage.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom.[14][15] It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal at ~3.2 ppm would show a correlation to the carbon signal at ~40 ppm.

Caption: Key 2D NMR correlations for the propane backbone.

Detailed Experimental Protocols

Trustworthiness: The following protocols are standardized procedures designed to yield high-quality, reproducible data. Proper sample preparation and instrument calibration are paramount.

A. Sample Preparation:

  • Weigh approximately 10-15 mg of the purified solid sample for NMR analysis.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the solution to a 5 mm NMR tube.

  • For MS and IR, use a small amount of the pure, dry solid sample directly.

B. NMR Data Acquisition (500 MHz Spectrometer):

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2.5 s

    • Relaxation Delay (d1): 2.0 s

    • Number of Scans: 16

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (power-gated decoupling)

    • Spectral Width: ~240 ppm

    • Relaxation Delay (d1): 2.0 s

    • Number of Scans: 1024

  • COSY:

    • Pulse Program: cosygpqf

    • Acquire data points in both F1 and F2 dimensions.

    • Number of Scans per increment: 8

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Set spectral widths for ¹H (F2) and ¹³C (F1) dimensions.

    • Number of Scans per increment: 8

C. Mass Spectrometry (EI-MS):

  • Introduce the sample via a direct insertion probe.

  • Set electron energy to 70 eV.

  • Scan a mass range from m/z 40 to 400.

  • Perform a background subtraction to obtain a clean spectrum.

D. Infrared Spectroscopy (FT-IR):

  • Use an Attenuated Total Reflectance (ATR) accessory.

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample on the crystal and apply pressure.

  • Co-add 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one is confidently achieved through the logical integration of multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula of C₁₈H₂₀O. IR spectroscopy provides definitive evidence for the aryl ketone functional group. Finally, a full suite of 1D and 2D NMR experiments elucidates the complete carbon-hydrogen framework, confirming the specific substitution patterns on both aromatic rings and the connectivity of the propan-1-one linker. This comparative, multi-faceted approach represents the gold standard in chemical characterization, ensuring the highest degree of scientific rigor and confidence in the final structural assignment.

References

  • Arnold, J. T., Dharmatti, S. S., & Packard, M. E. (1951). Chemical Effects on Nuclear Induction in Liquids: The Proton Magnetic Resonance Spectra of Ethyl Alcohol. The Journal of Chemical Physics. Available at: [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. Available at: [Link]

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  • Meiler, J., & Will, M. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Available at: [Link]

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  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]

  • ResearchGate. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Available at: [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

  • University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. Available at: [Link]

  • Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Available at: [Link]

  • YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Available at: [Link]

  • Semantic Scholar. (2019). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

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A Senior Application Scientist's Guide to Differentiating Propiophenone Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Regioisomers, compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on a core structure, present a significant analytical challenge. Their similar physical properties often render classical analytical techniques insufficient for unambiguous differentiation. This guide provides a comprehensive comparison of spectroscopic methods for distinguishing the ortho (2'-hydroxy), meta (3'-hydroxy), and para (4'-hydroxy) regioisomers of propiophenone, a common scaffold in medicinal chemistry.

As a Senior Application Scientist, my experience has shown that a multi-pronged spectroscopic approach is the most robust strategy for tackling isomeric ambiguity. Here, we will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not just data, but the causal logic behind the experimental choices and interpretation of the resulting spectra.

The Spectroscopic Triad: NMR, IR, and MS in Isomer Differentiation

The differentiation of propiophenone regioisomers hinges on exploiting the subtle electronic and steric differences imposed by the hydroxyl group's position on the phenyl ring. Each spectroscopic technique probes distinct molecular features, and their combined application provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and signal multiplicities.

The substitution pattern on the benzene ring profoundly influences the chemical shifts and coupling patterns of the aromatic protons. This region of the ¹H NMR spectrum, therefore, serves as a unique fingerprint for each isomer.

  • 2'-Hydroxypropiophenone (ortho): The proximity of the hydroxyl group to the carbonyl group allows for intramolecular hydrogen bonding. This interaction, along with the electronic effects of both substituents, results in a complex and often downfield-shifted multiplet pattern for the aromatic protons.

  • 3'-Hydroxypropiophenone (meta): The aromatic protons in the meta isomer exhibit a more distinct splitting pattern compared to the ortho isomer. One would expect to observe a singlet (or a narrow triplet) for the proton between the two substituents, and distinct doublets and triplets for the other aromatic protons.

  • 4'-Hydroxypropiophenone (para): Due to the symmetry of the para isomer, a characteristic AA'BB' system is observed in the aromatic region. This typically manifests as two distinct doublets, each integrating to two protons, providing a clear and unambiguous signature.[1]

The propionyl side chain protons (the ethyl group) will appear as a quartet and a triplet in all three isomers, with minor variations in their chemical shifts due to the differing electronic influence of the substituted phenyl ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic.

  • The carbon bearing the hydroxyl group (C-OH) will be significantly shifted downfield in all isomers due to the deshielding effect of the oxygen atom.

  • The carbonyl carbon will also exhibit a characteristic chemical shift in the downfield region (typically >195 ppm).

  • The substitution pattern on the aromatic ring will influence the chemical shifts of all aromatic carbons, providing a unique set of signals for each isomer.

Table 1: Comparative ¹H and ¹³C NMR Data for Propiophenone Regioisomers

Isomer¹H NMR (Aromatic Region, δ ppm)¹³C NMR (Aromatic Carbons, δ ppm)
2'-Hydroxypropiophenone Complex multipletC1: ~120, C2: ~160, C3: ~118, C4: ~136, C5: ~119, C6: ~130
3'-Hydroxypropiophenone Distinct multiplets (singlet/triplet, doublets)C1: ~138, C2: ~115, C3: ~158, C4: ~120, C5: ~129, C6: ~122
4'-Hydroxypropiophenone Two doublets (AA'BB' system)C1: ~130, C2/C6: ~131, C3/C5: ~115, C4: ~162

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While all three isomers will exhibit characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups, the position and nature of these bands can provide clues for differentiation.

  • O-H Stretching: The most significant difference lies in the O-H stretching vibration.

    • 2'-Hydroxypropiophenone: Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups results in a broad O-H stretching band at a lower frequency (around 3200-3400 cm⁻¹) compared to the other isomers.

    • 3'- and 4'-Hydroxypropiophenone: These isomers exhibit intermolecular hydrogen bonding, leading to a broader O-H stretch at a higher frequency (typically 3300-3600 cm⁻¹).

  • C=O Stretching: The position of the carbonyl stretch is also influenced by the hydroxyl group's location.

    • 2'-Hydroxypropiophenone: The intramolecular hydrogen bond weakens the C=O bond, causing a shift to a lower wavenumber (around 1645 cm⁻¹) compared to the parent propiophenone.

    • 3'- and 4'-Hydroxypropiophenone: The carbonyl stretch appears at a higher frequency (around 1660-1680 cm⁻¹), closer to that of unsubstituted propiophenone.

  • Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹), which can aid in distinguishing the isomers.

Table 2: Key IR Absorption Frequencies for Propiophenone Regioisomers (cm⁻¹)

IsomerO-H StretchC=O StretchAromatic C-H Bending
2'-Hydroxypropiophenone ~3200-3400 (broad)~1645Characteristic of 1,2-disubstitution
3'-Hydroxypropiophenone ~3300-3600 (broad)~1670Characteristic of 1,3-disubstitution
4'-Hydroxypropiophenone ~3300-3600 (broad)~1660Characteristic of 1,4-disubstitution
Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all three regioisomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ, offering a basis for differentiation. The primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[2]

  • Common Fragments: All three isomers are expected to show fragments corresponding to the loss of the ethyl group (M-29) to form a hydroxyphenyloxonium ion and the loss of the propionyl group (M-57) to form a hydroxyphenyl cation. The benzoyl cation (m/z 105) from the loss of an ethyl radical is a major fragment for propiophenone itself.[3]

  • Distinguishing Fragments: The relative abundances of these fragments and the potential for secondary fragmentation pathways influenced by the hydroxyl group's position can be diagnostic. For instance, the ortho isomer may exhibit unique fragmentation patterns due to the proximity of the hydroxyl and carbonyl groups, potentially involving the loss of water or other rearrangements. A prominent fragment for propiophenone is the phenyl cation at m/z 77.[3]

Table 3: Predicted Key Mass Spectral Fragments (m/z) for Hydroxypropiophenone Isomers

Fragment2'-Hydroxypropiophenone3'-Hydroxypropiophenone4'-Hydroxypropiophenone
[M]⁺ 150150150
[M-C₂H₅]⁺ 121121121
[M-COC₂H₅]⁺ 939393
[C₆H₄OH]⁺ 939393

Note: The relative intensities of these fragments are crucial for differentiation.

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the propiophenone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and plot the spectrum as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion probe or GC-MS can be used.

  • Acquisition: Acquire the mass spectrum over a mass range appropriate for the compound (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the fragmentation pattern to deduce the structure.

Visualization of the Analytical Workflow

The logical flow for differentiating the propiophenone regioisomers can be visualized as a decision-making process based on the spectroscopic data.

Spectroscopic_Differentiation_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Unknown Propiophenone Isomer nmr ¹H & ¹³C NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_aromatic Aromatic Region Splitting Pattern nmr->nmr_aromatic nmr_c_shifts ¹³C Chemical Shifts nmr->nmr_c_shifts ir_oh O-H Stretch Frequency ir->ir_oh ir_co C=O Stretch Frequency ir->ir_co ms_frag Fragmentation Pattern (Relative Abundances) ms->ms_frag para Para Isomer (AA'BB' System) nmr_aromatic->para meta Meta Isomer (Distinct Multiplets) nmr_aromatic->meta ortho Ortho Isomer (Complex Multiplet) nmr_aromatic->ortho nmr_c_shifts->para nmr_c_shifts->meta nmr_c_shifts->ortho ortho_ir Ortho Confirmation ir_oh->ortho_ir ~3200-3400 cm⁻¹ (Intramolecular H-bond) meta_para_ir Meta or Para ir_oh->meta_para_ir ~3300-3600 cm⁻¹ (Intermolecular H-bond) ir_co->ortho_ir ir_co->meta_para_ir ms_frag->para Fragment Ion Intensities ms_frag->meta Fragment Ion Intensities ms_frag->ortho Fragment Ion Intensities

Caption: Workflow for the spectroscopic differentiation of propiophenone regioisomers.

Conclusion

The unambiguous differentiation of propiophenone regioisomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable information, a holistic approach that integrates data from NMR, IR, and Mass Spectrometry offers the most definitive structural elucidation. As demonstrated, the distinct electronic and steric environments of the ortho, meta, and para isomers give rise to unique spectroscopic fingerprints. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently navigate the challenges of isomer differentiation, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). 4'-Hydroxypropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Hydroxypropiophenone. Retrieved from [Link]

  • NIST. (n.d.). ortho-Hydroxypropiophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Brainly. (2023, June 13). Analyze the ¹H NMR spectrum of 4‑hydroxypropiophenone. Retrieved from [Link]

  • MassBank. (2008, October 21). PROPIOPHENONE; EI-B; MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxypropiophenone. Retrieved from [Link]

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A Comparative Analysis of 3',4'- and 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of medicinal chemistry and materials science, the precise spatial arrangement of atoms within a molecule is paramount. Regioisomers, compounds sharing an identical molecular formula but differing in the connectivity of their atoms, can exhibit profoundly different physicochemical properties, biological activities, and toxicological profiles. The seemingly subtle shift of a functional group on an aromatic ring can dictate a molecule's success or failure as a drug candidate or its performance in an advanced material.

This guide provides a detailed comparative analysis of two such regioisomers: 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone and 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone . As a Senior Application Scientist, this document is structured to move beyond a simple data sheet, offering insights into the causality behind their differences, predictive performance characteristics, and robust, self-validating experimental protocols for their synthesis and differentiation.

Part 1: Molecular and Physicochemical Profile

The foundational difference between these two isomers lies in the placement of two methyl groups on the propiophenone's terminal phenyl ring. This variation in substitution pattern directly influences their three-dimensional structure and, consequently, their physical and chemical properties.

Figure 1: Chemical structures of the 3',4'- and 2',5'-dimethyl isomers.

A summary of their key computed physicochemical properties is presented below. These values are critical for predicting the behavior of the compounds in various experimental settings, from solubility in biological media to retention time in chromatography.

Property3',4'-Dimethyl Isomer (Predicted)2',5'-Dimethyl Isomer (PubChem CID: 24725684)[1]
CAS Number Not assigned898790-75-5
Molecular Formula C₁₈H₂₀OC₁₈H₂₀O
Molecular Weight 252.35 g/mol 252.3 g/mol
XLogP3 4.64.6
Topological Polar Surface Area 17.1 Ų17.1 Ų
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 11
Rotatable Bonds 44

As expected, properties derived directly from the molecular formula are identical. However, the different substitution patterns are predicted to manifest in their reactivity, spectroscopic signatures, and interactions with other molecules.

Part 2: Synthesis and Mechanistic Rationale

A robust and versatile method for synthesizing these target molecules is the Friedel-Crafts acylation , a cornerstone of electrophilic aromatic substitution.[2][3] This reaction is well-suited for creating the crucial carbon-carbon bond between the aromatic ring and the acyl group.

The general strategy involves the reaction of an appropriate xylene isomer (1,2-dimethylbenzene for the 3',4'-product; 1,4-dimethylbenzene for the 2',5'-product) with 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_process Process cluster_products Products & Validation Xylene Xylene Isomer (o-xylene or p-xylene) LewisAcid Lewis Acid (AlCl3) Generation of Acylium Ion Xylene->LewisAcid AcylChloride 3-(3-methylphenyl)propanoyl chloride AcylChloride->LewisAcid EAS Electrophilic Aromatic Substitution (EAS) LewisAcid->EAS Workup Aqueous Workup (Quench & Extract) EAS->Workup Purify Purification (Column Chromatography) Workup->Purify Product Target Isomer Product Purify->Product Validation Characterization (TLC, NMR, MS) Product->Validation

Figure 2: General workflow for the synthesis of target isomers.

Causality Behind Experimental Choices:

  • Choice of Xylene Isomer: The starting xylene dictates the final substitution pattern. The two methyl groups on the xylene ring are activating and ortho, para-directing.

    • For the 3',4'-isomer , starting with ortho-xylene (1,2-dimethylbenzene), acylation occurs at the 4-position, which is para to one methyl group and ortho to the other, minimizing steric hindrance.

    • For the 2',5'-isomer , starting with para-xylene (1,4-dimethylbenzene), acylation can only occur at the 2-position (equivalent to all other open positions), which is ortho to one methyl group.[4]

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a powerful Lewis acid that coordinates with the chlorine atom of the acyl chloride, facilitating its departure and generating the highly electrophilic acylium ion. This ion is the key reactive species that attacks the electron-rich xylene ring.

  • Anhydrous Conditions: Friedel-Crafts reactions must be conducted under strictly anhydrous conditions, as the Lewis acid catalyst reacts violently with water, which would quench the reaction.

Part 3: Comparative Performance and Characterization

While sharing the same mass and elemental composition, the two isomers are distinct chemical entities. Their differentiation requires analytical techniques sensitive to their unique structural features.

Spectroscopic Distinction by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these regioisomers. The chemical shifts, splitting patterns (multiplicity), and integration of the signals for the aromatic protons on the dimethylated phenyl ring provide an unambiguous fingerprint for each molecule.[5][6]

  • 3',4'-Dimethyl Isomer (Predicted ¹H NMR Aromatic Signals):

    • The dimethylated ring is asymmetrically substituted relative to the carbonyl group.

    • This will result in three distinct signals in the aromatic region (typically 6.5-8.0 ppm)[7].

    • One proton will appear as a singlet (or a narrow doublet from long-range coupling).

    • The other two protons will appear as an AB quartet (two doublets), characteristic of two adjacent aromatic protons.

  • 2',5'-Dimethyl Isomer (Predicted ¹H NMR Aromatic Signals):

    • This isomer also has an asymmetrically substituted ring.

    • It will also show three distinct signals in the aromatic region.

    • The patterns will be different: one proton will be a singlet (or narrow doublet), one will be a doublet, and the third will be a doublet of doublets, reflecting their coupling relationships.

    • Crucially, the proton at the 6'-position (between the carbonyl and the 5'-methyl group) will likely be shifted significantly downfield due to the deshielding effect of the proximate carbonyl group.

Chromatographic Separation by HPLC

Separating these isomers is essential for analysis and purification. High-Performance Liquid Chromatography (HPLC) is the method of choice.[8] Due to their identical molecular weight and very similar polarity, a standard C18 column may provide inadequate resolution.

Rationale for Column Selection: To achieve baseline separation, a stationary phase that can exploit subtle differences in shape and electronic structure is required.

  • Phenyl-based columns (e.g., Phenyl-Hexyl): These columns are excellent candidates as they can engage in π-π stacking interactions with the aromatic rings of the analytes. The different orientation of the dimethylated ring in each isomer will lead to differential π-π interactions and, therefore, different retention times.[9]

  • Pentafluorophenyl (PFP) columns: PFP phases offer an alternative and often orthogonal selectivity, involving a complex mix of dipole-dipole, ion-exchange, and π-π interactions.

Predicted Differences in Reactivity and Biological Interaction

The most significant predicted difference in performance stems from steric hindrance .

  • In the 2',5'-dimethyl isomer , the methyl group at the 2'-position is ortho to the carbonyl group. This proximity creates a significant steric shield around the electrophilic carbonyl carbon.

  • Consequence: This steric hindrance is expected to decrease the rate of nucleophilic attack at the carbonyl.[10] In a drug development context, this could dramatically alter how the molecule fits into a receptor's binding pocket or how it is metabolized by enzymes like Cytochrome P450s. The methyl group can block access, forcing a different binding pose or preventing interaction altogether.[11]

  • The 3',4'-dimethyl isomer , lacking this ortho substituent, has a more accessible carbonyl group and is predicted to be more reactive towards nucleophiles. This accessibility could lead to a completely different pharmacological or toxicological profile.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with integrated steps for confirming the identity and purity of the products.

Protocol 1: Synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

Objective: To synthesize the title compound via Friedel-Crafts acylation.

Materials:

  • 3-(3-methylphenyl)propanoyl chloride

  • p-Xylene (1,4-dimethylbenzene), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM followed by anhydrous aluminum chloride (1.2 equivalents). Cool the resulting slurry to 0 °C in an ice bath.

  • Acylium Ion Formation: In a separate flask, dissolve 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry at 0 °C. Stir for 30 minutes to allow for the formation of the acylium ion complex.

  • Electrophilic Substitution: Add p-xylene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Validation (In-process): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexanes:Ethyl Acetate. The disappearance of the acyl chloride and the appearance of a new, lower Rf spot indicates product formation.

  • Workup: Carefully quench the reaction by pouring it slowly over a mixture of crushed ice and concentrated HCl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification (Initial): Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).

  • Validation (Final Product): Collect fractions containing the pure product (as determined by TLC). Combine and concentrate to yield the final product. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: HPLC Method for Isomer Separation

Objective: To develop a baseline HPLC method for separating a mixture of the 3',4'- and 2',5'- isomers.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Isomer mixture dissolved in Acetonitrile

Procedure:

  • System Setup: Equilibrate the column with a 50:50 mixture of Mobile Phase A and B.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 50% B

  • Analysis: Inject the sample mixture. The two isomers should elute as distinct peaks. The 2',5'-isomer may elute slightly earlier due to potential conformational changes that reduce its interaction with the stationary phase, but this must be confirmed experimentally by running pure standards.

  • Validation: The method is validated if the resolution between the two isomer peaks is greater than 1.5, indicating baseline separation. Peak identity should be confirmed by injecting pure standards of each isomer, if available.

Conclusion

The comparison between this compound and its 2',5'-dimethyl isomer serves as a compelling case study on the profound impact of regioisomerism. While sharing fundamental properties, their predicted differences in steric hindrance, spectroscopic signatures, and chromatographic behavior are significant. The 2',5'-isomer, with its sterically shielded carbonyl group, is anticipated to be less reactive and to interact differently in biological systems compared to the more accessible 3',4'-isomer.

For researchers in drug development and chemical synthesis, this guide underscores a critical principle: a molecule is more than its formula. The precise architecture dictates function. Therefore, robust synthesis, unambiguous characterization via techniques like NMR, and effective separation are not merely procedural steps but essential components of rigorous scientific inquiry.

References

A comprehensive list of sources cited within this guide is provided below for verification and further reading.

  • PubChem. 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. National Center for Biotechnology Information. [Link]

  • The Comparison of Friedel-Crafts Alkylation and Acylation as a Means to Synthesise Alkyl Xylenes. (2016). Student Thesis. [Link]

  • Friedel-Crafts Acylation. (2019). YouTube. [Link]

  • Friedel-Crafts Acylation of the Individual Isomers of Xylene with Acetyl Chloride... (2024). Filo. [Link]

  • Distinguishing Isomers by 1H NMR Spectroscopy. (2022). YouTube. [Link]

  • NMR Spectroscopy of Aromatic Compounds. (2024). JoVE. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

  • HPLC Column for Structural Isomers. Nacalai Tesque. [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • The "Magic Methyl" Effect in Medicinal Chemistry. (2014). Baran Lab, Scripps Research. [Link]

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A Comparative Analysis of 3-(3-methylphenyl) and 3-(4-methylphenyl) Propiophenone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the nuanced structural variations between positional isomers can profoundly influence biological activity and pharmacokinetic profiles. This guide offers an in-depth technical comparison of 3-(3-methylphenyl)propiophenone and 3-(4-methylphenyl)propiophenone derivatives. As seemingly minor chemical alterations, the meta versus para positioning of a single methyl group can lead to significant differences in molecular properties and, consequently, biological efficacy. This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of their synthesis, characterization, and a structure-activity relationship (SAR) based comparison of their potential biological activities.

Introduction: The Significance of Positional Isomerism

Propiophenone and its derivatives are versatile scaffolds in organic synthesis and are recognized as key intermediates in the preparation of various pharmaceuticals. The introduction of a methyl group on the phenyl ring, as in the case of 3-(3-methylphenyl)propiophenone and 3-(4-methylphenyl)propiophenone, can alter the electronic and steric properties of the molecule. This, in turn, can affect how these molecules interact with biological targets. Understanding these differences is paramount for designing novel therapeutic agents with enhanced potency and selectivity. This guide will dissect these differences through a detailed examination of their synthesis, spectroscopic signatures, and a discussion of their potential biological activities based on established structure-activity relationship principles.

Synthesis and Characterization: A Tale of Two Isomers

The synthesis of both 3-(3-methylphenyl)propiophenone and 3-(4-methylphenyl)propiophenone can be effectively achieved through Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings. The general approach involves the reaction of a substituted benzene with an acylating agent in the presence of a Lewis acid catalyst.

Synthetic Pathways

Synthesis of 3-(3-methylphenyl)propiophenone:

A common route to 3-(3-methylphenyl)propiophenone involves the Friedel-Crafts acylation of a suitable aromatic substrate. A patented method describes the synthesis of the closely related 3'-methylpropiophenone, which can be adapted for this purpose. This process starts with m-methyl benzaldehyde, which is reacted with an ethyl Grignard reagent to form 3'-methyl phenylpropyl alcohol. Subsequent oxidation, using a composite catalyst, yields the desired 3'-methyl propiophenone[1].

Synthesis of 3-(4-methylphenyl)propiophenone:

The synthesis of the para-isomer can also be accomplished via Friedel-Crafts acylation. A typical procedure involves the reaction of toluene with propionyl chloride in the presence of a Lewis acid like aluminum chloride. Alternatively, 3-(4-methylphenyl)propionic acid can be converted to its acyl chloride using a chlorinating agent like thionyl chloride, followed by a Friedel-Crafts reaction with benzene[2][3].

Experimental Protocol: Friedel-Crafts Acylation for 4'-Methylpropiophenone

Materials:

  • Toluene (dried)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as solvent

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry DCM.

  • Cool the mixture in an ice bath.

  • Add a solution of propionyl chloride (1 equivalent) in dry DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes.

  • To this mixture, add toluene (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Reactants (Toluene, Propionyl Chloride, AlCl3) B Friedel-Crafts Acylation A->B Addition at 0-10°C C Reaction Mixture B->C Stirring at RT D Quenching (Ice/HCl) C->D E Extraction (DCM) D->E F Washing & Drying E->F G Purification (Distillation/Chromatography) F->G H Final Product (4'-Methylpropiophenone) G->H Fragmentation_Pathway M [M]⁺˙ m/z = 148 F1 [M - C₂H₅]⁺ m/z = 119 M->F1 - C₂H₅˙ F2 [C₇H₇]⁺ m/z = 91 F1->F2 - CO

Caption: A simplified fragmentation pathway for methylpropiophenone isomers.

Comparative Performance and Structure-Activity Relationship (SAR)

Antimicrobial Activity

Propiophenone derivatives have been investigated for their antimicrobial properties. The lipophilicity of a compound is often correlated with its ability to penetrate bacterial cell membranes. The position of the methyl group can subtly alter the overall lipophilicity and the molecule's interaction with the membrane.

  • Hypothesis: The para-substituted isomer, 3-(4-methylphenyl)propiophenone, may exhibit slightly different antimicrobial activity compared to the meta-isomer. The symmetrical nature of the para-isomer could influence its packing into the lipid bilayer of bacterial membranes. Furthermore, the electronic effect of the methyl group (electron-donating) is more pronounced at the para position, which could influence interactions with target enzymes or proteins within the bacteria. Studies on other positional isomers of antimicrobial compounds have shown that such changes can significantly impact efficacy.[4]

Cytotoxicity

The cytotoxicity of small molecules is a critical parameter in drug development. The interaction of a molecule with cellular targets, including enzymes and receptors, is highly dependent on its three-dimensional shape and electronic properties.

  • Hypothesis: The difference in the position of the methyl group is expected to result in differential cytotoxicity. The steric hindrance and electronic effects of the meta- versus para-methyl group could lead to varied binding affinities for intracellular targets. For instance, the para-isomer might fit more snugly into a specific hydrophobic pocket of a target protein, leading to higher potency. Conversely, the meta-isomer might exhibit a different binding mode or interact with off-target proteins, leading to a different cytotoxicity profile. Studies on other isomeric compounds have demonstrated that positional changes can lead to significant differences in cytotoxic effects.[5]

Conclusion and Future Directions

This guide has provided a comprehensive comparison of 3-(3-methylphenyl)propiophenone and 3-(4-methylphenyl)propiophenone, focusing on their synthesis, characterization, and a hypothesis-driven analysis of their potential biological activities. The key takeaway for researchers is that even subtle changes in molecular architecture, such as the position of a methyl group, can have significant implications for a compound's properties and its potential as a therapeutic agent.

While we have laid a theoretical groundwork for their comparative performance, there is a clear need for direct experimental validation. Future research should focus on the side-by-side evaluation of these isomers in various biological assays, including antimicrobial and cytotoxicity screens. Such studies will not only provide valuable data for the drug discovery community but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of substituted propiophenones.

References

  • Google Patents. (2020). CN111393272A - Synthetic method of 3' -methyl propiophenone.
  • PubChem. (n.d.). 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3',4'-Dichloro-3-(4-methylphenyl)propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Methylpropiophenone. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(4-METHYLPHENYL)PROPIOPHENONE | CAS#:1669-50-7. Retrieved from [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]

  • Google Patents. (1964). US3145216A - Friedel-crafts ketone synthesis.
  • PubChem. (n.d.). 3',5'-Difluoro-3-(3-methylphenyl)propiophenone. Retrieved from [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]

  • ChemBK. (n.d.). Propiophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-methylphenyl)-1-phenylprop-2-yn-1-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

  • Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. Retrieved from [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • PMC. (n.d.). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. Retrieved from [Link]

  • PubChem. (n.d.). p-Methylpropiophenone. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenyl propiophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

  • PubMed. (n.d.). In vitro combinatory cytotoxicity of hepatocarcinogenic asarone isomers and flavonoids. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-(4-Methylphenyl)-2-propenal (FDB000810). Retrieved from [Link]

  • SciSpace. (n.d.). Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Retrieved from [Link]

  • NIH. (n.d.). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • SpectraBase. (n.d.). 3,3-Diethoxy-1-(p-methylphenyl)-1-propyne - Optional[13C NMR] - Chemical. Retrieved from [Link]

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The Gold Standard and Beyond: A Comparative Guide to the Structural Confirmation of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and ultimately its viability as a therapeutic agent. This is particularly true for propiophenone derivatives, a class of compounds with diverse pharmacological potential. While several analytical techniques can provide structural insights, single-crystal X-ray diffraction (SCXRD) remains the definitive method for absolute structural confirmation. This guide provides an in-depth comparison of X-ray crystallography with its primary alternative, Nuclear Magnetic Resonance (NMR) spectroscopy, and explores the emerging role of computational methods, offering field-proven insights into experimental choices and data interpretation.

The Imperative of Unambiguous Structure: Why Propiophenone Derivatives Demand Rigorous Analysis

Propiophenone and its derivatives are key intermediates in the synthesis of various pharmaceuticals.[1] Their therapeutic applications are wide-ranging, underscoring the criticality of precise structural characterization.[2][3] Subtle changes in stereochemistry or the position of substituents on the phenyl ring can dramatically alter a molecule's interaction with its biological target, turning a promising lead compound into an inactive or even toxic entity. Therefore, relying on a single analytical technique without understanding its limitations can introduce significant risks in the drug development pipeline.

X-ray Crystallography: The Unrivaled Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction stands as the most powerful technique for determining the atomic-level structure of crystalline materials.[4][5] The method's strength lies in its ability to provide a direct, three-dimensional map of electron density within a crystal, revealing precise bond lengths, bond angles, and the overall molecular geometry.[4][5] This unambiguous structural information is invaluable for confirming the synthesis of a new chemical entity, understanding intermolecular interactions in the solid state, and providing a solid foundation for structure-activity relationship (SAR) studies.

The Crystallographic Workflow: A Symphony of Precision

The journey from a synthesized propiophenone derivative to a refined crystal structure is a multi-step process that demands meticulous execution. Each stage is critical for obtaining high-quality, trustworthy data.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Compound_Synthesis Synthesized Propiophenone Derivative Crystallization Crystal Growth & Optimization Compound_Synthesis->Crystallization Solvent Screening Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Microscopy Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounting Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Integration Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure Factors Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Model

Sources

A Senior Application Scientist's Guide to Validating C18H20O Isomeric Structures with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of their work. Molecules with the same molecular formula, known as isomers, can exhibit vastly different chemical, physical, and pharmacological properties.[1][2][3] The molecular formula C18H20O, for instance, represents a multitude of potential constitutional isomers and stereoisomers. Differentiating these closely related structures requires analytical techniques that can map the precise connectivity and spatial arrangement of atoms.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential preliminary data, it often falls short when faced with complex molecules or isomeric mixtures where signals overlap extensively.[4] This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, offering a robust, field-proven workflow for the structural validation of C18H20O isomers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Isomeric Challenge of C18H20O

The formula C18H20O (degree of unsaturation = 9) suggests the presence of multiple rings and/or double bonds, likely including aromatic systems. This opens the door to numerous possibilities, including:

  • Constitutional Isomers: Atoms are connected in a different order (e.g., regioisomers with substituents at different positions on an aromatic ring).

  • Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement (e.g., E/Z isomers across a double bond or diastereomers with different stereocenter configurations).

Consider these two hypothetical constitutional isomers of C18H20O:

Isomer A (Hypothetical)Isomer B (Hypothetical)
trans-1-(4-methoxyphenyl)-2-(3',4'-dimethylphenyl)ethenetrans-1-(3-methoxyphenyl)-2-(3',4'-dimethylphenyl)ethene

Their 1D ¹H NMR spectra would be very similar, both showing aromatic signals, a methoxy singlet, two methyl singlets, and signals for the vinyl protons. Distinguishing them requires unequivocally establishing the connectivity between the methoxy group and its corresponding aromatic ring, a task perfectly suited for 2D NMR.

The 2D NMR Workflow: A Multi-Technique Approach

Structural elucidation is not a single experiment but a logical progression of inquiries. Each 2D NMR experiment provides a unique piece of the structural puzzle. The synergy between these techniques provides the ultimate confidence in the final structure.

G cluster_start Initial Analysis cluster_connectivity Connectivity (Constitutional Isomers) cluster_stereochem Spatial Arrangement (Stereoisomers) cluster_end Final Validation mol_formula Molecular Formula (C18H20O) one_d_nmr 1D NMR (¹H, ¹³C, DEPT) mol_formula->one_d_nmr cosy COSY (¹H-¹H Connectivity) one_d_nmr->cosy hsqc HSQC (Direct ¹H-¹³C) one_d_nmr->hsqc hmbc HMBC (Long-Range ¹H-¹³C) cosy->hmbc hsqc->hmbc noesy NOESY / ROESY (Through-Space ¹H-¹H) hmbc->noesy structure Validated 3D Structure hmbc->structure noesy->structure

Fig. 1: Logical workflow for structure elucidation using 2D NMR.

COSY (Correlation Spectroscopy): Mapping the Proton Skeleton

Core Principle: COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] The spectrum displays the ¹H NMR spectrum on both axes. Off-diagonal "cross-peaks" connect protons that are spin-spin coupled.

Why it's critical: COSY is the first step in piecing together the carbon skeleton. It allows you to trace out "spin systems"—unbroken chains of coupled protons. For our C18H20O isomers, COSY would establish the connectivity of the vinyl protons to each other and identify the coupling patterns within the aromatic rings (e.g., ortho, meta, para relationships).

Experimental Protocol: ¹H-¹H COSY
  • Sample Preparation: Dissolve 5-10 mg of the C18H20O isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Tune and match the ¹H probe.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw).

    • Calibrate the 90° pulse width (p1).

  • COSY Acquisition:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral width in both dimensions (F2 and F1) to cover all proton signals.

    • Set the number of scans (ns) to 2 or 4 for sufficient signal-to-noise.

    • Set the number of increments in the indirect dimension (td in F1) to 256 or 512 for adequate resolution.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase correct the spectrum and reference it to the residual solvent peak.

Data Interpretation

In the COSY spectrum, a cross-peak at the intersection of two different proton chemical shifts (δ₁, δ₂) indicates that the protons at δ₁ and δ₂ are coupled. By "walking" from one cross-peak to the next, you can connect an entire chain of protons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Core Principle: HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[6][7][8] It is a proton-detected experiment, which makes it significantly more sensitive than older carbon-detected methods like HETCOR.

Why it's critical: This experiment is the definitive way to assign carbon resonances.[1][9] After identifying proton spin systems with COSY, HSQC allows you to assign the chemical shifts of the carbons within those fragments. For our C18H20O isomers, HSQC would unambiguously link each vinyl proton to its corresponding vinyl carbon and each aromatic proton to its specific aromatic carbon.

Experimental Protocol: ¹H-¹³C HSQC
  • Sample Preparation: Same as for COSY.

  • Instrument Setup:

    • Tune and match both the ¹H and ¹³C channels of the probe.

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the respective spectral widths.

  • HSQC Acquisition:

    • Load a standard HSQC pulse sequence with gradient selection and adiabatic pulses for best performance (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.

    • The central parameter is the one-bond coupling constant (J1XH), which is typically set to an average value of 145 Hz for C-H bonds.

    • Set ns = 1 or 2 and td(F1) = 256.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform 2D Fourier Transform, phase, and reference the spectrum.

Data Interpretation

Each peak in the HSQC spectrum corresponds to a C-H bond. The coordinates of the peak are the chemical shift of the proton (F2 axis) and the chemical shift of the carbon it is attached to (F1 axis). Methylene groups (CH₂) will often show two distinct proton signals correlating to the same carbon if they are diastereotopic.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

Core Principle: HMBC is the key to the global structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[6][9][10][11] It specifically suppresses one-bond correlations, which are seen in the HSQC.

Why it's critical: This experiment connects the molecular fragments identified by COSY and HSQC. It is especially powerful for "seeing" across non-protonated (quaternary) carbons and heteroatoms (like the oxygen atom in C18H20O).[10] To differentiate our hypothetical Isomers A and B, HMBC is the ultimate tool.

  • For Isomer A: We would expect to see a correlation from the methoxy protons (~3.8 ppm) to the aromatic carbon at the C4 position of the phenyl ring.

  • For Isomer B: The correlation would be from the methoxy protons to the C3 position of the phenyl ring. This single, unambiguous correlation definitively solves the structure.

Experimental Protocol: ¹H-¹³C HMBC
  • Sample Preparation: Same as for COSY/HSQC.

  • Instrument Setup: Same as for HSQC.

  • HMBC Acquisition:

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the F2 (¹H) and F1 (¹³C) spectral widths.

    • The crucial parameter is the long-range coupling constant for evolution, typically optimized for a value between 7-10 Hz. This setting determines which correlations are emphasized.

    • Set ns = 4 to 8 and td(F1) = 512, as long-range correlations are weaker.

  • Processing:

    • Process similarly to HSQC, often with a sine-bell window function.

Fig. 2: Differentiating Isomers A and B with a key HMBC correlation.

NOESY/ROESY: Probing Through-Space Proximity

Core Principle: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[7][12] Cross-peaks in these spectra indicate spatial proximity.

Why it's critical: These experiments are essential for determining stereochemistry.[8] For C18H20O, this could be used to:

  • Confirm the trans (E) or cis (Z) configuration of the double bond. In a trans isomer, the two vinyl protons would not show a NOESY correlation, whereas in a cis isomer, they would.

  • Determine the relative stereochemistry of chiral centers by observing NOE correlations between protons on different parts of a rigid ring system.

ROESY is often preferred for medium-sized molecules like C18H20O, as the NOE effect can be zero or very weak for molecules in this size range under certain conditions.

Experimental Protocol: ¹H-¹H NOESY/ROESY
  • Sample Preparation: The sample must be free of dissolved oxygen and paramagnetic impurities, which interfere with the NOE effect. This is achieved by several freeze-pump-thaw cycles.

  • Instrument Setup: Same as for COSY.

  • NOESY/ROESY Acquisition:

    • Load the appropriate pulse sequence (e.g., noesygpph or roesygpph).

    • The key parameter is the mixing time (d8), which is the period during which the NOE transfer occurs. This is typically varied from 300 ms to 800 ms to find optimal conditions.

    • Set ns = 8 to 16 and td(F1) = 512.

  • Processing:

    • Process similarly to COSY.

Comparative Summary of 2D NMR Techniques

TechniqueCorrelationInformation GainedPrimary Application for C18H20O Isomers
COSY ¹H – ¹H (J-coupling)Maps proton spin systems (H-C-H, H-C-C-H)Identifies proton connectivity within aromatic rings and aliphatic chains.
HSQC ¹H – ¹³C (¹JCH)Connects protons to their directly attached carbonsUnambiguously assigns ¹³C chemical shifts for all protonated carbons.
HMBC ¹H – ¹³C (ⁿJCH, n=2,3)Connects molecular fragments across quaternary carbons and heteroatomsDifferentiates regioisomers by establishing long-range connectivity (e.g., which ring the methoxy group is on).
NOESY/ROESY ¹H – ¹H (Through-space)Identifies protons that are close in 3D spaceDifferentiates stereoisomers (e.g., E/Z isomers, diastereomers).

Conclusion

Validating the structure of a C18H20O isomer is a process of systematic investigation, not guesswork. By employing a logical workflow that begins with 1D NMR and progresses through COSY, HSQC, HMBC, and finally NOESY/ROESY, a researcher can build an unassailable, multi-layered case for the correct structure. Each experiment provides self-validating data that corroborates the findings of the others. The COSY and HSQC experiments build the molecular fragments, the HMBC experiment pieces them together into the correct constitutional isomer, and the NOESY/ROESY experiment confirms the final 3D arrangement. This comprehensive approach ensures the scientific integrity required for publication, patent filings, and advancing drug development programs.

References

  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Resonance. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

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  • Organic Spectroscopy International. (2014). Two-Dimensional NMR Experiments. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2015). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. ResearchGate. [Link]

  • All chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

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  • Taylor & Francis. (n.d.). Structural isomers – Knowledge and References. [Link]

  • Zhang, Y., et al. (2026). Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte) via photoinduced isomerization. RSC Advances. [Link]

  • Gaci, N., et al. (2021). Characterization of Isomers of Lipid A from Pseudomonas aeruginosa PAO1 by Liquid Chromatography with Tandem Mass Spectrometry with Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone. As researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering your team to manage chemical waste with confidence and precision.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, the hazard assessment and subsequent recommendations are based on data from structurally similar substituted propiophenone derivatives. Always consult your institution's Environmental Health & Safety (EH&S) department for guidance specific to your location and facilities.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of a chemical is the foundational step in determining its proper handling and disposal. Based on analogous propiophenone compounds, this compound is anticipated to be an aromatic ketone. While a definitive profile is unavailable, a probable hazard assessment has been synthesized from available data on similar molecules.[1][2][3]

Table 1: Probable Hazard Profile for this compound

Hazard CategoryGHS ClassificationAnticipated Effects & Rationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Propiophenone derivatives are often classified as harmful if ingested.[2][3]
Skin Irritation Category 2 (Causes skin irritation)Aromatic ketones frequently cause skin irritation upon direct contact.[1][2]
Eye Irritation Category 2A (Causes serious eye irritation)Direct contact with eyes is likely to cause significant irritation.[1][2]
Respiratory Irritation STOT SE Category 3Vapors or dust may irritate the respiratory system.[1][2]
Environmental Hazards Data not availableAssumed to be harmful to aquatic life. Do not let product enter drains.[4]
Physical Hazards Combustible Solid/LiquidPropiophenones are combustible and may form explosive mixtures with air upon intense heating.

The Regulatory Landscape: A Brief Overview

In the United States, the management and disposal of laboratory chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories are classified as generators of hazardous waste and must adhere to specific regulations based on the quantity of waste produced monthly.[5]

Key considerations include:

  • Generator Status: Your facility will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), each with different storage and reporting requirements.[5][7]

  • Satellite Accumulation Areas (SAA): Hazardous waste can be stored at or near the point of generation in designated SAAs before being moved to a central accumulation area.[5][7]

  • Waste Determination: It is the generator's responsibility to determine if a waste is hazardous.[7][8] Given the probable hazards, it is best practice to treat all waste associated with this compound as hazardous.

Core Disposal and Decontamination Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound. This workflow ensures that from the moment of generation, the waste is handled in a safe, compliant, and logical manner.

G Disposal Decision Workflow cluster_0 Generation & Assessment cluster_1 Containment & Storage cluster_2 Final Disposal A Waste Generation (e.g., expired chemical, contaminated labware, reaction mixture) B Is waste considered hazardous? (Consult SDS & Local Regulations) A->B C Segregate Waste Stream (Non-halogenated organic solvent/solid) B->C Yes (Best Practice) D Follow non-hazardous waste disposal procedures. B->D No (Unlikely) E Select Chemically Compatible Leak-Proof Container C->E F Label Container Correctly - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Characteristics - Accumulation Start Date E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container Full or Accumulation Time Limit Reached? G->H I Arrange Pickup via Institutional EH&S or Licensed Waste Broker H->I Yes J Complete Manifest & Log Disposal Records I->J K Waste transported to a certified Treatment, Storage, and Disposal Facility (TSDF) J->K

Sources

Safe Handling and Disposal of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance: As of the date of this publication, comprehensive toxicological and safety data for 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone is not publicly available. The following guide is therefore synthesized from the established safety profiles of the parent compound, propiophenone, and other structurally related aromatic ketones. This approach necessitates a conservative interpretation of risks and the stringent application of the safety protocols outlined herein. Researchers must treat this compound as potentially hazardous and handle it with the utmost care at all times.

Hazard Identification and Risk Assessment

This compound belongs to the aromatic ketone class. While specific data is lacking, analogous compounds are known to cause significant irritation and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] The primary immediate risks are associated with eye, skin, and respiratory tract irritation.[1][2]

The principle of risk mitigation dictates that we assume a hazard profile similar to or more severe than that of its better-studied analogues until proven otherwise. The table below summarizes key hazard information for related propiophenone derivatives, forming the basis for our safety recommendations.

Hazard CategoryAssociated Risks and Observations for Propiophenone AnaloguesRecommended Action
Eye Contact Causes serious eye irritation.[2][3][4]Immediate and prolonged rinsing with water is critical. Use of chemical splash goggles is mandatory.
Skin Contact May cause skin irritation.[2] Some derivatives are harmful if absorbed through the skin.[5]Avoid all skin contact. Use of appropriate chemical-resistant gloves and a lab coat is required.
Inhalation Vapors or mists may cause respiratory tract irritation.[1][3]All handling must be performed in a certified chemical fume hood to minimize vapor inhalation.
Ingestion Harmful if swallowed.[2][5]Do not eat, drink, or smoke in the laboratory. Practice meticulous personal hygiene.
Flammability Propiophenone is a combustible liquid with a flash point around 87-99°C.[1][4]Keep away from open flames, hot surfaces, and sources of ignition.[4]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a robust barrier between the researcher and the chemical. The selection of each component is based on the anticipated chemical resistance and exposure potential.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant (or equivalent) chemical splash goggles must be worn at all times when handling the compound, including during weighing, transfer, reaction, and cleanup.

  • Recommended for High-Risk Operations: For procedures with a higher risk of splashing (e.g., transfers of large volumes, reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.

  • Clothing: Long pants and closed-toe shoes are mandatory. No part of the leg or foot should be exposed.

  • Apron: For large-scale work or situations with a high splash potential, a chemically resistant apron made of butyl rubber or similar material should be worn over the lab coat.

Hand Protection: The Critical Barrier

The choice of glove material is paramount when handling aromatic ketones. Standard lightweight nitrile gloves may not provide adequate protection for prolonged contact.

  • Primary Handling: For tasks involving potential direct contact, Butyl rubber or Viton™ gloves are recommended due to their high resistance to ketones and aromatic solvents.[6]

  • Incidental Contact: For tasks with minimal risk of direct contact, double-gloving with a heavier-duty (e.g., >8 mil) nitrile glove as the outer layer may be acceptable. However, these must be replaced immediately upon any suspected contamination.

  • Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before each use. Remove and dispose of gloves using the proper technique to avoid cross-contamination.[7]

Respiratory Protection

All operations involving the handling of this compound powder or solutions must be conducted within a properly functioning and certified chemical fume hood.[1] This is the primary engineering control to prevent respiratory exposure.

  • Standard Operations: If work is exclusively performed in a fume hood, a respirator is not typically required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, an air-purifying respirator with an organic vapor (OV) cartridge or a supplied-air respirator may be necessary.[1][7] All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit) Assess 1. Assess Hazards (Review this Guide & SDS of Analogues) Select 2. Select Correct PPE (Gloves, Goggles, Coat) Assess->Select Don_Coat 3. Don Lab Coat (Fasten completely) Don_Gloves 4. Don Inner Gloves (If double-gloving) Don_Coat->Don_Gloves Don_Goggles 5. Don Goggles/Face Shield Don_Gloves->Don_Goggles Don_Outer_Gloves 6. Don Outer Gloves (Pull over cuffs) Don_Goggles->Don_Outer_Gloves Work 7. Perform Chemical Handling in Fume Hood Don_Outer_Gloves->Work Doff_Outer_Gloves 8. Remove Outer Gloves Doff_Coat 9. Remove Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Goggles 10. Remove Goggles Doff_Coat->Doff_Goggles Doff_Inner_Gloves 11. Remove Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash 12. Wash Hands Thoroughly Doff_Inner_Gloves->Wash Work->Doff_Outer_Gloves

Caption: Recommended workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Storage

Engineering Controls
  • Primary Containment: A certified chemical fume hood is mandatory for all procedures, including weighing, preparing solutions, and running reactions.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Equipment: An operational eyewash station and safety shower must be located within a 10-second travel distance of the workspace.[4]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to prevent the dispersal of dust. Use a spatula or other appropriate tool for transfers. Avoid creating dust.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing. If the compound is a liquid, use a syringe or pipette for transfers.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

Disposal Plan: Managing Contaminated Waste

All materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain.[1][7]

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used.

  • Solid Waste: All contaminated solid materials (e.g., gloves, bench paper, pipette tips, silica gel) must be collected in a separate, clearly labeled hazardous waste container.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Containment: Securely close all waste containers.

  • Labeling: Ensure all containers are clearly labeled with "Hazardous Waste" and a full list of contents, including the name "this compound" and any solvents.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EH&S) department.

  • Disposal: Arrange for final disposal through a licensed hazardous waste disposal company, following all local and national regulations.[7]

Waste_Disposal_Plan cluster_hazardous Hazardous Waste Stream Start Waste Generated (Gloves, Solutions, etc.) IsContaminated Is it contaminated with the target compound? Start->IsContaminated WasteType Liquid or Solid? IsContaminated->WasteType Yes NonHazardous Dispose as regular lab waste per institutional policy IsContaminated->NonHazardous No CollectLiquid Collect in labeled, sealed liquid waste container WasteType->CollectLiquid Liquid CollectSolid Collect in labeled, sealed solid waste container WasteType->CollectSolid Solid Store Store in Satellite Accumulation Area CollectLiquid->Store CollectSolid->Store ArrangeDisposal Arrange for EH&S Pickup (Licensed Disposal) Store->ArrangeDisposal

Caption: Decision workflow for the proper disposal of laboratory waste.

References

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  • Vertex AI Search. (2024). Personal Protective Equipment: Hands.
  • CDH Fine Chemical. (n.d.). PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - Propiophenone.
  • C/D/N Isotopes, Inc. (2015). Propiophenone-2',3',4',5',6' - Safety Data Sheet.
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  • BenchChem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'.
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  • A&J Pharmtech. (2024). Safety Data Sheet - 4'-Methylpropiophenone.
  • Fluorochem Ltd. (2023). SAFETY DATA SHEET - 3-(2,4-dimethylphenyl)propiophenone.
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  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
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  • Grokipedia. (n.d.). 3,4-Methylenedioxypropiophenone.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
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  • The Good Scents Company. (n.d.). propiophenone, 93-55-0.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.